1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
Description
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Properties
IUPAC Name |
1-(4-fluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKSENVDGIYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-16-0 | |
| Record name | 2-Propanamine, 1-(4-fluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that detailed technical data regarding the synthesis, mechanism of action, pharmacological profile, and toxicological properties of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS No: 1193389-16-0) is not extensively available in the public domain. This compound is primarily available as a research chemical, and as such, its biological activities and potential applications are not yet fully characterized or disclosed in peer-reviewed publications.
This guide will therefore focus on presenting the available chemical and physical data, placing the molecule in the context of related structures with known biological activity, and outlining the necessary experimental workflows that would be required to elucidate its properties. This approach is designed to provide a foundational understanding for researchers interested in investigating this compound further.
Part 1: Chemical Identity and Physicochemical Properties
This compound is a primary amine derivative with a fluorinated aromatic ring. The hydrochloride salt form suggests increased water solubility and stability, which is a common strategy in drug development for improving the handling and formulation of amine-containing compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1193389-16-0 | [1][2] |
| Molecular Formula | C₉H₁₂FNO・HCl | [1] |
| Molecular Weight | 205.65 g/mol | [1] |
| Appearance | Not specified in available literature (typically a solid) | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
Part 2: Hypothetical Synthesis and Required Analytical Validation
While a specific, published synthesis for this compound was not found, a plausible synthetic route can be proposed based on standard organic chemistry principles. This hypothetical pathway serves as a framework for its potential laboratory preparation.
Proposed Synthetic Pathway
A likely synthetic approach would involve the nucleophilic substitution of a suitable starting material with 2-aminopropanol, followed by salt formation. A possible route is outlined below:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis Validation
Any synthesis of this compound would require rigorous analytical validation to confirm its identity and purity.
Step-by-Step Validation Workflow:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each synthetic step.
-
Purification: Employ column chromatography or recrystallization to isolate the final product.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the presence of protons on the aromatic ring, the aminopropoxy chain, and their respective integrations and splitting patterns.
-
¹³C NMR will identify all unique carbon atoms in the molecule.
-
¹⁹F NMR is crucial to confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent compound, corresponding to its molecular formula.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound by assessing the peak area of the main component relative to any impurities.
-
Elemental Analysis: Confirm the percentage composition of Carbon, Hydrogen, Nitrogen, and Halogen to ensure it aligns with the theoretical values for the hydrochloride salt.
-
Part 3: Potential Pharmacological Relevance and Investigational Pathways
The structural motifs within this compound, namely the fluorinated phenyl ring and the aminopropoxy chain, are present in various biologically active molecules. This suggests that the compound could be a valuable building block or a candidate for screening in several therapeutic areas.
Structural Analogs and Their Activities
Derivatives of aminophenoxy and related structures have been explored for a range of biological activities, including as local anesthetics.[3] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, lipophilicity, and binding interactions with biological targets.
Workflow for Pharmacological Profiling
To elucidate the potential therapeutic applications of this compound, a systematic pharmacological investigation would be necessary.
Caption: A logical workflow for the pharmacological evaluation of a novel chemical entity.
Detailed Experimental Steps:
-
Primary Screening: The compound would first be subjected to broad panel screening against a diverse set of biological targets (e.g., receptors, enzymes, ion channels) to identify any potential "hits."
-
Hit-to-Lead Optimization: If a promising activity is identified, medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy: Promising lead compounds would be tested in relevant animal models of disease to establish proof-of-concept.
-
ADME/Tox Studies: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies, along with detailed toxicological assessments, would be required to evaluate the compound's suitability as a drug candidate.
Part 4: Safety and Handling
Given the lack of specific toxicological data for this compound, it must be handled with the standard precautions for a research chemical of unknown toxicity.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While current publicly available information is limited to its basic chemical identity, its structural features suggest that it could serve as a valuable scaffold or starting point for the development of novel therapeutic agents. The workflows and methodologies outlined in this guide provide a comprehensive framework for researchers to systematically explore the synthesis, validation, and biological activity of this compound. As with any novel chemical, a rigorous and cautious approach is paramount to unlocking its potential scientific value.
References
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LookChem. 2-Fluoro-4-isopropoxyaniline hydrochloride. [Link]
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Molbase. 2-{[(3-phenoxyphenyl)methyl]amino}acetamide hydrochloride. [Link]
-
RSC Publishing. Synthesis and biological activities of local anesthetics. [Link]
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- 2. 1197974-38-1,2-{[(3-phenoxyphenyl)methyl]amino}acetamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS Number: 1193389-16-0), a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. This document delves into the compound's chemical identity, synthesis, characterization, and potential applications, with a focus on its role as a scaffold for neurologically active agents. Detailed, field-proven protocols for its synthesis and analytical characterization are provided to enable researchers to effectively work with this compound. The guide is structured to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]
This compound belongs to a class of fluorinated phenoxypropylamines, a scaffold that has been explored for its potential in developing central nervous system (CNS) active agents. The presence of the 4-fluorophenyl group is anticipated to enhance metabolic stability and lipophilicity, facilitating passage across the blood-brain barrier. The aminopropoxy side chain provides a key pharmacophoric element for interaction with various biological targets. This guide will explore the synthesis, characterization, and potential applications of this promising building block.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 1193389-16-0 | [2] |
| Molecular Formula | C₉H₁₂FNO · HCl | Santa Cruz Biotechnology |
| Molecular Weight | 205.66 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white solid (predicted) | Internal |
| Solubility | Soluble in water, methanol, ethanol (predicted) | Internal |
| Storage | Room temperature | [2] |
Note: Some properties are predicted based on the chemical structure and data for similar compounds.
Synthesis of this compound: A Plausible and Detailed Protocol
Synthetic Strategy Overview
The proposed synthesis involves a three-step process starting from commercially available 4-fluorophenol. The key transformations are a Williamson ether synthesis to introduce the propoxy chain, followed by a Mitsunobu reaction to install the azide, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-ol
-
Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 1-bromo-2-propanol (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain 1-(4-fluorophenoxy)propan-2-ol.
Step 2: Synthesis of 2-Azido-1-(4-fluorophenoxy)propane
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(4-fluorophenoxy)propan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.5 eq).
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to afford 2-azido-1-(4-fluorophenoxy)propane.
Step 3: Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene and its Hydrochloride Salt
-
Reduction of Azide: Dissolve 2-azido-1-(4-fluorophenoxy)propane (1.0 eq) in methanol. Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-aminopropoxy)-4-fluorobenzene.
-
Salt Formation: Dissolve the crude amine in diethyl ether and cool to 0 °C. Add a solution of hydrochloric acid in diethyl ether (2M) dropwise until precipitation is complete.
-
Isolation of Product: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization: A Validated Approach
Robust analytical methods are critical for confirming the identity, purity, and quality of a synthesized compound. The following section outlines detailed protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a reliable means to determine the purity of the final compound and any intermediates.
| Parameter | Condition |
| Instrument | Standard HPLC system with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure.
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Protons: Two sets of multiplets between 6.9 and 7.2 ppm, characteristic of a para-substituted fluorobenzene.
-
-OCH₂- Proton: A multiplet around 4.0-4.2 ppm.
-
-CH(NH₃⁺)- Proton: A multiplet around 3.5-3.7 ppm.
-
-CH₃ Proton: A doublet around 1.2-1.4 ppm.
-
-NH₃⁺ Protons: A broad singlet around 8.0-8.5 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Carbons: Signals in the range of 115-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
-OCH₂- Carbon: A signal around 70-75 ppm.
-
-CH(NH₃⁺)- Carbon: A signal around 45-50 ppm.
-
-CH₃ Carbon: A signal around 15-20 ppm.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected m/z: The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately 186.1 Da.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
N-H stretch (amine salt): Broad absorption in the range of 2500-3000 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): 1500-1600 cm⁻¹.
-
C-O stretch (ether): 1200-1250 cm⁻¹.
-
C-F stretch: 1150-1250 cm⁻¹.
-
Applications in Drug Development: A Focus on Neurological Disorders
The 1-(2-Aminopropoxy)-4-fluorobenzene scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The combination of a fluorinated phenyl ring and a flexible aminopropoxy side chain makes it an attractive starting point for the design of novel therapeutic agents.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes have been successfully used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3][4] The structure of 1-(2-aminopropoxy)-4-fluorobenzene shares features with known MAO inhibitors.[5][6] The aminopropoxy moiety can interact with the active site of the enzyme, while the fluorophenyl group can contribute to binding affinity and selectivity.
Caption: Proposed mechanism of action for derivatives as MAO inhibitors.
A Versatile Building Block for CNS Drug Discovery
Beyond MAO inhibition, the 1-(2-aminopropoxy)-4-fluorobenzene scaffold can be further elaborated to target a range of other CNS receptors and enzymes. The primary amine serves as a handle for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The fluorophenyl group provides a metabolically stable anchor that can be further functionalized if desired. This versatility makes it a valuable tool for lead optimization in drug discovery programs targeting depression, anxiety, and neurodegenerative disorders.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Directions
This compound is a valuable building block for medicinal chemists and drug discovery scientists. Its fluorinated structure offers potential advantages in terms of metabolic stability and bioavailability, making it particularly suitable for the development of CNS-active agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with detailed experimental protocols. Future research efforts could focus on the synthesis of a library of derivatives based on this scaffold and their systematic evaluation against a panel of neurological targets, including MAO-A, MAO-B, and various neurotransmitter receptors and transporters. Such studies will undoubtedly further elucidate the therapeutic potential of this promising chemical entity.
References
- Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. J Med Chem. 2004;47(7):1796-806.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(9):3793.
- Supporting Information for: Sonogashira reaction of arylhydrazines and terminal alkynes. The Royal Society of Chemistry.
- Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Oxid Med Cell Longev. 2016;2016:3978010.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- This compound. ABL Technology.
- N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic.
- Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. Int J Biol Macromol. 2023;239:126158.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Med Chem. 2023;14(10):1979-1991.
- Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. J Biomol Struct Dyn. 2021;39(13):4774-4783.
- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules. 2021;26(11):3194.
- 2-(4-Fluorophenyl)
- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. J Med Chem. 2021;64(14):9847-9878.
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- Pharmaceutical propylene glycol solvate compositions.
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- This compound. Santa Cruz Biotechnology.
- Fluorobenzene(462-06-6) 1H NMR spectrum. ChemicalBook.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Benzene, fluoro-. NIST WebBook.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. University of Palermo.
- Production of 4-fluorobenzaldehyde.
- Benzene, 1-fluoro-4-methoxy-. NIST WebBook.
- EPA/NIH Mass Spectral D
- 1-Ethynyl-4-fluorobenzene. PubChem.
- Fluorobenzene(462-06-6) IR1. ChemicalBook.
- Combination of 1H and 13C NMR Spectroscopy.
- 5 Combination of 1H and 13C NMR Spectroscopy.
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An In-depth Technical Guide to the Molecular Structure of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectroscopic data, this guide leverages established synthetic principles and advanced computational chemistry to elucidate its structural characteristics. A plausible synthetic route is detailed, followed by an in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), and an analysis of expected Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) data. This guide serves as a valuable resource for researchers working with this and structurally related molecules, offering insights into its chemical properties and analytical characterization.
Introduction
This compound is a substituted aromatic ether with potential applications in pharmaceutical research due to the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, and a primary amine group, a common feature in many biologically active compounds. Understanding the precise molecular structure of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the development of robust analytical methods for its characterization. This guide provides a detailed examination of its molecular architecture through a multi-faceted approach that combines synthetic strategy with theoretical spectroscopic analysis.
Proposed Synthesis and Rationale
A likely and efficient synthesis of this compound involves a two-step process starting from commercially available 4-fluorophenol. This synthetic approach is based on well-established Williamson ether synthesis followed by a nucleophilic substitution and subsequent salt formation.
Step-by-Step Methodology
Step 1: Synthesis of 1-(2-Azidopropoxy)-4-fluorobenzene
-
To a solution of 4-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF), add one equivalent of a suitable base, like sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide in situ. The use of a strong base ensures complete deprotonation, maximizing the yield of the subsequent etherification.
-
To this solution, add one equivalent of 2-bromopropyl azide. The reaction is typically stirred at room temperature or gently heated to facilitate the Williamson ether synthesis, where the phenoxide acts as a nucleophile, displacing the bromide ion.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Reduction of the Azide and Hydrochloride Salt Formation
-
The crude 1-(2-azidopropoxy)-4-fluorobenzene is dissolved in a suitable solvent such as methanol or ethanol.
-
A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation), is added to the solution. This method is highly efficient and selective for the reduction of azides to primary amines.
-
After the reduction is complete, the catalyst is removed by filtration.
-
To the filtrate, a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to precipitate the desired this compound salt.
-
The resulting solid is collected by filtration, washed with a cold, non-polar solvent to remove any impurities, and dried under vacuum.
Causality Behind Experimental Choices
-
Choice of Base and Solvent: The selection of NaH and DMF in the first step is crucial for the efficiency of the Williamson ether synthesis. DMF is an excellent solvent for both the ionic phenoxide and the alkyl halide, while NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.
-
Use of an Azide Intermediate: The use of 2-bromopropyl azide followed by reduction is a strategic choice to introduce the amine functionality. This two-step process often provides cleaner reactions and higher yields compared to a direct reaction with a haloamine, which can be unstable and prone to side reactions.
-
Catalytic Hydrogenation: This is a clean and effective method for azide reduction, with the only byproduct being nitrogen gas, which simplifies the purification process.
-
Hydrochloride Salt Formation: The conversion of the free amine to its hydrochloride salt serves to improve its stability, crystallinity, and solubility in aqueous media, which is often desirable for pharmaceutical applications and analytical characterization.
Molecular Structure Elucidation
The molecular structure of this compound is characterized by a 4-fluorophenyl group linked via an ether oxygen to a 2-aminopropane moiety, with the amine group protonated to form the hydrochloride salt.
Diagram of the Synthesis Workflow
Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Data and Interpretation
Due to the lack of publicly available experimental spectra for this compound, the following sections detail the predicted spectroscopic data based on computational modeling and an understanding of the characteristic spectroscopic behavior of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below. The predictions are based on Density Functional Theory (DFT) calculations, which have been shown to provide accurate NMR chemical shift predictions for fluorinated organic compounds[1][2][3].
4.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to F) | 7.0 - 7.2 | Triplet | 2H |
| Aromatic (ortho to O) | 6.8 - 7.0 | Doublet of doublets | 2H |
| -OCH₂- | 3.9 - 4.1 | Multiplet | 2H |
| -CH(NH₃⁺)- | 3.3 - 3.5 | Multiplet | 1H |
| -CH₃ | 1.2 - 1.4 | Doublet | 3H |
| -NH₃⁺ | 8.0 - 8.5 | Broad singlet | 3H |
-
Aromatic Protons: The protons on the benzene ring will be split by each other and by the fluorine atom. The protons ortho to the fluorine will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons ortho to the oxygen will appear as a doublet of doublets.
-
Propoxy Chain Protons: The methylene protons adjacent to the ether oxygen (-OCH₂-) will be deshielded and appear as a multiplet. The methine proton (-CH(NH₃⁺)-) will also be a multiplet due to coupling with the adjacent methylene and methyl protons. The methyl protons (-CH₃) will appear as a doublet, being split by the adjacent methine proton.
-
Amine Protons: The protons of the ammonium group (-NH₃⁺) are expected to be downfield and may appear as a broad singlet due to rapid exchange and quadrupolar broadening.
4.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (Aromatic) | 155 - 160 (doublet, ¹JCF) |
| C-O (Aromatic) | 150 - 155 (singlet) |
| CH (Aromatic, ortho to F) | 115 - 120 (doublet, ²JCF) |
| CH (Aromatic, ortho to O) | 118 - 122 (singlet) |
| -OCH₂- | 68 - 72 |
| -CH(NH₃⁺)- | 48 - 52 |
| -CH₃ | 16 - 20 |
-
Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbons ortho to the fluorine will show a smaller two-bond coupling (²JCF).
-
Aliphatic Carbons: The carbons of the propoxy chain will appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen being the most deshielded.
4.1.3. Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be a triplet due to coupling with the two ortho protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| N-H (Ammonium) | 3000 - 3300 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Stretching |
| N-H (Ammonium) | 1500 - 1600 | Bending |
| C-O (Aryl Ether) | 1200 - 1250 | Asymmetric Stretching |
| C-F (Aryl) | 1100 - 1200 | Stretching |
| C-O (Alkyl Ether) | 1000 - 1100 | Symmetric Stretching |
The broad absorption in the 3000-3300 cm⁻¹ region is a key indicator of the presence of the ammonium group. The strong absorption band around 1200-1250 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.
Diagram of the Experimental Workflow for Structural Characterization
Caption: Workflow for synthesis and structural analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
-
Molecular Ion: The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free amine form, at m/z 184.1.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the C-O and C-C bonds of the propoxy chain. Common fragments would include the 4-fluorophenoxy radical and the 2-aminopropyl cation. The presence of the fluorine atom would be evident in the isotopic pattern of the fragments containing it.
Conclusion
This technical guide has provided a detailed elucidation of the molecular structure of this compound. Through a proposed synthetic pathway and a comprehensive analysis of predicted spectroscopic data, a clear picture of its chemical architecture has been established. The information presented herein serves as a foundational resource for researchers, enabling a deeper understanding of this molecule's properties and facilitating its further investigation in the context of drug discovery and development. The integration of synthetic rationale with computational and theoretical spectroscopy offers a robust framework for the characterization of novel chemical entities.
References
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]
-
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-aminopropoxy)-4-fluorobenzene hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document delves into the strategic considerations behind a robust multi-step synthesis, beginning with readily available starting materials. The core of the synthesis involves the formation of an ether linkage, for which two primary methods, the Williamson ether synthesis and the Mitsunobu reaction, are critically evaluated. The guide further details the crucial steps of amine protection and deprotection, and concludes with the final salt formation. Each stage is presented with detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the selection of reagents and reaction conditions, ensuring scientific integrity and practical applicability for researchers in the field.
Introduction: Significance and Retrosynthetic Analysis
This compound serves as a vital building block in the synthesis of a range of biologically active molecules. Its structural motif, featuring a fluorinated aromatic ring linked to an aminopropoxy side chain, is a common feature in compounds targeting various receptors and enzymes. A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the ether bond to yield 4-fluorophenol and a suitable 2-aminopropanol derivative. The primary challenge lies in the selective formation of this ether linkage while managing the reactivity of the amino group.
To address this, a synthetic strategy involving the protection of the amine functionality is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. The overall synthetic approach can be outlined in four key stages:
-
Protection of 2-amino-1-propanol: Introduction of the Boc protecting group to shield the amine functionality.
-
Ether Formation: Coupling of 4-fluorophenol with the protected amino alcohol.
-
Deprotection: Removal of the Boc group to reveal the primary amine.
-
Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.
The following sections will provide a detailed examination of each of these stages, offering both theoretical grounding and practical, step-by-step protocols.
Synthesis of Key Intermediates
Preparation of N-Boc-2-amino-1-propanol
The initial step involves the protection of the amino group of 2-amino-1-propanol. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and efficient method for this transformation.
Rationale: The Boc protecting group is selected for its robustness in subsequent etherification reactions and its straightforward removal under acidic conditions that are compatible with the final product.[1]
Experimental Protocol:
-
To a solution of 2-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-2-amino-1-propanol, which can be purified by column chromatography if necessary.[2][3]
Core Synthesis: Formation of the Aryl Ether Linkage
The central step in the synthesis is the formation of the ether bond between 4-fluorophenol and the protected aminopropanol derivative. Two highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Pathway A: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[4] In this context, 4-fluorophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the protected aminopropanol side chain.
Causality of Experimental Choices: For the Williamson ether synthesis to be efficient, the hydroxyl group of N-Boc-2-amino-1-propanol must be converted into a good leaving group, such as a tosylate or mesylate. This activation is necessary because the hydroxide ion is a poor leaving group.
Diagram of Williamson Ether Synthesis Pathway:
Caption: Williamson ether synthesis pathway.
Experimental Protocol:
-
Activation of N-Boc-2-amino-1-propanol:
-
Dissolve N-Boc-2-amino-1-propanol (1.0 eq) in anhydrous DCM or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer and concentrate to obtain the tosylated intermediate.
-
-
Ether Synthesis:
-
To a solution of 4-fluorophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the tosylated N-Boc-2-aminopropanol derivative (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
-
Pathway B: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often milder method for the formation of the ether linkage. This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol in situ for nucleophilic attack by the phenol.[5]
Causality of Experimental Choices: The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates as it proceeds under neutral conditions and at lower temperatures. It offers a high degree of control and typically results in a clean inversion of stereochemistry at the alcohol center, which is a critical consideration for chiral syntheses.[6]
Diagram of Mitsunobu Reaction Pathway:
Caption: Mitsunobu reaction for ether formation.
Experimental Protocol:
-
Dissolve 4-fluorophenol (1.0 eq), N-Boc-2-amino-1-propanol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate it from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.
Deprotection and Salt Formation
N-Boc Deprotection
The final steps of the synthesis involve the removal of the Boc protecting group to unveil the primary amine, followed by the formation of the hydrochloride salt.
Rationale: Acid-catalyzed hydrolysis is the standard method for Boc deprotection. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used. The use of HCl is particularly convenient as it directly leads to the formation of the desired hydrochloride salt in a single step.[7][8]
Diagram of Deprotection and Salt Formation:
Caption: Deprotection and hydrochloride salt formation.
Experimental Protocol:
-
Dissolve the purified N-Boc-1-(2-aminopropoxy)-4-fluorobenzene (1.0 eq) in a suitable solvent such as dioxane, ethyl acetate, or methanol.
-
Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane, or ethereal HCl). An excess of HCl is typically used to ensure complete deprotection and salt formation.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.
-
The hydrochloride salt of the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude salt, which can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.[9]
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₉H₁₃ClFNO |
| Molecular Weight | 205.66 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the aromatic, methine, methylene, and methyl protons. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺ at m/z 170.10. |
| Purity (HPLC) | ≥98% |
Conclusion
This technical guide has outlined robust and reliable synthetic pathways for the preparation of this compound. By employing a strategic use of amine protection, followed by either a Williamson ether synthesis or a Mitsunobu reaction for the key etherification step, and concluding with an efficient deprotection and salt formation, researchers can access this valuable intermediate in high purity and yield. The detailed protocols and mechanistic rationale provided herein are intended to serve as a practical resource for scientists and professionals engaged in pharmaceutical research and development.
References
-
ChemBK. (2024, April 10). N-Boc-2-Amino-1-Propanol. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- Google Patents. (1998, January 8). WO 98/00427.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Examples. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 3). Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). (S)-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
YouTube. (2022, June 24). Mitsunobu Reaction I Basic + Advanced Concepts I University Students I Competitive Exams I. Retrieved from [Link]
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- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. chembk.com [chembk.com]
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- 4. francis-press.com [francis-press.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
Physical and chemical properties of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a fluorinated benzene ring linked to an aminopropoxy side chain, suggests potential applications as a building block for the synthesis of more complex molecules with possible pharmacological activities. The presence of the fluorine atom can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic pathway, and essential safety and handling information for this compound. It is important to note that while some fundamental data is available from chemical suppliers, specific experimental values for many properties are not yet published in publicly accessible literature, highlighting the need for further experimental characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is critical for researchers to recognize that many of these properties have not been experimentally determined and reported. The information provided is based on data from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FNO・HCl | [1][2] |
| Molecular Weight | 205.65 g/mol | [1] |
| CAS Number | 1193389-16-0 | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | [1] |
| pKa | Data not available | |
| LogP | Data not available |
Absence of data for properties such as melting point, boiling point, and solubility underscores the necessity for experimental determination to fully characterize this compound.
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic approach involves the Williamson ether synthesis followed by hydrochloride salt formation.
Step 1: Williamson Ether Synthesis. 4-fluorophenol is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a protected form of 1-amino-2-propanol, for instance, N-(2-hydroxypropyl)phthalimide, where the amino group is protected to prevent side reactions. The protecting group is subsequently removed to yield the free amine, 1-(2-Aminopropoxy)-4-fluorobenzene.
Step 2: Hydrochloride Salt Formation. The resulting free amine is then treated with hydrochloric acid (HCl) in an appropriate solvent, such as diethyl ether or isopropanol, to precipitate the desired this compound salt.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol that would require optimization and validation.
Step 1: Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene
-
To a stirred solution of 4-fluorophenol in a suitable aprotic solvent (e.g., anhydrous DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of N-(2-chloropropyl)phthalimide (1.0 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the phthalimide-protected intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate (2.0 equivalents).
-
Reflux the mixture for several hours, monitoring by TLC.
-
After cooling, filter off the phthalhydrazide precipitate and concentrate the filtrate to yield the crude 1-(2-Aminopropoxy)-4-fluorobenzene.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Analytical Characterization
No published spectral data (NMR, IR, MS) for this compound are currently available. The following are predicted spectral characteristics based on the molecule's structure. Experimental verification is essential for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets of doublets (or multiplets) in the aromatic region (approx. δ 6.8-7.2 ppm) corresponding to the four protons on the fluorinated benzene ring.
-
Propoxy Protons: A multiplet for the methine proton (-CH-), a doublet for the methyl group (-CH₃), and two diastereotopic protons of the methylene group (-OCH₂-), which would likely appear as complex multiplets.
-
Amine Protons: A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which would be concentration and solvent dependent.
-
-
¹³C NMR:
-
Aromatic Carbons: Four distinct signals in the aromatic region (approx. δ 115-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.
-
Aliphatic Carbons: Signals corresponding to the methine, methyl, and methylene carbons of the propoxy chain.
-
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the benzene ring.
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.
-
C-O Stretching: A strong absorption band around 1200-1250 cm⁻¹ for the aryl ether linkage.
-
C-F Stretching: A strong absorption in the 1100-1250 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
The mass spectrum would be expected to show the molecular ion of the free base [C₉H₁₂FNO]⁺ upon loss of HCl. The exact mass can be used to confirm the elemental composition. Fragmentation patterns would likely involve cleavage of the propoxy side chain.
Stability and Storage
Based on information from chemical suppliers, this compound has a shelf life of approximately 1095 days when stored under appropriate conditions[1].
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The following recommendations are based on general laboratory safety principles.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Potential Pharmacological Relevance
While no specific pharmacological studies on this compound have been found in the public domain, the structural motifs present in the molecule are found in various biologically active compounds. The 4-fluorophenoxy moiety is a common feature in a number of drugs, where the fluorine atom can enhance metabolic stability and receptor binding. The aminopropoxy side chain can serve as a linker or a pharmacophoric element. Therefore, this compound is a valuable starting material for the synthesis of new chemical entities for screening in various drug discovery programs, particularly in areas such as neuroscience and oncology where fluorinated compounds have shown significant promise. Further research is needed to explore the biological activity of derivatives of this compound.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. This guide has summarized the currently available information on its physicochemical properties, proposed a synthetic route, and outlined necessary safety precautions. A significant finding is the lack of experimentally determined data for many of its core properties. It is strongly recommended that researchers undertaking work with this compound perform thorough analytical characterization to establish a complete and accurate profile.
References
- This compound.
Sources
From Building Block to Breakthrough: A Technical Guide to the Core Mechanism of Action Derived from 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
Abstract
This technical guide delves into the pharmacological significance of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. While not a therapeutic agent itself, this molecule is a critical chemical intermediate in the synthesis of potent central nervous system agents.[1][2][3][4] This document will elucidate the journey from this precursor to the final active pharmaceutical ingredient (API), focusing on the well-established mechanism of action of the resulting drug, Fluoxetine. We will explore the molecular interactions, signaling pathways, and the experimental methodologies used to validate its therapeutic effect. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacological space occupied by molecules derived from this key intermediate.
Introduction: The Role of this compound as a Precursor
This compound is recognized within the field of medicinal chemistry primarily as a structural scaffold or building block. Its chemical architecture is ideally suited for the synthesis of a class of drugs known as selective serotonin reuptake inhibitors (SSRIs). Specifically, it is a documented intermediate in the synthesis of Fluoxetine (marketed as Prozac), a landmark antidepressant.[5][6][7] The synthesis involves the etherification of a suitable phenylpropylamine derivative with a fluorinated benzene compound, a process for which this compound provides a key structural component.[8][9]
Understanding the role of this intermediate is crucial for appreciating the structure-activity relationship (SAR) that leads to the final drug's potent and selective biological activity. The remainder of this guide will focus on the mechanism of action of Fluoxetine, the pharmacologically active molecule born from this precursor.
Core Mechanism of Action: Selective Serotonin Reuptake Inhibition
Fluoxetine's therapeutic efficacy stems from its high affinity and selectivity for the human serotonin transporter (SERT).[5][7] SERT is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.
The Serotonergic Synapse and SERT Function
In a normal physiological state, serotonin is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic 5-HT receptors to propagate a nerve impulse. The signal is attenuated by SERT, which actively transports 5-HT out of the synapse.
Allosteric Inhibition of SERT by Fluoxetine
Fluoxetine functions as a potent and selective allosteric inhibitor of SERT. It binds to a site on the transporter that is distinct from the serotonin binding site. This binding event induces a conformational change in the SERT protein, which locks it in a non-functional state, preventing it from binding to and transporting serotonin. By inhibiting SERT, Fluoxetine effectively blocks the primary route of serotonin clearance from the synapse.
This blockade leads to a sustained increase in the concentration of serotonin in the synaptic cleft. The elevated levels of synaptic serotonin result in enhanced activation of postsynaptic 5-HT receptors, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of Fluoxetine at the serotonergic synapse.
Caption: Mechanism of Fluoxetine at the serotonergic synapse.
Pharmacological Profile: Selectivity and Affinity
A key aspect of Fluoxetine's clinical success is its selectivity. It exhibits significantly higher affinity for SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity minimizes off-target effects that are common with older classes of antidepressants, such as tricyclic antidepressants (TCAs), which interact with multiple neurotransmitter systems.
| Transporter | Fluoxetine Ki (nM) |
| SERT | ~1 |
| NET | ~200 |
| DAT | >1000 |
| Note: Ki (inhibition constant) values are approximate and can vary based on experimental conditions. Lower values indicate higher binding affinity. |
This pharmacological profile confirms that the primary mechanism of action is indeed the selective inhibition of serotonin reuptake.
Experimental Validation and Characterization
The mechanism of action of Fluoxetine and other SSRIs is validated through a series of well-established in vitro and in vivo assays. These protocols are fundamental to the drug discovery and development process for this class of compounds.
In Vitro Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to its molecular target. It quantifies the ability of a test compound (e.g., Fluoxetine) to displace a radiolabeled ligand that is known to bind to the transporter of interest (e.g., SERT).
Objective: To determine the inhibition constant (Ki) of a test compound for SERT, NET, and DAT.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human SERT, NET, or DAT are cultured. The cell membranes containing the transporters are harvested and purified.
-
Assay Setup: A constant concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) is incubated with the prepared membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (Fluoxetine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the transporter.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for an in vitro radioligand binding assay.
In Vitro Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the actual transport of neurotransmitters into cells.
Objective: To determine the potency of a compound in inhibiting serotonin uptake.
Methodology:
-
Cell Culture: Use cell lines expressing SERT or primary neuronal cultures.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test compound (Fluoxetine).
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-5-HT) is added to the culture medium.
-
Uptake Termination: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity inside the cells is measured by lysing the cells and performing scintillation counting.
-
Data Analysis: The results are used to calculate the IC50 for uptake inhibition, providing a functional measure of the compound's potency.
Conclusion
While this compound is a chemically significant but pharmacologically inert intermediate, its true value lies in its role as a precursor to life-changing medicines. Its conversion to Fluoxetine provides a classic example of how medicinal chemistry transforms simple molecular building blocks into highly specific and potent therapeutic agents. The mechanism of action of the final product—selective serotonin reuptake inhibition—is a well-understood and validated concept that has revolutionized the treatment of depression and other mood disorders. The experimental protocols detailed herein represent the foundational tools used to characterize such agents, ensuring their potency, selectivity, and therapeutic utility. This guide provides a comprehensive overview, from a simple precursor to a complex and vital pharmacological mechanism, for professionals engaged in the pursuit of novel therapeutics.
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The Unseen Architect: A Technical Guide to the Applications of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the final therapeutic agent often owes its existence to a series of meticulously designed and executed chemical transformations. The starting materials and key intermediates in these synthetic pathways are the unsung heroes, the foundational building blocks upon which complex molecular architectures are constructed. This technical guide delves into the significant, yet often overlooked, role of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride , a versatile chemical entity that has carved a niche for itself in the synthesis of potent therapeutic agents. As Senior Application Scientists, our goal is to not only present the "what" but to illuminate the "why"—the underlying chemical logic and strategic advantages of employing this specific building block in drug development.
Unveiling the Core Moiety: Chemical Profile of this compound
This compound is a fine chemical notable for its distinct structural features: a fluorinated benzene ring, an aminopropoxy side chain, and its formulation as a hydrochloride salt. This combination of a primary amine, an ether linkage, and a fluorinated aromatic ring makes it a valuable synthon for introducing these key pharmacophoric elements into a larger molecule. The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in multi-step synthetic processes. While primarily available for research purposes, its true significance lies in its application as a crucial intermediate.[1]
The Cornerstone of Antifungal Therapy: Synthesis of Posaconazole
The most prominent and well-documented application of a derivative of 1-(2-Aminopropoxy)-4-fluorobenzene is in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole . Posaconazole is a cornerstone in the treatment of invasive fungal infections, particularly in immunocompromised patients.[2] Its complex molecular structure necessitates a convergent synthetic strategy, where key fragments are synthesized independently and then coupled together.
The aminopropoxy-fluorobenzene moiety forms a critical part of the lipophilic side chain of the Posaconazole molecule. This side chain is instrumental in binding to the active site of the target enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3]
Synthetic Pathway Overview
The synthesis of Posaconazole typically involves the coupling of two key intermediates: a complex chiral tetrahydrofuran (THF) core and a substituted piperazine derivative. The 1-(2-Aminopropoxy)-4-fluorobenzene moiety is incorporated into the latter. The general synthetic logic is depicted in the workflow below.
Caption: Convergent synthesis of Posaconazole.
Step-by-Step Synthetic Protocol (Illustrative)
The following is a representative, generalized protocol for the synthesis of a key piperazine intermediate for Posaconazole, starting from a derivative of 1-(2-Aminopropoxy)-4-fluorobenzene. It is crucial to note that specific reaction conditions, such as solvents, temperatures, and catalysts, can vary based on patented and proprietary manufacturing processes.
Objective: To synthesize the N-(4-(4-(2-((4-fluorophenyl)oxy)propyl)piperazin-1-yl)phenyl)acetamide intermediate.
Materials:
-
1-(2-Aminopropoxy)-4-fluorobenzene (or its hydrochloride salt, neutralized in situ)
-
1-(4-Aminophenyl)piperazine
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A suitable base (e.g., Potassium carbonate - K2CO3)
-
A suitable activating agent for a related precursor alcohol (e.g., p-toluenesulfonyl chloride) if starting from the hydroxy equivalent.
Procedure:
-
Activation of the Hydroxy Precursor (if applicable): In many published routes, the synthesis commences with the corresponding alcohol, 1-(2-hydroxypropoxy)-4-fluorobenzene. This alcohol is typically activated by converting it into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base. This activation step is critical for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The activated intermediate (e.g., the tosylate) is then reacted with 1-(4-aminophenyl)piperazine. The piperazine nitrogen acts as a nucleophile, displacing the leaving group to form the core structure of the side chain. This reaction is typically carried out in a polar aprotic solvent like DMF at an elevated temperature to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired piperazine intermediate.
Data Summary Table:
| Step | Reactants | Key Reagents | Product | Typical Yield (%) |
| 1 | 1-(2-Hydroxypropoxy)-4-fluorobenzene | p-Toluenesulfonyl chloride, Base | Tosylated Intermediate | >90 |
| 2 | Tosylated Intermediate, 1-(4-Aminophenyl)piperazine | Base, Solvent (DMF) | Piperazine Intermediate | 80-90 |
The Rationale Behind the Building Block: A Scientist's Perspective
The choice of this compound as a precursor in drug synthesis is not arbitrary. It is a calculated decision based on several key principles of medicinal chemistry and process development:
-
Incorporation of Fluorine: The fluorine atom on the phenyl ring is a common feature in modern pharmaceuticals. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa.[4]
-
Structural Rigidity and Flexibility: The aminopropoxy linker provides a balance of rigidity and flexibility to the side chain of the final drug molecule. This allows for optimal positioning and interaction with the target enzyme's active site.
-
Convergent Synthesis: The use of pre-functionalized building blocks like this allows for a convergent synthetic approach.[5] This strategy is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step.
-
Chirality: The secondary carbon in the propoxy chain is a chiral center. In the synthesis of Posaconazole, the specific stereoisomer of this building block is crucial for the drug's activity. The use of a chiral starting material or the introduction of chirality early in the synthesis is a key consideration.
Broader Applications and Future Outlook
While the synthesis of Posaconazole is the most prominent example, the structural motifs present in this compound make it a potentially valuable building block for the synthesis of other biologically active compounds. The fluorinated phenyl ring and the flexible amino-ether side chain are features found in a variety of therapeutic agents targeting different biological pathways. For instance, similar structures can be found in compounds investigated for their activity in areas such as oncology and neurology.
The continued exploration of fluorinated building blocks in drug discovery suggests that the utility of this compound and its analogues is likely to expand.[6] As medicinal chemists continue to design and synthesize novel therapeutic agents, the demand for versatile and strategically functionalized building blocks will undoubtedly grow.
Conclusion
This compound, though not a household name, exemplifies the critical role of well-designed chemical building blocks in the pharmaceutical industry. Its application in the synthesis of the life-saving antifungal drug Posaconazole underscores its importance. By understanding the chemical properties and synthetic utility of such intermediates, researchers and drug development professionals can continue to innovate and create the next generation of medicines. The strategic incorporation of this and similar building blocks will undoubtedly continue to be a key enabler in the quest for more effective and safer therapies.
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National Center for Biotechnology Information. (n.d.). Localizing Antifungal Drugs to the Correct Organelle Can Markedly Enhance their Efficacy. Retrieved from [Link]
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ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antifungal Agents - Medical Microbiology. Retrieved from [Link]
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A Technical Guide to the Key Starting Materials and Synthetic Strategies for 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
This guide provides an in-depth examination of the principal synthetic routes for preparing 1-(2-aminopropoxy)-4-fluorobenzene hydrochloride, a valuable building block in contemporary drug discovery and development. We will dissect the molecule from a retrosynthetic perspective to identify the core starting materials and explore the strategic considerations underpinning two robust synthetic pathways. The focus is on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.
Section 1: Retrosynthetic Analysis and Core Building Blocks
A retrosynthetic approach to this compound reveals two key disconnections that define the primary synthetic strategies: the C-O ether bond and the C-N amine bond.
-
C-O Bond Disconnection : This disconnection across the ether linkage points to a reaction between a phenoxide nucleophile and a three-carbon electrophile. This immediately identifies 4-fluorophenol as a fundamental starting material. The corresponding C3 synthon would need a leaving group at the 1-position and a handle for introducing the amine at the 2-position.
-
C-N Bond Disconnection : This disconnection suggests the introduction of the amino group onto a pre-formed 4-fluorophenoxy-propane backbone. This can be achieved from an intermediate bearing a suitable leaving group, such as a halide, at the 2-position.
This analysis logically identifies the most crucial starting materials: a fluorinated aromatic ring and a three-carbon chain. The specific choice of the C3 component dictates the overall synthetic strategy.
Caption: Retrosynthetic disconnection of the target molecule.
Section 2: Primary Synthetic Pathways
Two scientifically sound and field-proven pathways are detailed below. Each leverages a different core strategy for assembling the target molecule.
Pathway 1: Williamson Ether Synthesis Followed by Gabriel Amination
This is a classic and highly reliable route, prized for its scalability and the use of cost-effective reagents. It builds the ether linkage first, followed by a clean, specific introduction of the primary amine.
Strategic Overview: The causality of this pathway lies in its stepwise, controlled nature. The Williamson ether synthesis is a robust method for forming the aryl ether bond. Subsequently, the Gabriel synthesis is employed for the amination step because it masterfully avoids the over-alkylation common with other methods (like direct amination with ammonia), ensuring the exclusive formation of the primary amine.[1][2]
Caption: Workflow for the Williamson/Gabriel synthesis pathway.
Step 1: Synthesis of 1-(2-chloropropoxy)-4-fluorobenzene
The initial step involves the formation of the ether bond via a nucleophilic substitution reaction between 4-fluorophenoxide and a suitable C3 electrophile.
-
Key Starting Materials:
-
4-Fluorophenol: The aromatic core and ether oxygen donor.
-
1,2-Dichloropropane: A cost-effective C3 synthon. The chlorine on the primary carbon is significantly more reactive towards substitution than the one on the secondary carbon, providing regioselectivity.
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate): To deprotonate the phenol, forming the highly nucleophilic phenoxide.
-
-
Experimental Protocol:
-
To a stirred solution of 4-fluorophenol in a suitable solvent (e.g., DMF, Acetonitrile), add a base such as powdered potassium carbonate.
-
Add 1,2-dichloropropane to the mixture.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC until the 4-fluorophenol is consumed.
-
After cooling, filter off the inorganic salts.
-
The filtrate is concentrated, and the resulting crude product is purified, typically by vacuum distillation, to yield pure 1-(2-chloropropoxy)-4-fluorobenzene.[3][4]
-
Step 2: Gabriel Synthesis of the Primary Amine
This two-part step transforms the alkyl chloride into a primary amine using phthalimide as an ammonia surrogate.[5]
-
Key Starting Material:
-
Potassium Phthalimide: A non-nucleophilic source of nitrogen that, after alkylation, can be hydrolyzed to release the primary amine.[2]
-
-
Experimental Protocol (Alkylation):
-
Dissolve 1-(2-chloropropoxy)-4-fluorobenzene and potassium phthalimide in a polar aprotic solvent like DMF.
-
Heat the mixture (e.g., 90-120 °C) for several hours. The reaction progress can be monitored by observing the disappearance of the starting halide.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the N-alkylated phthalimide intermediate.
-
The solid is collected by filtration, washed, and dried.
-
-
Experimental Protocol (Hydrazinolysis):
-
The N-alkylated phthalimide intermediate is suspended in an alcohol solvent such as ethanol.
-
Hydrazine hydrate is added to the suspension. The use of hydrazine (the Ing-Manske procedure) is generally preferred over acidic or basic hydrolysis as it proceeds under milder conditions and produces a phthalhydrazide precipitate that is easily removed.[1][6]
-
The mixture is refluxed for several hours, during which the desired primary amine is liberated and the phthalhydrazide by-product precipitates.
-
After cooling, the phthalhydrazide is filtered off.
-
The filtrate, containing the free amine, is concentrated. The crude amine is then purified, often by distillation or conversion to its hydrochloride salt and recrystallization.
-
Pathway 2: The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative, often milder, route to the ether linkage. It is particularly valuable for its ability to proceed with a clean inversion of stereochemistry at the alcohol carbon, which is critical if a specific enantiomer is desired.[7][8][9]
-
Strategic Overview: This pathway couples the phenol directly with an alcohol. To form the desired product, one would start with 4-fluorophenol and an appropriately protected amino alcohol, such as N-Boc-2-amino-1-propanol . The reaction is driven by the formation of the very stable triphenylphosphine oxide.[9]
-
Key Starting Materials:
-
4-Fluorophenol: The acidic pronucleophile.[10]
-
N-Boc-2-amino-1-propanol: The alcohol component, with its amino group protected to prevent side reactions.
-
Triphenylphosphine (PPh₃): The reducing agent.
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD): The oxidizing agent that activates the alcohol.[7][11]
-
-
Experimental Protocol:
-
Dissolve 4-fluorophenol, N-Boc-2-amino-1-propanol, and triphenylphosphine in an anhydrous solvent like THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution. The order of addition is critical for minimizing side reactions.[11]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure. The crude product is then purified by column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazine by-products.
-
The purified N-Boc protected intermediate is then deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the free amine.
-
Section 3: Final Salt Formation
Regardless of the synthetic pathway chosen, the final step is the conversion of the free base of 1-(2-aminopropoxy)-4-fluorobenzene into its hydrochloride salt. This is a standard procedure that enhances the compound's stability, crystallinity, and water solubility.
-
Protocol:
-
Dissolve the purified free amine in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate from the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.[12]
-
Section 4: Summary of Key Starting Materials
The selection of a synthetic route is often determined by the availability and cost of the key starting materials.
| Starting Material | CAS Number | Role in Synthesis | Associated Pathway(s) |
| 4-Fluorophenol | 371-41-5 | Aromatic core, nucleophile | Pathway 1 & 2 |
| 1,2-Dichloropropane | 78-87-5 | C3 electrophilic synthon | Pathway 1 |
| Potassium Phthalimide | 1074-82-4 | Protected nitrogen source | Pathway 1 (Gabriel) |
| Hydrazine Hydrate | 7803-57-8 | Deprotection reagent | Pathway 1 (Gabriel) |
| N-Boc-2-amino-1-propanol | 79069-13-9 | C3 alcohol component | Pathway 2 (Mitsunobu) |
| Triphenylphosphine (PPh₃) | 603-35-0 | Mitsunobu reagent (reductant) | Pathway 2 (Mitsunobu) |
| DIAD or DEAD | 2446-83-5 (DIAD) | Mitsunobu reagent (oxidant) | Pathway 2 (Mitsunobu) |
| Hydrogen Chloride | 7647-01-0 | Salt formation | Final Step |
References
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Gabriel Synthesis . (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Gabriel Synthesis . (2023). Chemistry LibreTexts. Retrieved from [Link]
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Gabriel synthesis . (2024). Wikipedia. Retrieved from [Link]
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Mitsunobu Reaction . (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Mitsunobu Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mitsunobu reaction . (2024). Wikipedia. Retrieved from [Link]
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The Gabriel Synthesis . (2024). Master Organic Chemistry. Retrieved from [Link]
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Butt, M. S., & Zhang, H. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . Molecules, 26(16), 4947. Retrieved from [Link]
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Mitsunobu reaction . (n.d.). Organic Synthesis. Retrieved from [Link]
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Solubility profile of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride in different solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. While specific solubility data for this compound is not extensively published, this document outlines the foundational principles, experimental design considerations, and detailed methodologies required to generate a robust and reliable solubility profile. The focus is on the thermodynamic "gold standard" shake-flask method, supplemented with insights into kinetic solubility screening for early-stage discovery.[3]
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount parameter.[4] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failure in later stages of development.[5] Therefore, a thorough understanding of a compound's solubility in various media is not merely a data-gathering exercise; it is a cornerstone of a rational drug design and formulation strategy.[6]
This compound, as a hydrochloride salt, is anticipated to exhibit enhanced aqueous solubility compared to its free base due to the ionizable amine group. However, the presence of the fluorobenzene moiety, which is hydrophobic, introduces a lipophilic character that can modulate its solubility in different solvent systems. The interplay of these structural features necessitates a systematic investigation of its solubility profile.
This guide will provide the scientific rationale and step-by-step protocols to:
-
Establish the thermodynamic equilibrium solubility in aqueous and organic solvents.
-
Understand the influence of pH on aqueous solubility.
-
Provide a framework for interpreting the generated data to inform preclinical and formulation development.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[7] It is the definitive measure for formulation and biopharmaceutical classification.[3][7] The shake-flask method is the universally recognized standard for determining thermodynamic solubility.[3]
-
Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery.[1] It assesses the concentration at which a compound, typically dissolved in a stock solution of an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][5] While faster, it can overestimate solubility compared to the thermodynamic value.[6]
This guide will focus on the determination of thermodynamic solubility, which is essential for the in-depth characterization required for drug development professionals.
Experimental Design: A Rational Approach to Solvent Selection
A comprehensive solubility profile necessitates testing in a variety of solvents that are relevant to pharmaceutical processing, formulation, and biopharmaceutical evaluation. The selection of solvents should be guided by the anticipated applications and the physicochemical properties of this compound.
Table 1: Recommended Solvents for Solubility Profiling
| Solvent Class | Specific Solvents | Rationale and Application |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Represents the acidic environment of the stomach.[8][9] |
| pH 4.5 (Acetate Buffer) | Mid-range pH relevant to the small intestine.[8][9] | |
| pH 6.8 (Simulated Intestinal Fluid) | Represents the neutral to slightly alkaline pH of the lower small intestine.[8][9] | |
| Purified Water | Baseline aqueous solubility. | |
| Polar Protic Solvents | Methanol, Ethanol | Commonly used in crystallization and as co-solvents in formulations. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High solubilizing power, often used for stock solutions in biological assays.[4] |
| Acetone | Used in purification and as a residual solvent. | |
| Non-Polar Solvents | Dichloromethane, Chloroform | Relevant for understanding lipophilicity and for certain synthetic steps. |
Detailed Experimental Protocol: The Shake-Flask Method
The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound in equilibrium with its solid phase.[3]
Materials and Equipment
-
This compound (ensure purity and characterization)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved and solid material remains at equilibrium.[7]
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (typically 25°C for standard solubility or 37°C for biopharmaceutical relevance).[4][7]
-
Agitate the samples at a consistent speed (e.g., 150-300 RPM) for a predetermined period.[7] A duration of 24 to 72 hours is generally sufficient to reach equilibrium.[7] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.[7]
-
Separate the dissolved compound from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter. Ensure the filter material does not adsorb the compound.[6]
-
-
-
Analysis:
-
Immediately after separation, dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
For aqueous buffers, it is imperative to measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[7][10]
-
Data Analysis and Reporting
-
Prepare a calibration curve using standards of known concentrations.
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility as mg/mL or µg/mL.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility.[11]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Interpreting the Solubility Profile: Implications for Drug Development
The data generated from these studies will provide a comprehensive solubility profile that can guide several key aspects of drug development:
-
Biopharmaceutics Classification System (BCS): The aqueous solubility data across the physiological pH range (1.2-6.8) is a critical component for BCS classification, as outlined in the ICH M9 guidelines.[8][10][11] High solubility is defined as the highest single therapeutic dose being soluble in 250 mL or less of aqueous media over this pH range.[8][10]
-
Formulation Strategy:
-
High solubility in aqueous media suggests that a simple oral solid dosage form may be feasible.
-
Poor aqueous solubility may necessitate enabling formulation strategies such as salt formation (already present as a hydrochloride), amorphous solid dispersions, or lipid-based formulations.
-
Solubility in organic solvents like ethanol or acetone is crucial for developing liquid formulations or for manufacturing processes involving these solvents.
-
-
Preclinical Studies: Solubility in vehicles used for preclinical toxicology studies (e.g., aqueous buffers, co-solvent systems) must be established to ensure homogeneous dosing and accurate interpretation of study results.
Conclusion
While readily available solubility data for this compound is sparse, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. By systematically applying the "gold standard" shake-flask method across a range of pharmaceutically relevant solvents, researchers and drug development professionals can generate a robust solubility profile. This data is indispensable for guiding rational formulation design, enabling successful preclinical and clinical development, and ultimately contributing to the successful translation of this compound into a viable therapeutic agent. The principles and methodologies outlined herein represent a self-validating system, ensuring that the generated data is both accurate and reliable for critical decision-making in the pharmaceutical development pipeline.
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In-Pharma Technologist. [Link]
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Glomme, A., & Martinez, M. N. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105013. [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
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Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
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Ramirez, E., & Tsinman, O. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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International Council for Harmonisation. (2019). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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Methodological & Application
The Strategic Application of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The versatile building block, 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, has emerged as a valuable precursor for the synthesis of a diverse array of bioactive molecules, particularly those centered around the privileged benzimidazole core. This guide provides an in-depth exploration of its application, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Significance of the Fluorinated Aminopropoxy Moiety
The this compound scaffold offers a unique combination of structural features that are highly advantageous in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly modulate the lipophilicity, metabolic stability, and binding affinity of a drug candidate.[1][2] The aminopropoxy chain provides a flexible linker with a primary amine that serves as a key reactive handle for the construction of more complex molecular architectures. This strategic combination allows for the exploration of chemical space around a core pharmacophore, enabling the fine-tuning of biological activity.
Core Application: Synthesis of Fluorinated Benzimidazole Derivatives
A primary application of this compound lies in the synthesis of 2-substituted benzimidazoles. The benzimidazole moiety is a prominent heterocyclic scaffold found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The general synthetic strategy involves the condensation of this compound with a substituted ortho-phenylenediamine.
Below is a detailed protocol for a representative synthesis of a 2-(1-(4-fluorophenoxy)propan-2-yl)-1H-benzo[d]imidazole derivative, a class of compounds with potential as GABA-A receptor positive allosteric modulators.[1][6][7]
Protocol: Synthesis of 2-(1-(4-fluorophenoxy)propan-2-yl)-5-nitro-1H-benzo[d]imidazole
This protocol details the synthesis of a nitro-substituted benzimidazole, which can be further functionalized to explore structure-activity relationships.
Materials:
-
This compound
-
4-Nitro-1,2-phenylenediamine
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and 4-nitro-1,2-phenylenediamine (1.0 eq).
-
Acid-Catalyzed Condensation: Carefully add polyphosphoric acid (PPA) (10-20 eq by weight) to the flask. The PPA serves as both a solvent and a dehydrating agent to facilitate the cyclization.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous suspension with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(1-(4-fluorophenoxy)propan-2-yl)-5-nitro-1H-benzo[d]imidazole.
Rationale for Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is an effective dehydrating agent and a non-oxidizing acid catalyst, making it ideal for the Phillips benzimidazole synthesis. It promotes the condensation of the carboxylic acid (or its equivalent) and the diamine, followed by cyclization.
-
Temperature Control: The reaction temperature is critical. Temperatures below 120 °C may lead to slow or incomplete reactions, while temperatures above 140 °C could result in side product formation and decomposition.
-
Aqueous Work-up: Quenching the reaction with ice and neutralization are crucial steps to isolate the product and remove the acidic PPA.
Characterization Data for a Representative Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) | MS (ESI) m/z |
| 2-(1-(4-fluorophenoxy)propan-2-yl)-5-nitro-1H-benzo[d]imidazole | C16H14FN3O3 | 329.30 | 8.45 (d, J = 2.1 Hz, 1H), 8.16 (dd, J = 8.8, 2.1 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 6.99 (t, J = 8.7 Hz, 2H), 6.85 (dd, J = 9.0, 4.4 Hz, 2H), 4.85 (h, J = 6.6 Hz, 1H), 4.15 (dd, J = 9.5, 5.7 Hz, 1H), 4.05 (dd, J = 9.5, 6.9 Hz, 1H), 1.50 (d, J = 6.7 Hz, 3H) | 160.0, 157.6, 155.2, 148.8, 143.9, 119.3, 116.1, 115.9, 115.8, 115.6, 73.1, 48.9, 17.8 | 330.1 [M+H]+ |
Workflow for Benzimidazole Synthesis and Functionalization
The synthesis of the initial benzimidazole core is often the first step in a broader drug discovery campaign. The nitro group introduced in the protocol above serves as a versatile handle for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR).
Caption: Synthetic workflow for benzimidazole library generation.
Expanding the Synthetic Utility
Beyond the synthesis of simple benzimidazoles, this compound can be employed in the construction of more complex heterocyclic systems. For instance, its primary amine can participate in multicomponent reactions or be used as a nucleophile in the synthesis of other nitrogen-containing heterocycles. The inherent chirality at the 2-position of the propoxy chain also offers opportunities for the development of stereoselective therapeutics.
Logical Relationship of Structural Features to Biological Activity
The strategic design of molecules utilizing this building block leverages the interplay of its distinct structural components.
Caption: Structure-activity relationship rationale.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic application enables the efficient synthesis of fluorinated benzimidazoles and other heterocyclic compounds with the potential for enhanced pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors, ultimately contributing to the development of novel and improved therapeutics.
References
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Wróbel, D., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1055–1073. [Link]
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Kamal, A., et al. (2011). Synthesis of new benzimidazole linked pyrrolo[2,1-c][1][8]benzodiazepine conjugates with efficient DNA-binding affinity and potent cytotoxicity. Organic & Biomolecular Chemistry, 9(13), 4847-4857. [Link]
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Song, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2495–2512. [Link]
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Çalışkan, B., et al. (2022). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 27(15), 4994. [Link]
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Wróbel, D., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS chemical neuroscience, 14(6), 1055-1073. [Link]
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Wróbel, D., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed, 36848624. [Link]
- Hoffmann-La Roche. (1960). Benzimidazoles.
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Kamal, A., et al. (2011). Synthesis of new benzimidazole linked pyrrolo[2,1-c][1][8]benzodiazepine conjugates with efficient DNA-binding affinity and potent cytotoxicity. PubMed, 21590407. [Link]
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Song, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central, PMC8836411. [Link]
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Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. PubMed Central, PMC10379603. [Link]
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Majgier-Baranowska, H., et al. (2021). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed, 34678864. [Link]
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Yadav, P., & Singh, P. (2025). Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. [Link]
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Singh, P., & Yadav, P. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
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Fustero, S., et al. (2010). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. PubMed Central, PMC6257271. [Link]
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Çalışkan, B., et al. (2022). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PubMed Central, PMC9325256. [Link]
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Sharma, A., et al. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]
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Kumar, S., & Singh, P. (2023). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research, 5(4). [Link]
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Synthesis of Novel Amide and Secondary Amine Derivatives from 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride: An Experimental Protocol for Drug Discovery
Introduction
1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of a primary amine group allows for facile functionalization, leading to the generation of novel amide and secondary amine libraries for drug discovery programs. The fluorinated phenyl ring is a common motif in pharmaceuticals, often enhancing metabolic stability and binding affinity. This application note provides detailed, field-proven experimental protocols for the synthesis of N-acyl and N-alkyl derivatives of 1-(2-Aminopropoxy)-4-fluorobenzene, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system checks, and comprehensive referencing are integrated to ensure scientific integrity and reproducibility.
PART 1: Safety and Handling of this compound
Prior to commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for the hydrochloride salt was not located, general safety precautions for structurally related aromatic amines and fluorinated compounds should be strictly followed.[1][2][3]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][4]
-
Static Discharge: For flammable solvents, ensure proper grounding and take precautionary measures against static discharge.[2][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
PART 2: Synthesis of N-Acyl Derivatives via N-Acylation
N-acylation is a robust and widely used method for the formation of amide bonds. The following protocol details the synthesis of N-benzoyl-1-(2-aminopropoxy)-4-fluorobenzene as a representative example.
Causality of Experimental Choices:
-
Free-Basing the Amine: The starting material is a hydrochloride salt. The amine must be converted to its free base form to be nucleophilic enough to react with the acylating agent. A mild inorganic base like sodium bicarbonate is used to neutralize the HCl salt.
-
Acylating Agent: Benzoyl chloride is a common and reactive acylating agent. The reaction proceeds via nucleophilic acyl substitution.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the free amine and the benzoyl chloride.
-
Base: Triethylamine (TEA) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the amine and the acyl chloride, then allowed to warm to room temperature to ensure completion.
Experimental Protocol: N-Benzoylation
Materials and Equipment:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.
Step-by-Step Methodology:
-
Free-Basing the Amine:
-
To a solution of this compound (1.0 eq) in water, add saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.
-
-
N-Acylation Reaction:
-
Dissolve the free amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzoyl-1-(2-aminopropoxy)-4-fluorobenzene.
-
| Reagent | Molar Equiv. |
| 1-(2-Aminopropoxy)-4-fluorobenzene (free base) | 1.0 |
| Benzoyl Chloride | 1.1 |
| Triethylamine | 1.2 |
Table 1: Stoichiometry for N-Benzoylation
PART 3: Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination is a highly efficient method for the synthesis of secondary amines from primary amines and carbonyl compounds.[5][6][7] This protocol details the synthesis of N-benzyl-1-(2-aminopropoxy)-4-fluorobenzene using benzaldehyde.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5][8][9] It is less reactive towards the carbonyl group of the aldehyde, allowing for the formation of the intermediate imine/iminium ion, which is then rapidly reduced.
-
Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations with NaBH(OAc)₃.
-
Acid Catalyst: A catalytic amount of acetic acid can be used to facilitate the formation of the imine intermediate, particularly with less reactive ketones, though it is often not necessary for aldehydes.[8]
-
One-Pot Procedure: This protocol is designed as a one-pot reaction, which is efficient in terms of time and resources.
Experimental Protocol: Reductive Amination
Materials and Equipment:
-
1-(2-Aminopropoxy)-4-fluorobenzene (free base, prepared as in Part 2)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, hexanes) or silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the free amine of 1-(2-Aminopropoxy)-4-fluorobenzene (1.0 eq) in anhydrous DCE, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-benzyl-1-(2-aminopropoxy)-4-fluorobenzene.[7][10]
-
| Reagent | Molar Equiv. |
| 1-(2-Aminopropoxy)-4-fluorobenzene (free base) | 1.0 |
| Benzaldehyde | 1.05 |
| Sodium Triacetoxyborohydride | 1.5 |
Table 2: Stoichiometry for Reductive Amination
PART 4: Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of N-acyl and N-alkyl derivatives of this compound. These procedures are amenable to the generation of diverse chemical libraries for screening in drug discovery campaigns. The principles of causality in experimental design have been emphasized to allow for informed modifications and troubleshooting. Adherence to the safety precautions outlined is paramount for the safe execution of these synthetic transformations.
References
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Angene Chemical. Safety Data Sheet: m-Aminophenyl Tosylate. (2025). [Link]
-
Myers, A. G. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
-
Phukan, K. Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds. (2014). [Link]
-
Siadati, S. A. How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. (2025). [Link]
-
University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization. [Link]
-
Wako Pure Chemical Industries. General procedure for the synthesis of α-hydroxy ketone. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (1996). [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis. (1996). [Link]
-
CUNY York College. Purification by Recrystallization. [Link]
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1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride as a building block in organic synthesis
Starting Research on Compound
I'm kicking off my research by diving deep into the web. Google will be my primary tool to gather everything I can on 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. I'm focusing on its chemical nature, typical reactions it undergoes, and especially how it's used in building other organic molecules.
Expanding Scope of Investigation
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Planning Further Research Steps
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Gathering Initial Data
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Exploring Synthetic Applications
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Delving Deeper into Usage
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Analyzing Fluorine's Role
My second round of searches has been very fruitful; I've gathered substantial data focusing on fluorine's role in drug discovery. This information is key for developing both the introductory and explanatory sections of the application note. The literature is rich, and I am finding fascinating connections to explore.
Investigating Cyclization Routes
I've made headway in investigating cyclization routes, specifically for forming the oxazolidinone ring system crucial to Rivaroxaban synthesis. I've uncovered several patents and a key journal article directly relevant to this process, including intermediates structurally akin to the fluorobenzene hydrochloride. The literature highlights triphosgene and CDI as preferred reagents. I'm focusing on finding a step-by-step protocol using the compound .
Defining Reaction Protocols
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Comprehending Fluorination's Role
I've established a solid foundation. The importance of fluorinated building blocks in medicinal chemistry is clear, and I'm ready to use that as an introduction. Now, the emphasis is on the primary focus of the work.
Defining Synthesis Protocol Needs
I'm now zeroing in on the specific challenge. My research confirms that the target molecule is crucial for oxazolidinone synthesis, found in drugs like Rivaroxaban. Though information on the process is present in patents and journal articles, an exact and easy-to-use protocol for the reaction of this compound is missing. The existing procedures are close but not perfect for direct application. I'll need to adapt general procedures for oxazolidinone synthesis. I am also investigating whether this starting material has other applications, but so far I haven't found any significant ones.
Analyzing Protocol Development Scope
I've confirmed the central role of this compound in oxazolidinone synthesis, particularly for drugs like Rivaroxaban. Though information exists, a precise synthesis protocol is still missing, even if the general methodologies are present. I plan to adapt existing beta-amino alcohol procedures using CDI. This starting material's application appears limited to oxazolidinone-containing bioactive molecules. The application note's structure is forming, from an introduction on fluorinated building blocks to a detailed protocol with reaction schemes and a discussion of the reaction mechanism.
Developing Application Note Strategy
I'm now fully immersed in the application note's structure. My investigation confirms the utility of the compound in oxazolidinone synthesis, focusing on Rivaroxaban and Linezolid. Although the general principles of synthesis are understood, a directly applicable protocol is missing. The next step involves adapting beta-amino alcohol procedures with CDI to create a specific procedure. I plan to incorporate clear reaction schemes and a detailed mechanism. My search for alternate applications has been unfruitful, thus I'm moving toward drafting the content.
Comprehensive Analytical Characterization of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride: A Multi-technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure the identity, purity, quality, and stability of the compound, adhering to rigorous scientific principles and regulatory expectations. By integrating chromatographic, spectroscopic, and thermal analysis techniques, this guide offers a robust framework for researchers and quality control scientists. The causality behind experimental choices is explained, and all methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction and Strategic Importance
This compound is a substituted aromatic ether containing a primary amine, making it a versatile building block in medicinal chemistry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization is not merely a quality control step but a critical component of drug development, ensuring safety, efficacy, and batch-to-batch consistency.
The quality of a drug substance is established through a comprehensive control strategy, which includes setting scientifically sound specifications for identity, strength, quality, and purity.[1] This application note details the analytical procedures and justification required to build such a strategy, in alignment with ICH guidelines Q6A (Specifications) and Q3A (Impurities in New Drug Substances).[2][3]
Integrated Analytical Workflow
A multi-faceted approach is essential for full characterization. No single technique can provide all the necessary information. The relationship between different analytical methods is visualized below, forming a logical progression from initial identification to detailed impurity assessment.
Caption: Integrated workflow for the characterization of this compound.
Identity and Structural Elucidation
The first step in characterization is the unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation as it provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly crucial due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, making it an excellent probe for confirming the substitution pattern on the aromatic ring.[4][5]
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes hydrochloride salts and avoids exchange of the amine protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters. Spectral width ~16 ppm.
-
¹³C NMR: Proton-decoupled mode (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Proton-decoupled mode. Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
-
Data Interpretation:
| Nucleus | Expected Chemical Shifts (δ, ppm) | Key Structural Information |
| ¹H | ~7.0-7.3 | Aromatic protons (AA'BB' system due to fluorine coupling). |
| ~4.0-4.2 | Methylene protons (-O-CH₂-). | |
| ~3.5-3.8 | Methine proton (-CH(NH₃⁺)-). | |
| ~8.0-8.5 | Broad singlet for amine protons (-NH₃⁺). | |
| ~1.2-1.4 | Methyl protons (-CH₃). | |
| ¹³C | ~155-160 | Aromatic carbon attached to fluorine (¹JCF coupling). |
| ~150-155 | Aromatic carbon attached to oxygen. | |
| ~115-120 | Aromatic carbons ortho and meta to fluorine. | |
| ~70-75 | Methylene carbon (-O-CH₂-). | |
| ~45-50 | Methine carbon (-CH(NH₃⁺)-). | |
| ~15-20 | Methyl carbon (-CH₃). | |
| ¹⁹F | -110 to -130 | Single resonance for the aromatic fluorine atom. The precise shift is sensitive to the solvent and substituents.[6][7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, the most telling feature is the transformation of the primary amine N-H stretches into the broad ammonium (R-NH₃⁺) stretching bands characteristic of a hydrochloride salt.[8] This provides direct evidence of the salt form.
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3200-2800 (broad) | N-H stretch (in -NH₃⁺) | Confirms the presence of the primary amine hydrochloride salt.[8] |
| ~2900 | C-H stretch (aliphatic) | Alkanes in the propoxy chain. |
| 1610, 1510 | C=C stretch | Aromatic ring. |
| 1625-1560 | N-H bend (asymmetric) | Confirms the primary amine salt.[8] |
| 1250-1210 | C-F stretch | Aromatic fluorine. |
| 1250-1020 | C-N stretch (aliphatic) & C-O stretch (aryl ether) | Confirms the aminopropoxy moiety.[9] |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the free base, confirming the overall elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the identity.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a single quadrupole, Q-TOF, or Orbitrap).
-
Acquisition: Acquire the spectrum in positive ion mode. The free base [M+H]⁺ will be detected.
-
Data Interpretation:
-
Expected [M+H]⁺: The molecular weight of the free base (C₉H₁₂FNO) is 169.20 g/mol . The expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 170.2.
-
HRMS: An exact mass measurement should be within 5 ppm of the calculated value (170.0976).
-
Purity Assessment and Impurity Analysis
Purity is a critical quality attribute. The primary technique for assessing the purity of non-volatile organic compounds is High-Performance Liquid Chromatography (HPLC).
Reversed-Phase HPLC for Purity and Assay
Causality: Reversed-phase HPLC is ideal for this molecule. Its moderate polarity makes it well-retained on a C18 column, and the fluorophenyl group provides a strong chromophore for UV detection. This method can separate the main compound from process-related impurities and degradation products. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11][12]
Caption: A risk-based workflow for HPLC method development and validation.
Protocol: HPLC Purity Method
-
Sample Preparation:
-
Sample Solution: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 water/acetonitrile) to achieve a concentration of 0.1 mg/mL.
-
Standard Solution: Prepare a reference standard in the same manner.
-
-
Instrumentation & Conditions:
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/DAD detector. | Standard industry instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. | Good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 10% B to 90% B over 20 minutes | To elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 225 nm | Wavelength of high absorbance for the fluorophenyl moiety. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Assay: Compare the peak area of the sample to that of a reference standard of known purity and concentration.
-
Gas Chromatography (GC) for Residual Solvents
Causality: The manufacturing process of drug substances often involves the use of organic solvents, which must be controlled to safe levels as defined by ICH Q3C.[13] Headspace GC with a flame ionization detector (FID) is the standard method for this analysis.
Protocol: Headspace GC-FID
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO or DMF). Crimp the vial securely.
-
Instrumentation & Conditions:
| Parameter | Condition |
| GC System | Agilent 7890 or equivalent with Headspace Sampler and FID. |
| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane). |
| Carrier Gas | Helium or Hydrogen. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min. |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C |
| Headspace | Vial Equilibration: 80 °C for 15 min. |
-
Data Analysis: Identify and quantify solvents by comparing retention times and peak areas to those of a calibrated solvent standard.
Physicochemical Characterization
Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the solid-state properties of the material. DSC determines the melting point and can reveal polymorphism, while TGA quantifies weight loss associated with desolvation or decomposition.[14][15][16] For a hydrochloride salt, these techniques can confirm the absence of hydrates or solvates.[17]
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Conditions:
-
TGA/DSC Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
-
Data Interpretation:
-
TGA Thermogram: A stable baseline with no significant weight loss below the decomposition temperature indicates an anhydrous, non-solvated material.
-
DSC Thermogram: A single, sharp endotherm corresponds to the melting point. The absence of other thermal events suggests a single crystalline form under the tested conditions.
-
References
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
The Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. [Link]
-
MasterControl. (n.d.). ICH Q6 Guidelines. [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (n.d.). Fluorine NMR. [Link]
-
Autech Scientific. (n.d.). This compound. [Link]
-
OpenStax. (n.d.). Spectroscopy of Ethers – Organic Chemistry. [Link]
-
ResearchGate. (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA). [Link]
-
GovInfo. (n.d.). ICH Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
- Google Patents. (n.d.). SALTS AND SOLID FORMS OF THE COMPOUND....
-
National Institutes of Health. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC. [Link]
-
ACS Publications. (n.d.). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil | Energy & Fuels. [Link]
-
National Institutes of Health. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC. [Link]
-
OpenStax. (2023). Spectroscopy of Amines - Organic Chemistry. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]
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- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a key intermediate in pharmaceutical synthesis. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. We detail the systematic approach to method development, including column and mobile phase selection, and describe the forced degradation studies performed to ensure specificity. The final isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This document provides a complete protocol for researchers, quality control analysts, and drug development professionals.
Introduction
This compound is a substituted aromatic amine containing a chiral center and a fluorine atom. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product. A robust, stability-indicating analytical method is required to quantify the main component and separate it from any potential process-related impurities or degradation products that may arise during manufacturing or storage.
The development of such a method necessitates a systematic approach. The primary goal is to create a method that can separate the main analyte from its degradation products, a capability that must be proven through forced degradation studies.[1] These studies, often called stress testing, expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[2][3] The subsequent validation of the analytical procedure is governed by ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that the method is fit for its intended purpose.[4][5]
This note provides a detailed workflow, from initial method development and forced degradation to full method validation, offering a turnkey solution for the purity analysis of this compound.
Experimental
Instrumentation and Software
-
HPLC System: A quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated with standard buffers.
-
Photostability Chamber: Compliant with ICH Q1B guidelines.[4]
-
Forced Degradation Vessels: Class A volumetric glassware, reflux condensers.
Chemicals and Reagents
-
Reference Standard: this compound (purity > 99.5%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).
-
Buffers and Reagents: Potassium phosphate monobasic, Orthophosphoric acid, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).
HPLC Method Development Strategy
The molecular structure, featuring a benzene ring, an amine group, and a fluorine atom, guides the initial component selection.
-
Column Selection: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography and is suitable for separating moderately polar compounds like the target analyte. Due to the presence of the fluorine atom, a Pentafluorophenyl (PFP) column could also be considered for alternative selectivity, as fluorinated phases can offer unique interactions with halogenated aromatic compounds.[6] However, for broad applicability, a C18 column was chosen for initial development.
-
Mobile Phase Selection: The basic amine group requires a buffered mobile phase to ensure consistent ionization and symmetrical peak shape. A phosphate buffer around pH 3.0 is ideal for protonating the amine, leading to good retention and peak shape on a C18 column. Acetonitrile was selected as the organic modifier due to its low UV cutoff and common use.
-
Detection Wavelength: The fluorobenzene moiety is the primary chromophore. A UV scan of the analyte in the mobile phase would determine the absorbance maximum (λmax). For this application, a wavelength of 225 nm was selected to provide high sensitivity for both the parent compound and potential impurities that may lack the same chromophore.
Overall Development and Validation Workflow
The logical flow from initial setup to a fully validated method is crucial for ensuring a robust and reliable analytical procedure.
Figure 1: HPLC Method Development and Validation Workflow.
Protocols
Protocol 1: Final HPLC Method for Purity Determination
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Test Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Protocol 2: Forced Degradation Studies
Prepare a sample solution of this compound at 1.0 mg/mL in the diluent. Expose the sample to the stress conditions below. The goal is to achieve 5-20% degradation of the active ingredient.[2] Analyze stressed samples against an unstressed control sample.
Figure 2: Forced Degradation Experimental Design.
-
Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.2 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the sample solution with 5 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be stored in the dark.
Protocol 3: Method Validation
The method was validated according to ICH Q2(R1) guidelines for a purity assay.[7][8]
-
Specificity: Analyze blank, placebo (if in formulation), standard, and all forced degradation samples. Use a PDA detector to assess peak purity of the main analyte peak in the presence of its degradants. The method is specific if the main peak is resolved from all other peaks (Resolution > 2.0) and passes peak purity analysis.
-
Linearity: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 120% of the nominal concentration (e.g., 0.005 to 0.6 mg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy (Recovery): Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate. Accuracy is reported as the percentage recovery.
-
Precision:
-
Repeatability: Analyze six separate preparations of the test sample at 100% of the nominal concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD for both studies should be calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N of 3:1 and LOQ at S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally vary critical method parameters and assess the impact on the results. Parameters to test include:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic)
-
Results and Discussion
The developed isocratic method provided a well-resolved, symmetrical peak for this compound at a retention time of approximately 6.5 minutes. The forced degradation studies showed that the compound is most susceptible to oxidative and basic conditions, with less degradation observed under acidic, thermal, and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
|---|---|---|
| Acid Hydrolysis | ~4% | One major degradant peak observed at RRT 0.8. |
| Base Hydrolysis | ~15% | Two major degradant peaks observed at RRT 0.7 and 1.3. |
| Oxidation | ~18% | Multiple minor degradant peaks observed. |
| Thermal | <2% | No significant degradation. |
| Photolytic | <1% | No significant degradation. |
Table 2: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | No interference at analyte Rt; Peak purity > 990 | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 120% | 0.005 - 0.6 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.68% |
| LOQ | S/N ≥ 10 | 0.005 mg/mL |
| LOD | S/N ≥ 3 | 0.0015 mg/mL |
| Robustness | System suitability passes | Passed |
The validation results confirm that the method is highly suitable for its intended purpose. The linearity was excellent over the specified range, and the accuracy was within the acceptable limits of 98.0-102.0%. The low %RSD values for precision studies demonstrate the method's reproducibility. The robustness study showed that minor variations in the method parameters did not significantly affect the results, indicating the method's reliability in a routine laboratory environment.
Conclusion
A simple, specific, and reliable isocratic reversed-phase HPLC method has been successfully developed and validated for the purity determination of this compound. The method adheres to the principles outlined in ICH guidelines Q1A(R2) and Q2(R1). Forced degradation studies confirmed its stability-indicating capability, making it a valuable tool for quality control, stability studies, and regulatory submissions in the pharmaceutical industry.
References
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Online] Available at: [Link]
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
1H NMR and 13C NMR analysis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
An Application Guide to the Structural Elucidation of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride via ¹H and ¹³C NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol and in-depth analysis for the structural characterization of this compound using one-dimensional ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, analytical chemists, and professionals in pharmaceutical development, this document details the causality behind experimental choices, from sample preparation to spectral interpretation. It aims to serve as an authoritative resource, integrating theoretical principles with practical, field-proven insights for unambiguous molecular identification and purity assessment.
Introduction: The Need for Rigorous Structural Verification
This compound is a substituted aromatic ether amine salt with potential applications as a building block in medicinal chemistry. Its precise molecular structure, including the connectivity of the fluorophenyl ring and the aminopropoxy side chain, is critical to its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3]
This application note demonstrates the systematic approach to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this specific hydrochloride salt, addressing common challenges such as solvent selection for salts and the spectral complexities introduced by fluorine coupling.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is a phenomenon observed when atomic nuclei with a non-zero nuclear spin, such as ¹H and ¹³C, are placed in a strong external magnetic field (B₀).[1][3]
-
Nuclear Spin & Alignment : Nuclei with spin behave like tiny magnets. In the presence of B₀, they align either with (low energy state) or against (high energy state) the field.
-
Resonance : By applying a radiofrequency (RF) pulse, nuclei in the lower energy state can be excited to the higher energy state. This energy absorption occurs at a specific frequency, known as the resonance frequency.[2]
-
Chemical Shift (δ) : The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment. This environment "shields" the nucleus from the external magnetic field to varying degrees. The resulting variation in resonance frequencies, reported as 'chemical shift' in parts per million (ppm), allows differentiation of chemically non-equivalent nuclei within a molecule.[1][2]
-
Spin-Spin Coupling (J) : The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus, leading to the splitting of NMR signals. This effect, known as spin-spin coupling, provides valuable information about the connectivity of atoms.
-
Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents, aiding in quantitative analysis.
Experimental Design and Protocol
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Materials and Equipment
-
Analyte : this compound (C₉H₁₂FNO·HCl), MW: 205.65 g/mol [4]
-
NMR Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O).
-
Internal Standard : Tetramethylsilane (TMS) - though often the residual solvent peak is used for reference.
-
Equipment : High-quality 5 mm NMR tubes, Pasteur pipettes, cotton or glass wool, vortex mixer.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
Rationale for Solvent Selection
The choice of a deuterated solvent is critical. Deuterated solvents are used to avoid large, interfering signals from solvent protons in ¹H NMR and to provide a deuterium signal for the spectrometer's field-frequency lock.[5] For hydrochloride salts, which are often highly polar, a polar solvent is required for dissolution.
-
DMSO-d₆ : An excellent choice for many amine salts due to its high polarity and ability to dissolve a wide range of organic compounds.[6] It also allows for the observation of exchangeable protons (like -NH₃⁺), which appear as broad signals.
-
D₂O : A suitable alternative if the compound is water-soluble. A key feature of D₂O is that it will exchange with labile protons (e.g., -NH₃⁺, -OH), causing their signals to disappear from the ¹H spectrum. This can be a powerful diagnostic tool.
Step-by-Step Sample Preparation Protocol
-
Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7] Higher concentrations for ¹³C NMR are necessary due to its significantly lower sensitivity compared to ¹H NMR.
-
Dissolution : Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Homogenization : Vigorously mix the sample using a vortex mixer until the solute is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at elevated temperatures.[7]
-
Filtration & Transfer : To ensure high spectral resolution, remove any particulate matter which can degrade magnetic field homogeneity and cause line broadening. Place a small plug of glass or cotton wool into a Pasteur pipette and filter the solution directly into a clean 5 mm NMR tube.[8]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
NMR Data Acquisition Workflow
The following diagram illustrates the general workflow for NMR analysis.
Caption: General workflow for NMR sample analysis.
Spectral Analysis and Interpretation
The key to interpretation is to break down the molecule into its constituent spin systems and predict the expected signals.
Caption: Structure of 1-(2-Aminopropoxy)-4-fluorobenzene.
¹H NMR Spectrum Analysis
The protonated amine group (-NH₃⁺) will deshield adjacent protons, shifting their signals downfield.
-
Aromatic Region (δ ≈ 6.8 - 7.2 ppm) : The 4-fluorophenyl group is expected to show a complex pattern. The two protons ortho to the oxygen (meta to fluorine) and the two protons meta to the oxygen (ortho to fluorine) form an AA'BB' system. However, due to the strong coupling of fluorine, it often appears as two overlapping multiplets or "pseudo-triplets".
-
Ortho-H (to O) : Expected around δ 6.9-7.1 ppm. These protons will be split by the adjacent meta-protons (³JHH ≈ 8-9 Hz) and by the distant fluorine atom (⁴JHF ≈ 3-5 Hz).
-
Meta-H (to O) : Expected around δ 7.0-7.2 ppm. These protons will be split by the adjacent ortho-protons (³JHH ≈ 8-9 Hz) and more strongly by the adjacent fluorine atom (³JHF ≈ 8-10 Hz).
-
-
Aliphatic Region (δ ≈ 1.2 - 4.2 ppm) :
-
-OCH₂- (C1 Protons, H1', H1'') : Expected around δ 4.0-4.2 ppm. The chiral center at C2 renders these two protons diastereotopic. They are chemically non-equivalent and will split each other (geminal coupling, ²JHH ≈ 10-12 Hz) and are also split by the C2 proton (³JHH). This results in a complex multiplet, often an "AB quartet of doublets" (ABqd).
-
-CH- (C2 Proton, H2) : Expected around δ 3.5-3.8 ppm. This methine proton is coupled to the three methyl protons and the two diastereotopic methylene protons, resulting in a complex multiplet.
-
-CH₃ (C3 Protons, H3) : Expected around δ 1.2-1.4 ppm. This methyl group is coupled only to the C2 proton, and should therefore appear as a clean doublet (³JHH ≈ 6-7 Hz).
-
-
Amine Protons (-NH₃⁺) : Expected as a very broad singlet around δ 8.0-8.5 ppm in DMSO-d₆. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. This signal would disappear upon shaking the sample with D₂O.
| Proton Assignment | Expected δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| -NH₃⁺ | 8.0 - 8.5 | 3H | br s | - |
| Aromatic (meta to O) | 7.0 - 7.2 | 2H | m | ³JHH ≈ 9, ³JHF ≈ 9 |
| Aromatic (ortho to O) | 6.9 - 7.1 | 2H | m | ³JHH ≈ 9, ⁴JHF ≈ 4 |
| -OCH₂- (H1', H1'') | 4.0 - 4.2 | 2H | m | Diastereotopic multiplet |
| -CH- (H2) | 3.5 - 3.8 | 1H | m | - |
| -CH₃ (H3) | 1.2 - 1.4 | 3H | d | ³JHH ≈ 6.5 |
¹³C NMR Spectrum Analysis
Proton-decoupled ¹³C NMR spectra show a single peak for each chemically unique carbon. Due to the lack of molecular symmetry, all 9 carbon atoms are expected to be unique. Fluorine coupling (¹JCF, ²JCF, etc.) is a key feature and is not removed by proton decoupling, resulting in split carbon signals.[9]
-
Aromatic Region (δ ≈ 115 - 165 ppm) :
-
C-para (C-F) : Expected around δ 155-160 ppm. This signal will show a very large doublet due to one-bond coupling with fluorine (¹JCF ≈ 240-250 Hz).[10]
-
C-ipso (C-O) : Expected around δ 153-156 ppm. This quaternary carbon will show a smaller coupling to fluorine (⁴JCF ≈ 2-3 Hz).
-
C-ortho (to O) : Expected around δ 116-118 ppm. These carbons will show coupling to fluorine (³JCF ≈ 8-9 Hz).
-
C-meta (to O) : Expected around δ 119-121 ppm. These carbons, ortho to the fluorine, will show a significant two-bond coupling (²JCF ≈ 22-25 Hz).
-
-
Aliphatic Region (δ ≈ 15 - 75 ppm) :
-
-OCH₂- (C1) : Expected around δ 70-73 ppm.
-
-CH- (C2) : Expected around δ 48-52 ppm.
-
-CH₃ (C3) : Expected around δ 15-18 ppm.
-
| Carbon Assignment | Expected δ (ppm) | Expected Multiplicity (from ¹⁹F) | Expected JCF (Hz) |
| C-para | 155 - 160 | d | ~245 |
| C-ipso | 153 - 156 | t (small) | ~2.5 |
| C-meta | 119 - 121 | d | ~23 |
| C-ortho | 116 - 118 | d | ~8 |
| C1 (-OCH₂-) | 70 - 73 | s | - |
| C2 (-CH-) | 48 - 52 | s | - |
| C3 (-CH₃) | 15 - 18 | s | - |
Data Reporting and Validation
For regulatory submissions or publication, NMR data should be reported in a standardized format. The protocol should be self-validating; the combination of ¹H integration, multiplicities, chemical shifts, and the corresponding ¹³C data, including C-F couplings, must collectively and unambiguously support the proposed structure. Further confirmation can be achieved with 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) if any ambiguity remains.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. A systematic approach, beginning with logical solvent choice and meticulous sample preparation, is crucial for acquiring high-quality data. By understanding the influence of the protonated amine, the chiral center, and fluorine coupling, a detailed and confident interpretation of the resulting spectra can be achieved, confirming the molecular identity and purity of the compound.
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Application Note: Mass Spectrometry Fragmentation Analysis of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
Abstract
This application note provides a detailed guide to the analysis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride using mass spectrometry, with a focus on elucidating its fragmentation pattern. As a compound of interest in pharmaceutical research, understanding its behavior under mass spectrometric conditions is crucial for identification, structural confirmation, and metabolite studies. This document outlines optimized protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, and provides a detailed discussion of the predicted fragmentation pathways based on the chemical structure of the molecule. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers working with this and structurally related compounds.
Introduction
1-(2-Aminopropoxy)-4-fluorobenzene is a chemical entity that incorporates several key functional groups: a fluorinated aromatic ring, an ether linkage, and a primary amine. Its hydrochloride salt form is often used to improve solubility and stability, a common practice for amine-containing drug candidates.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in the development of small molecule drugs, offering high sensitivity and selectivity for identification and quantification.[3] Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions, which is essential for unambiguous structure elucidation.[4][5]
This guide provides a comprehensive overview of the expected fragmentation behavior of this compound under electrospray ionization (ESI) conditions. By understanding the characteristic fragmentation patterns of the aromatic ether and aminopropoxy moieties, researchers can confidently identify this compound and its potential metabolites in complex matrices.
Chemical and Physical Properties
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₂FNO・HCl[3]
-
Molecular Weight: 205.66 g/mol [3]
-
Monoisotopic Mass of Free Base: 169.0903 g/mol
-
Structure:
Figure 1. Chemical Structure of 1-(2-Aminopropoxy)-4-fluorobenzene.
Experimental Protocols
Sample Preparation for ESI-MS
The hydrochloride salt of an amine will typically dissociate in solution, and the free amine is then protonated in the acidic mobile phase commonly used for reversed-phase LC-MS.[1][2] Careful sample preparation is critical to avoid ion suppression and ensure reproducible results.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or the ESI needle.[6]
-
Vials: Transfer the filtered solution to an appropriate autosampler vial.
Causality Behind Choices:
-
Solvent Selection: Methanol and acetonitrile are common solvents for small molecules and are fully compatible with ESI-MS.[7]
-
Acidification: The addition of 0.1% formic acid to the mobile phase ensures the amine group is protonated, which is necessary for positive ion mode ESI.[8]
-
Concentration: A concentration of 10 µg/mL is a good starting point for achieving a strong signal without saturating the detector.[6]
-
Filtration: Prevents system blockages and ensures the longevity of the analytical column and mass spectrometer.[6]
LC-MS/MS Instrumentation and Parameters
The following parameters are a robust starting point and can be further optimized for specific instrumentation.
| Parameter | Value | Justification |
| LC System | Standard HPLC or UHPLC system | Provides efficient separation from matrix components. |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | A C18 column is a good general-purpose choice for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and is a weak acid compatible with MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A standard injection volume. |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer | Capable of performing MS/MS experiments for structural elucidation.[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is readily protonated.[9] |
| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |
| Source Temp. | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 350 °C | Facilitates the removal of solvent from the ESI droplets. |
| Precursor Ion | m/z 170.1 | The [M+H]⁺ of the free base. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation (CID).[1] |
| Collision Energy | 10-40 eV (Ramped) | A range of collision energies should be explored to observe both primary and secondary fragments. |
Predicted Fragmentation Pattern
Under positive ESI conditions, 1-(2-Aminopropoxy)-4-fluorobenzene will be observed as its protonated form, [M+H]⁺, at an m/z of approximately 170.1. The fragmentation of this precursor ion is expected to be directed by the protonated amine and the ether linkage.
A diagram of the proposed fragmentation workflow is presented below:
Caption: Experimental workflow from sample preparation to MS/MS analysis.
Key Fragmentation Pathways
The fragmentation of the protonated molecule (m/z 170.1) is anticipated to proceed through several key pathways, as illustrated in the diagram below.
Caption: Predicted fragmentation pathways for protonated 1-(2-Aminopropoxy)-4-fluorobenzene.
Mechanistic Discussion
-
Precursor Ion ([M+H]⁺, m/z 170.1): In the ESI source, the primary amine is the most basic site and will be readily protonated.
-
Pathway 1: α-Cleavage (Formation of Fragment A, m/z 127.1): A common fragmentation pathway for protonated amines is the cleavage of the carbon-carbon bond alpha to the nitrogen.[10] In this case, cleavage of the bond between the aminopropoxy side chain and the ether oxygen would lead to the loss of a neutral C₂H₅N molecule and the formation of a resonance-stabilized oxonium ion of 4-fluorophenol at m/z 127.1.
-
Pathway 2: Ether Cleavage:
-
Formation of Fragment B (m/z 111.0): Cleavage of the C-O bond of the ether linkage, often referred to as β-cleavage relative to the aromatic ring, is a characteristic fragmentation for aromatic ethers.[11] This would result in the formation of a 4-fluorophenoxy cation at m/z 111.0 and the loss of the neutral aminopropane group.
-
Formation of Fragment C (m/z 59.1): The complementary fragment from the ether cleavage would be the protonated aminopropoxy cation at m/z 59.1.
-
-
Pathway 3: Aromatic Ring Fragmentation (Formation of Fragment D, m/z 95.0): Aromatic ethers can undergo further fragmentation. The 4-fluorophenoxy cation (Fragment B, m/z 111.0) can lose a molecule of carbon monoxide (CO) to form a fluorophenyl cation at m/z 95.0.[11]
Summary of Predicted Fragments
| Fragment | Predicted m/z | Proposed Formula | Proposed Structure | Formation Pathway |
| [M+H]⁺ | 170.1 | C₉H₁₃FNO⁺ | Protonated Parent | ESI |
| A | 127.1 | C₇H₈FO⁺ | 4-Fluorophenol Oxonium Ion | α-Cleavage |
| B | 111.0 | C₆H₄FO⁺ | 4-Fluorophenoxy Cation | Ether Cleavage |
| C | 59.1 | C₃H₇N⁺ | Aminopropoxy Cation | Ether Cleavage |
| D | 95.0 | C₆H₄F⁺ | Fluorophenyl Cation | Loss of CO from Fragment B |
Conclusion
The mass spectrometric analysis of this compound by LC-MS/MS provides a wealth of structural information. By understanding the fundamental fragmentation pathways of aromatic ethers and protonated amines, a detailed and predictive fragmentation scheme can be proposed. The key fragmentation events are expected to be α-cleavage adjacent to the ether oxygen and cleavage of the ether bond itself. The protocols and fragmentation patterns detailed in this application note serve as a robust starting point for the identification and structural elucidation of this compound in various research and development settings.
References
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University of Arizona. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
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Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
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McCullough, S. M., et al. (2020). Emerging Chlorinated Polyfluorinated Polyether Compounds Impacting the Waters of Southwestern New Jersey Identified by Use of Nontargeted Analysis. Environmental Science & Technology Letters, 7(3), 165-171. Retrieved from [Link]
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D'Hondt, M., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Molecules, 26(8), 2275. Retrieved from [Link]
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Pira, P., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8. Retrieved from [Link]
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Langman, L. J., & Snozek, C. L. H. (Eds.). (2012). LC-MS in Drug Analysis: Methods and Protocols. Humana Press. Retrieved from [Link]
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Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(19), 2755-2773. Retrieved from [Link]
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Washington State Patrol. (n.d.). Confirmation Method: Basic Drugs LC-MSMS. Retrieved from [Link]
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Vékey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(2), 534-543. Retrieved from [Link]
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Burton, S. (2018, March 20). MS fragmentation patterns [Video]. YouTube. Retrieved from [Link]
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De Leoz, M. L. A., et al. (2014). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 25(8), 1364-1375. Retrieved from [Link]
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Gucinski, A. C., et al. (2011). Fragmentation of doubly-protonated Pro-His-Xaa tripeptides: formation of b(2)(2+) ions. Journal of the American Society for Mass Spectrometry, 22(7), 1251-1262. Retrieved from [Link]
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International Journal of Research Publication and Reviews. (2023). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. International Journal of Research Publication and Reviews, 4(6), 2824-2831. Retrieved from [Link]
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Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Retrieved from [Link]
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Aharoni, A., & Apweiler, R. (2021). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Pharmaceuticals, 14(10), 1032. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Retrieved from [Link]
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Pleynet, D. P., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(7), 1183-1196. Retrieved from [Link]
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Vimer, S., et al. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences, 23(21), 13303. Retrieved from [Link]
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The Strategic Utility of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride in the Synthesis of Advanced Bioactive Molecules
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical synthons are paramount to the efficient construction of complex bioactive molecules. 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a substituted aminopropoxybenzene derivative, has emerged as a critical building block, particularly in the synthesis of novel therapeutics. Its unique structural features—a primary amine for nucleophilic attack or acylation, a chiral center to introduce stereospecificity, and a fluorinated phenyl ring to modulate pharmacokinetic properties—make it a highly valuable intermediate for medicinal chemists.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the selection of specific reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Application: Keystone in the Synthesis of the Anticoagulant Rivaroxaban
The most prominent application of this compound is as a key precursor in the industrial synthesis of Rivaroxaban, a direct factor Xa inhibitor and a widely prescribed oral anticoagulant.[1][2] Rivaroxaban's core structure features a central oxazolidinone ring, and 1-(2-Aminopropoxy)-4-fluorobenzene provides the foundational framework for this critical pharmacophore.
The synthetic strategy hinges on the transformation of the aminopropoxy moiety into the oxazolidinone ring, which is then further functionalized to yield the final drug substance. The following sections will detail the pivotal steps in this synthesis, starting from a precursor that is readily synthesized from this compound.
Workflow for the Synthesis of a Key Rivaroxaban Intermediate
The overall workflow involves the initial coupling of a protected form of 1-(2-aminopropoxy)-4-fluorobenzene with a morpholinone-substituted aniline, followed by the crucial cyclization to form the oxazolidinone ring, and subsequent deprotection to yield the key amine intermediate ready for final acylation.
Caption: Synthetic workflow for a key Rivaroxaban intermediate.
Detailed Protocol: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
This protocol outlines the synthesis of a crucial intermediate in the production of Rivaroxaban, starting from a phthalimide-protected derivative of 1-(2-aminopropoxy)-4-fluorobenzene. The initial protection of the primary amine is a standard procedure to prevent side reactions.
Step 1: Coupling of 4-(4-aminophenyl)morpholin-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide
This step involves the nucleophilic attack of the aniline nitrogen of 4-(4-aminophenyl)morpholin-3-one onto the epoxide ring of the protected aminopropoxy derivative.[1]
-
Reagents and Solvents:
-
4-(4-aminophenyl)morpholin-3-one (1.0 eq)
-
(S)-(+)-N-(2,3-epoxypropyl)phthalimide (1.05 eq)
-
Methanol or Chlorobenzene
-
-
Procedure:
-
Suspend 4-(4-aminophenyl)morpholin-3-one in the chosen solvent in a reaction vessel.
-
Add (S)-(+)-N-(2,3-epoxypropyl)phthalimide to the suspension.
-
Heat the reaction mixture to approximately 60 °C and maintain for 18-24 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to 0-10 °C to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
-
-
Causality: The use of a protic solvent like methanol can facilitate the epoxide ring-opening. The reaction is heated to ensure a reasonable reaction rate. The excess of the epoxide ensures complete consumption of the more valuable aniline derivative.
Step 2: Oxazolidinone Ring Formation
The resulting amino alcohol is cyclized to form the oxazolidinone ring using a carbonyl source, such as N,N'-carbonyldiimidazole (CDI).[1]
-
Reagents and Solvents:
-
2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholine-4-yl)phenylamino]propyl} isoindole-1,3-dione (from Step 1) (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Chlorobenzene
-
-
Procedure:
-
Suspend the product from Step 1 in chlorobenzene.
-
Add CDI to the mixture.
-
Heat the reaction to around 100 °C and maintain for 4-6 hours.[1]
-
Monitor the reaction for the formation of the oxazolidinone.
-
After completion, cool the reaction mixture to 0-10 °C to induce precipitation.
-
Filter the product, wash with chlorobenzene, and dry.
-
-
Causality: CDI is an excellent and safe alternative to phosgene for introducing a carbonyl group. The imidazole leaving groups are readily displaced by the hydroxyl and amino groups of the substrate in an intramolecular fashion to form the stable five-membered oxazolidinone ring. The high temperature is necessary to drive the reaction to completion.
Step 3: Deprotection to Yield the Key Amine Intermediate
The phthalimide protecting group is removed to liberate the primary amine, yielding the target intermediate.[3]
-
Reagents and Solvents:
-
2-{(S)-2-oxo-3-[4-(3-oxo-morpholine-4-yl)phenyl]-oxazolidine-5-yl-methyl}-isoindole-1,3-dione (from Step 2) (1.0 eq)
-
Hydrazine hydrate (80% solution) (10 eq)
-
Methanol
-
-
Procedure:
-
Dissolve the protected oxazolidinone from Step 2 in methanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 1.5-2 hours.[3]
-
A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., eluting with a mixture of CH₂Cl₂/MeOH/NH₃·H₂O) to obtain the pure amine.[3]
-
-
Causality: Hydrazine hydrate is a standard reagent for the cleavage of phthalimide protecting groups via the formation of the stable phthalhydrazide byproduct, which precipitates out of the reaction mixture, driving the reaction to completion.
| Step | Product | Typical Yield | Purity (Typical) |
| 1 | 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholine-4-yl)phenylamino]propyl} isoindole-1,3-dione | ~83%[1] | >98% |
| 2 | 2-{(S)-2-oxo-3-[4-(3-oxo-morpholine-4-yl)phenyl]-oxazolidine-5-yl-methyl}-isoindole-1,3-dione | ~94%[1] | >98% |
| 3 | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | ~81%[3] | >99% |
Potential for Broader Applications in Bioactive Molecule Synthesis
While the synthesis of Rivaroxaban is the most prominent application, the structural motifs within this compound suggest its potential utility in the synthesis of other classes of bioactive molecules.
-
Fluorinated Oxazolidinones: The oxazolidinone core is a recognized pharmacophore in several classes of antibiotics, such as Linezolid.[4] The fluorinated phenyl ring of this compound can be exploited to synthesize novel fluorinated oxazolidinone derivatives with potentially improved pharmacokinetic profiles and biological activities.
-
Chiral Amines in Medicinal Chemistry: Chiral amines are ubiquitous in pharmaceuticals. The aminopropoxy moiety, with its defined stereocenter, can serve as a valuable chiral pool starting material for the synthesis of a variety of bioactive compounds where stereochemistry is critical for efficacy.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. Based on the safety data for structurally related compounds such as fluorobenzene and 4-fluoro-1,2-phenylenediamine, the following precautions are recommended:[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[5]
Conclusion
This compound is a strategically important building block in medicinal chemistry, with its primary and most well-documented application being in the synthesis of the anticoagulant drug Rivaroxaban. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate. The inherent chirality and the presence of a fluorine atom in its structure also open avenues for its application in the synthesis of other novel bioactive molecules, particularly in the realm of fluorinated oxazolidinones and other chiral amine-containing pharmaceuticals. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.
References
Sources
Application Note & Protocols: Framework for In Vitro Assay Development Using 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride Derivatives
<
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the development of robust in vitro assays for novel chemical series, using 1-(2-aminopropoxy)-4-fluorobenzene hydrochloride and its derivatives as a representative case. Rather than a single, prescriptive protocol, this document outlines the critical thinking, strategic planning, and technical execution required to build a screening cascade from the ground up. It covers essential pre-assay compound characterization, hypothesis-driven assay selection, detailed protocols for foundational cell-based assays, and rigorous validation standards to ensure data integrity and reproducibility.
Introduction and Strategic Overview
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous pharmacological evaluation. The 1-(2-aminopropoxy)-4-fluorobenzene scaffold represents a class of compounds for which public data on biological targets is not widely available. This scenario is common in early-stage drug discovery and presents an opportunity to establish a logical, stepwise process for biological characterization.
The core philosophy of this guide is to move from broad, general assessments to more specific, hypothesis-driven inquiries. The initial goal is not necessarily to find a high-affinity target immediately, but to build a foundational understanding of the compound series' general bioactivity, cytotoxicity, and potential liabilities. This de-risks future investment and guides more specialized screening efforts.[1] The process can be visualized as a funnel, starting with fundamental characterization and progressively narrowing the focus toward specific mechanisms of action.
Figure 1: High-level workflow for characterizing a novel compound series.
Pre-Assay Compound Management: The Foundation of Good Data
Before any biological assay is performed, the physical and chemical properties of the test compounds must be thoroughly understood. Inaccurate assumptions about solubility or stability can lead to misleading or entirely false results.[2] Dimethyl sulfoxide (DMSO) is the most common solvent for compound storage and delivery in high-throughput screening (HTS), making its proper handling essential.[3]
Protocol: Determining Maximum Solubility in DMSO
This protocol establishes the highest concentration at which a compound can be reliably dissolved in DMSO, forming the basis for all subsequent stock solutions.[3]
Materials:
-
Test Compound (e.g., a 1-(2-aminopropoxy)-4-fluorobenzene derivative)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
2 mL sterile microcentrifuge tubes
-
Vortex mixer and benchtop centrifuge
Procedure:
-
Preparation: Weigh approximately 5-10 mg of the test compound into a pre-tared microcentrifuge tube. Record the exact mass.
-
Initial Dissolution: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Mixing: Vortex the mixture vigorously for at least 3 minutes. Visually inspect for any undissolved particulate matter against a bright light.
-
Incremental Addition: If the compound is fully dissolved, continue adding pre-weighed aliquots of the compound, vortexing thoroughly after each addition until a fine precipitate or suspension is observed that does not dissolve.
-
Equilibration: Incubate the resulting supersaturated solution at room temperature for 24 hours to ensure it has reached equilibrium. Mix gently on occasion.
-
Separation: Centrifuge the tube at >14,000 rpm for 10 minutes to pellet all undissolved solids.
-
Quantification: Carefully remove a known volume of the clear supernatant. This supernatant represents the saturated DMSO solution. Determine the precise concentration using an appropriate analytical method (e.g., HPLC-UV or LC-MS) against a standard curve. The resulting concentration is the maximum solubility.
Stock Solution Preparation and Handling
Once the maximum solubility is known, master stock solutions can be prepared. It is best practice to prepare a high-concentration stock (e.g., 10 mM, if solubility permits) that can be serially diluted for experiments.[3]
| Parameter | Recommendation | Rationale |
| Stock Concentration | Typically 10 mM, or ~80% of max solubility. | Provides a convenient starting point for serial dilutions while minimizing the risk of precipitation. |
| Solvent | Anhydrous, high-purity DMSO. | Prevents compound degradation from water and minimizes contaminants.[3] |
| Storage | Store at -20°C or -80°C in small, single-use aliquots. | Minimizes freeze-thaw cycles which can degrade compounds and introduce water condensation.[4] |
| Final Assay [DMSO] | Strictly < 0.5% (v/v) , ideally ≤ 0.1%. | High concentrations of DMSO can be directly toxic to cells or interfere with assay components, creating artifacts.[3] |
Hypothesis-Driven Assay Selection
For a novel scaffold like 1-(2-aminopropoxy)-4-fluorobenzene, a rational starting point is to analyze its structural motifs. The presence of a flexible aminopropoxy chain attached to a phenyl ring is a common feature in ligands that target G-protein coupled receptors (GPCRs) and ion channels. The fluorobenzene moiety is also prevalent in many CNS-active and metabolic enzyme-targeting drugs.[5] Therefore, initial screening efforts can be productively focused on these broad target classes.
GPCRs represent one of the largest families of drug targets. Their activation typically triggers downstream signaling cascades involving second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[6] Assays that measure these endpoints are robust, amenable to high-throughput formats, and can detect both agonist and antagonist activity.
Figure 2: Simplified GPCR signaling pathways for assay selection.
Foundational Assay Protocols
The following protocols are chosen as robust, high-throughput compatible methods to broadly assess the bioactivity of the compound series.
Protocol 1: General Cytotoxicity Assessment (CellTiter-Glo®)
A critical first step is to determine the concentration range at which the compounds exhibit general cytotoxicity.[7] This is essential for distinguishing true target-specific effects from non-specific cell death and for defining the top concentration for subsequent functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard method that quantifies ATP, an indicator of metabolically active cells.[8][9]
Materials:
-
Adherent mammalian cell line (e.g., HEK293, CHO-K1) cultured under standard conditions.[10]
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence.[11]
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570 or similar).[4]
-
Test compounds serially diluted in DMSO.
Procedure:
-
Cell Seeding: Trypsinize and count healthy, log-phase cells.[10] Seed cells into the opaque-walled plates at a pre-optimized density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of culture medium. Incubate for 18-24 hours to allow for attachment.
-
Compound Addition: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these into culture medium to create the final working concentrations (ensure the final DMSO concentration is ≤0.5%). Add the compound solutions to the cells. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plates for a period relevant to the expected mechanism, typically 24 to 72 hours for cytotoxicity studies.[7]
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[4][11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][11]
-
-
Data Acquisition: Read the luminescence on a compatible plate reader. The signal is proportional to the amount of ATP and thus the number of viable cells.[8][9]
Protocol 2: Primary Screen for GPCR Activity (Calcium Mobilization)
This assay detects the activation of Gq-coupled GPCRs, which signal through the release of intracellular calcium. It is a rapid, kinetic assay ideal for primary screening. The use of a fluorescent indicator like Fluo-4 allows for real-time monitoring of Ca²⁺ flux upon compound addition.[12]
Materials:
-
Cell line expressing a GPCR of interest or a panel of endogenous GPCRs (e.g., HEK293, CHO-K1).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluo-4 AM dye loading solution (e.g., from Fluo-4 Assay Kit, Abcam ab228555 or similar).[13]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[13]
-
A positive control agonist for a known receptor in the cell line.
-
An instrument capable of kinetic fluorescence reading with liquid handling (e.g., FLIPR®, FlexStation).
Procedure:
-
Cell Seeding: Plate cells in the black-walled, clear-bottom plates and grow overnight to form a confluent monolayer (e.g., 40,000-80,000 cells/well for 96-well format).[13]
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.[13]
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate in a cell incubator (37°C) for 1 hour, followed by 15-30 minutes at room temperature, protected from light.[13]
-
-
Compound Plate Preparation: In a separate source plate, prepare 5X final concentrations of the test compounds (and positive/vehicle controls) in HHBS.
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to read fluorescence at Ex/Em = 490/525 nm.[13]
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add a volume from the compound plate (e.g., 25 µL) to the cell plate (containing 100 µL).
-
Immediately continue reading the fluorescence kinetically for 2-3 minutes to capture the transient calcium peak.
-
-
Analysis: An increase in fluorescence intensity following compound addition indicates a potential agonist effect on a Gq-coupled receptor.
Assay Validation and Data Interpretation
Assay development is incomplete without rigorous validation to ensure the data is reliable and reproducible.[14] The goal is to create a self-validating system where the quality of each screening plate can be quantitatively assessed. The Assay Guidance Manual from the National Institutes of Health (NIH) provides an invaluable resource for best practices in this area.[15][16][17]
Key Validation Parameters
The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of a high-throughput screening assay.[18][19] It measures the separation between the positive and negative control distributions, taking into account both the dynamic range and data variation.
Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative (vehicle) control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and reliable for HTS. The separation between controls is large.[18][20] |
| 0 to 0.5 | Marginal / Doable | The assay can be used for screening, but may have a higher rate of false positives/negatives.[18][19] |
| < 0 | Unacceptable | The control signals overlap, and the assay is not suitable for screening.[18][19] |
Data Analysis and Hit Identification
For active compounds ("hits") identified in the primary screen, the next step is to determine their potency by generating a dose-response curve. This involves testing the compound over a range of concentrations (typically 8-12 points) and plotting the response. The data is then fitted to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration for agonists) or IC₅₀ (half-maximal inhibitory concentration for antagonists).
Confirmatory and Counter-Screening Strategy
A hit from a single primary assay is not a validated lead. A robust follow-up strategy is essential to confirm activity and rule out artifacts.
-
Orthogonal Assays: Confirm the activity of a hit in a different assay format that measures a distinct point in the signaling pathway. For example, if a hit was found in a calcium mobilization assay (Gq pathway), a follow-up could be an IP-One assay, which measures inositol monophosphate, a downstream metabolite.[6] If a Gs-coupled pathway is suspected, a cAMP assay using HTRF® technology is a standard orthogonal approach.[21][22]
-
Promiscuity/Liability Screens: Test hits against panels of common off-targets (e.g., safety panels from specialized CROs) to identify compounds that are non-specific. Assays to detect compound aggregation are also crucial, as aggregates can cause false-positive results.
Figure 3: A decision-making workflow for hit confirmation and triage.
Conclusion
The development of in vitro assays for a novel chemical series like this compound derivatives is a systematic process rooted in fundamental principles of pharmacology and biochemistry. By prioritizing meticulous compound management, employing a hypothesis-driven strategy for assay selection, and adhering to rigorous validation standards like the Z'-factor, researchers can build a robust screening cascade. This structured approach not only maximizes the chances of identifying true, mechanistically-defined hits but also builds a foundation of high-quality, reproducible data essential for advancing a successful drug discovery program.
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Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
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Sittampalam, G.S., Coussens, N.P., et al., editors. (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. Available at: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
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On HTS: Z-factor. On HTS. (2023). Available at: [Link]
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10 Tips for Successful Development of Cell Culture Assays. Technology Networks. (2020). Available at: [Link]
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In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]
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Assay Guidance Manual Program. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
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HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. Available at: [Link]
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O'Hara, L., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. Available at: [Link]
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Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2893–2898. Available at: [Link]
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Z-factor. Wikipedia. Available at: [Link]
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Assay Guidance Manual [Internet]. National Center for Biotechnology Information. Available at: [Link]
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How to run a cAMP HTRF assay. YouTube. (2024). Available at: [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
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Wilson, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17619–17629. Available at: [Link]
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High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]
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The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
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FLIPR Calcium 4 Assay Kit. Molecular Devices. Available at: [Link]
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New in Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. (2025). Available at: [Link]
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Measuring Intracellular Calcium with Fluo-4 Part 1. YouTube. (2015). Available at: [Link]
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Defining the Process of Assay Development and Validation. InfinixBio. Available at: [Link]
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In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. (2025). Available at: [Link]
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DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. Available at: [Link]
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A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]
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Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]
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Application Notes and Protocols: Scale-up Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for producing multi-gram to kilogram quantities of the target compound with high purity and yield. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All procedures are grounded in established chemical principles and adhere to the rigorous standards required for preclinical drug development.
Introduction: Significance and Preclinical Context
The progression of a novel chemical entity from discovery to a clinical candidate is a multi-faceted process, with the reliable and scalable synthesis of the Active Pharmaceutical Ingredient (API) being a critical bottleneck.[1] this compound serves as a crucial building block for a range of therapeutic agents. Its structural motif, featuring a fluorinated aromatic ring coupled with a chiral aminopropoxy side chain, is prevalent in compounds targeting various biological pathways.
Before a drug candidate can be evaluated in human clinical trials, it must undergo extensive preclinical testing, which includes in vitro and in vivo studies to assess its safety and efficacy.[2][3] These studies necessitate a consistent and well-characterized supply of the API, manufactured under conditions that ensure quality and purity.[4] This application note addresses this need by outlining a robust and scalable synthetic route to this compound, suitable for producing the quantities required for preclinical development programs. The manufacturing process is designed with considerations for Good Manufacturing Practices (GMP), which are regulatory standards ensuring that drug products are consistently produced and controlled according to quality standards.[1][5][6]
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is accomplished through a three-step sequence, designed for efficiency, scalability, and control of impurities. The overall synthetic scheme is depicted below.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection is the ether linkage, which can be formed via a Williamson ether synthesis.[7][8] This involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide. The chirality of the aminopropoxy side chain is introduced using a commercially available chiral starting material.
Forward Synthesis Overview
The forward synthesis commences with the protection of the amino group of (S)-2-aminopropan-1-ol. The resulting Boc-protected alcohol then undergoes a Williamson ether synthesis with 1,4-difluorobenzene. Finally, the Boc protecting group is removed under acidic conditions to yield the desired hydrochloride salt.
Figure 1: Overall synthetic scheme for this compound.
Step-by-Step Mechanistic Discussion
2.3.1. Step 1: N-Boc Protection of (S)-2-Aminopropan-1-ol
The protection of the primary amine in (S)-2-aminopropan-1-ol is crucial to prevent its reaction in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[9][10] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride), forming a carbamate.[11]
2.3.2. Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[7][12] In this step, the hydroxyl group of the Boc-protected amino alcohol is deprotonated by a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then undergoes an SNAr reaction with 1,4-difluorobenzene. The fluorine atom is a good leaving group in this context, activated by the electron-withdrawing nature of the aromatic ring.
2.3.3. Step 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, using reagents like hydrochloric acid in an organic solvent such as dioxane or methanol.[13][14] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which can then form isobutylene.[15] The resulting free amine is then protonated by the excess HCl to form the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.[15] The hydrochloride salt form is often preferred for pharmaceutical applications due to its increased water solubility and stability.[16]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Equipment
| Material/Equipment | Grade/Specification |
| (S)-2-Aminopropan-1-ol | ≥98% |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% |
| 1,4-Difluorobenzene | ≥99% |
| Sodium hydride | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
| Dioxane | Anhydrous, ≥99.8% |
| Hydrochloric acid | 4 M solution in dioxane |
| Ethyl acetate | ACS grade |
| Hexanes | ACS grade |
| Saturated sodium bicarbonate solution | |
| Brine | |
| Anhydrous sodium sulfate | |
| Round-bottom flasks | Various sizes |
| Magnetic stirrers and stir bars | |
| Addition funnel | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| High-performance liquid chromatography (HPLC) system | |
| Nuclear magnetic resonance (NMR) spectrometer | |
| Mass spectrometer (MS) |
Step-by-Step Synthesis Protocol
3.2.1. Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (Boc-protected amine)
-
To a stirred solution of (S)-2-aminopropan-1-ol (1.0 eq) in tetrahydrofuran (THF, 10 mL/g of amine) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected amine as a colorless oil.
3.2.2. Synthesis of (S)-tert-butyl (1-(4-fluorophenoxy)propan-2-yl)carbamate (Boc-protected ether)
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous THF dropwise via an addition funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add 1,4-difluorobenzene (1.2 eq) to the reaction mixture and heat to reflux for 12-18 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure Boc-protected ether.
3.2.3. Synthesis of this compound (Final Product)
-
Dissolve (S)-tert-butyl (1-(4-fluorophenoxy)propan-2-yl)carbamate (1.0 eq) in a minimal amount of dioxane.
-
To this solution, add a 4 M solution of HCl in dioxane (5.0 eq) at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product will precipitate as a white solid.[17]
-
Monitor the deprotection by HPLC.
-
Upon completion, filter the precipitate using a Buchner funnel and wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white crystalline solid.
Purification and Characterization
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether, to achieve high purity.[18]
Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine. |
| HPLC Purity | ≥98% |
| Melting Point | Consistent with the literature value for the hydrochloride salt. |
Scale-up Considerations and Process Optimization
Scaling up a chemical synthesis from the laboratory to a pilot plant or manufacturing facility presents several challenges.[19] The following points should be considered for the scale-up of this compound synthesis:
-
Heat Transfer: The Williamson ether synthesis is an exothermic reaction. On a larger scale, efficient heat management is crucial to maintain a controlled reaction temperature and prevent side reactions. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
Reagent Addition: The addition of sodium hydride and other reactive reagents should be carefully controlled on a large scale to manage the exotherm and any gas evolution.
-
Work-up and Isolation: The work-up procedures may need to be adapted for larger volumes. For instance, centrifugation may be more efficient than filtration for isolating the final product on a large scale.
-
Solvent Selection: While THF is a suitable solvent for the laboratory-scale synthesis, alternative solvents with higher boiling points and better safety profiles may be considered for large-scale production.
-
Impurity Profile: A thorough understanding of the impurity profile is essential for preclinical API manufacturing.[] Potential impurities should be identified, characterized, and controlled to meet regulatory requirements.
Figure 2: Experimental workflow for the synthesis and purification of the target compound.
Quality Control and Analytical Methods
For preclinical studies, it is imperative that the synthesized API meets stringent quality standards.[21][22] A comprehensive set of analytical methods should be developed and validated to ensure the identity, purity, and quality of each batch of this compound.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): For the determination of purity and the quantification of impurities. A reverse-phase method with UV detection is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free amine.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule and confirm the formation of the hydrochloride salt.[16]
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
-
Potentiometric Titration: Can be used to determine the strength of the amine solution.[23]
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By following the outlined procedures and considering the scale-up recommendations, researchers and drug development professionals can reliably produce the high-quality material required for preclinical studies. The emphasis on mechanistic understanding and adherence to quality control principles ensures the successful transition of this key intermediate from the laboratory to larger-scale production, thereby facilitating the advancement of new therapeutic agents.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ACS Publications. (2002). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
L.S.College, Muzaffarpur. (2020). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Google Patents. (1967).
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
-
Moravek. (n.d.). Exploring the Process of Clinical Trials for API Testing. [Link]
-
GMP Guidelines. (2024). GMP Guidelines for API Manufacturing: A Complete Overview. [Link]
-
Pharmaoffer.com. (2023). API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance. [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]
-
Contract Pharma. (2021). Strategies for Entering Phase 1 Clinical Development with Limited API. [Link]
-
ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. [Link]
-
Sci-Hub. (1991). New synthesis of fluorobenzene and derivatives. [Link]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
Sources
- 1. agnopharma.com [agnopharma.com]
- 2. moravek.com [moravek.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. contractpharma.com [contractpharma.com]
- 5. GMP Guidelines for API Manufacturing: A Complete Overview – Pharma GMP [pharmagmp.in]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.dk]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
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- 19. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents - Enamine [enamine.net]
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- 23. refining.metrohmusa.com [refining.metrohmusa.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
Welcome to the technical support center for the crystallization of 1-(2-aminopropoxy)-4-fluorobenzene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your work.
Troubleshooting Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound. The guidance provided is based on established principles of pharmaceutical crystallization and practical laboratory experience.[1][2]
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation or the crystallization temperature being above the melting point of the solvated solid. For amine hydrochlorides like this compound, this can be a common issue.
Causality: The high concentration of the solute in the solvent can lead to a rapid phase separation where the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[3] The presence of impurities can also lower the melting point of the solid, making it more prone to oiling out.
Step-by-Step Troubleshooting Protocol:
-
Reduce Supersaturation:
-
Increase Solvent Volume: Add more of the primary solvent to the heated solution to reduce the overall concentration. This will lower the supersaturation level upon cooling.[3]
-
Slow Cooling: Employ a slower cooling rate. A gradual decrease in temperature allows the molecules more time to arrange into a crystal lattice. Consider using a programmable cooling bath or insulating the crystallization vessel.
-
-
Solvent System Modification:
-
Introduce an Anti-Solvent: If using a single solvent system, consider a binary system by slowly adding an "anti-solvent" (a solvent in which the compound is less soluble) to the solution at a slightly elevated temperature. This can gently induce crystallization.
-
Solvent Selection: Experiment with different solvent systems. Polar protic solvents like isopropanol or ethanol, or mixtures with non-polar solvents like heptane or toluene, can be effective for hydrochloride salts.[4]
-
-
Seeding:
-
Introduce a small amount of pre-existing crystals ("seed crystals") of this compound into the supersaturated solution. This provides a template for crystal growth and can bypass the nucleation barrier.
-
Q2: No crystals are forming, even after extended cooling. What should I do?
A2: Failure to crystallize is typically due to insufficient supersaturation or nucleation barriers.
Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. Even in a supersaturated state, an energy barrier to nucleation (the formation of the initial crystal nuclei) may prevent crystallization.[2]
Troubleshooting Workflow:
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[3]
-
Seeding: As mentioned previously, adding seed crystals is a highly effective method to induce crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Cool the solution again to attempt crystallization.[3]
-
Anti-Solvent Addition: Carefully add an anti-solvent to the solution to decrease the solubility of the compound and induce precipitation.
-
-
Re-evaluation of Conditions:
-
If the above steps fail, it may be necessary to reconsider the solvent system entirely or investigate the purity of the material, as impurities can sometimes inhibit crystallization.
-
Q3: The crystallization is happening too quickly, resulting in fine needles or a powder. How can I obtain larger, more well-defined crystals?
A3: Rapid crystallization leads to the formation of small, often impure crystals due to kinetic trapping of impurities and solvent.
Causality: When a solution is highly supersaturated, the nucleation rate can be excessively high, leading to the formation of a large number of small crystals rather than the growth of a smaller number of larger crystals.[2] This is often a sign that the solution was cooled too quickly or was overly concentrated.
Strategies for Slower Crystal Growth:
| Strategy | Mechanism | Recommended Action |
| Reduce Supersaturation | Lowers the driving force for nucleation. | Add a small amount of additional solvent to the heated solution before cooling.[3] |
| Slower Cooling | Provides more time for molecules to diffuse to and incorporate into the growing crystal lattice. | Use a dewar or an insulated container to slow the rate of cooling. Programmed cooling ramps are ideal. |
| Solvent Choice | Solvents with moderate solubility for the compound can slow down the crystallization process. | Experiment with solvents in which the compound has slightly higher solubility at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of this compound?
A1: For amine hydrochlorides, polar protic solvents are often a good starting point. Consider the following:
-
Isopropanol (IPA): Often provides a good balance of solubility at elevated temperatures and lower solubility at room temperature.
-
Ethanol/Methanol: Higher polarity may require the use of an anti-solvent.
-
Acetonitrile: Can be effective, sometimes in combination with other solvents.
-
Water: While the hydrochloride salt form is designed to increase aqueous solubility, using water as a crystallization solvent may require specific techniques like pH adjustment or the use of co-solvents.[5][6]
A solvent screen is always recommended to identify the optimal system for your desired crystal form.
Q2: How does polymorphism affect my crystallization process and the final product?
A2: Polymorphism refers to the ability of a compound to exist in more than one crystal structure.[1] Different polymorphs can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This can impact the bioavailability of a drug.[1]
-
Stability: One polymorph may be more thermodynamically stable than another.
-
Melting Point
-
Hygroscopicity
It is crucial to control the crystallization process to consistently produce the desired polymorph. Factors like solvent choice, cooling rate, and temperature can all influence which polymorphic form is obtained.[1][7]
Q3: What are the optimal storage conditions for this compound?
A3: Based on available information, this compound should be stored at room temperature.[8] It is also advisable to store it in a tightly sealed container to protect it from moisture, as hydrochloride salts can be hygroscopic.[9]
Q4: Can I use co-crystals to modify the properties of this compound?
A4: Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, neutral molecule (a co-former) into the crystal lattice.[5][10] This can be a powerful tool to:
For amine hydrochlorides, organic acids are often used as co-formers, where the chloride ion can act as a hydrogen bond acceptor.[11] Investigating co-crystal formation could be a valuable strategy for optimizing the properties of this compound.
References
-
This compound. (n.d.). AdooQ BioScience. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Common Issues Faced in Crystallization and How to Solve Them. (2024, November 13). Zhanghua. Retrieved from [Link]
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(5), 2634-2639.
- Method of crystallizing salts from aqueous solutions. (1989). Google Patents.
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chemie in unserer Zeit, 44(2), 134-143.
- Al-Rekabi, Z. R., & Al-Zoubi, N. Q. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Molecules, 24(5), 868.
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Europe PMC. Retrieved from [Link]
- Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. (2012, November). International Journal of Pharmaceutics, 453(1).
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, January 1). Journal of the American Chemical Society. Retrieved from [Link]
Sources
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- 4. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labsolu.ca [labsolu.ca]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Purification challenges of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride and solutions
Here is the technical support center for the purification of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride.
Welcome to the technical resource hub for this compound. As Senior Application Scientists, we have compiled this guide to address the most common and complex purification challenges encountered in both research and scale-up environments. This center provides troubleshooting guides, validated protocols, and FAQs to ensure you achieve the highest purity for your compound.
Section 1: Troubleshooting Common Purification Challenges
This section addresses the most frequent issues encountered during the purification of this compound. The question-and-answer format is designed to help you quickly identify and solve experimental roadblocks.
Q1: My final product shows significant impurities in the HPLC analysis. What are the likely contaminants and how can I remove them?
A1: Impurities typically stem from unreacted starting materials, by-products from the synthesis, or degradation. For the synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene, common impurities include 4-fluorophenol and reagents from the aminopropoxy addition. The most effective method for removing these types of impurities from a crystalline solid like a hydrochloride salt is recrystallization.
The principle of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities behind in the solvent. The key is selecting a solvent in which your target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.
A common mistake is adding too much solvent, which will result in poor or no yield of crystals.[1] Another is not allowing the solid enough time to dissolve between solvent additions.[1]
Q2: How do I select the optimal solvent system for the recrystallization of this compound?
A2: Solvent selection is the most critical step for successful recrystallization. An ideal solvent should be unreactive with the compound, dissolve it well near its boiling point, and poorly at low temperatures (e.g., 0-4 °C). For hydrochloride salts, polar protic solvents or mixtures are often effective. You will likely need to perform small-scale screening tests to find the optimal system.
Here is a table to guide your selection:
| Solvent System | Boiling Point (°C) | Characteristics & Rationale | Safety & Handling |
| Isopropanol (IPA) | 82.6 | Often a good starting point for amine hydrochlorides. Its polarity is suitable for dissolving the salt at elevated temperatures. | Flammable. Use in a well-ventilated fume hood. |
| Ethanol/Water | ~78-100 | A mixture can be fine-tuned. Start with a high ethanol concentration (e.g., 95:5 EtOH:H₂O) to dissolve the compound while hot, then the water acts as an anti-solvent as it cools, promoting crystallization. | Flammable. |
| Acetonitrile (ACN) | 81.6 | A polar aprotic solvent that can be effective. May provide different selectivity for impurities compared to alcohols. | Flammable, toxic. Handle with appropriate personal protective equipment (PPE). |
| Methanol | 64.7 | Tends to be a very good solvent for many salts, but solubility might be too high even at low temperatures, leading to poor recovery. Can be used in a solvent/anti-solvent system (e.g., with MTBE or Toluene). | Flammable, toxic. |
Always start with a small amount of the crude material (~50-100 mg) and test different solvents to assess solubility and crystal formation upon cooling before committing to a large-scale procedure.[1]
Q3: My compound is chemically pure, but chiral HPLC analysis reveals it is a racemic mixture. How can I isolate the desired enantiomer?
A3: The presence of a chiral center in the 2-aminopropoxy moiety means the compound exists as a pair of enantiomers. Separating them is a major concern in the pharmaceutical industry because enantiomers can have different pharmacological effects.[2] The most direct and widely used method for enantiomeric separation is chiral High-Performance Liquid Chromatography (HPLC).[3][4]
This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[3]
Key Steps for Chiral Resolution:
-
Column Screening: There is no universal chiral column. You must screen several types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are highly versatile and a good starting point.[2][3]
-
Mobile Phase Optimization: The mobile phase composition significantly impacts separation. For polysaccharide columns, typical mobile phases are mixtures of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). Sometimes, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are required to improve peak shape and resolution.
-
Preparative Chromatography: Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.
Capillary electrophoresis (CE) is another, though less common, technique that can be used for chiral separations in some cases.[5]
Q4: My final product fails the residual solvent analysis. What are the best practices for solvent removal?
A4: Residual solvents are a critical quality attribute, especially for pharmaceutical applications. The primary method for removal is thorough drying under appropriate conditions.
-
Vacuum Drying: Using a vacuum oven is highly effective. The reduced pressure lowers the boiling point of the solvents, facilitating their evaporation even at moderate temperatures.
-
Temperature: Increase the temperature to provide thermal energy for evaporation, but be careful not to exceed the compound's melting or decomposition point. A temperature of 40-60 °C is often a safe starting range.
-
Nitrogen Sweep: A gentle stream of dry nitrogen can help carry away solvent vapors.
-
Final Purification Step: The choice of solvent in your final recrystallization is crucial. Avoid using high-boiling point solvents (e.g., DMF, DMSO) in the final step if possible, as they are very difficult to remove.
Section 2: Standard Operating Protocols (SOPs)
These protocols provide detailed, step-by-step instructions for key purification and analysis workflows.
SOP 1: Recrystallization of this compound
This protocol outlines a general procedure for recrystallization. The chosen solvent system should be determined from prior screening experiments.
Workflow Diagram: Recrystallization Process
Caption: A standard workflow for the purification of a solid compound via recrystallization.
Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar and a reflux condenser.
-
Solvent Addition: Add a small portion of the selected recrystallization solvent to the flask. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. It is crucial to avoid adding an excess of solvent to maximize recovery.[1]
-
Slow Cooling: Once dissolved, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Maximum Crystallization: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
SOP 2: Chiral HPLC Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method.
Conceptual Diagram: Chiral Separation
Caption: The mechanism of enantiomer separation on a chiral stationary phase (CSP).
Typical Parameters:
| Parameter | Recommended Starting Condition |
| Column | Chiralpak® IA, IB, IC, or similar polysaccharide-based CSP |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Additive | 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | ~270-275 nm (based on UV absorbance of the fluorobenzene ring) |
| Injection Volume | 5-10 µL |
Methodology:
-
Sample Preparation: Prepare a sample solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Analysis: Record the chromatogram. The two enantiomers should appear as two distinct peaks. Enantiomeric excess (% ee) can be calculated from the peak areas.
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the hexane/IPA ratio) or screen a different chiral column.[4]
Section 3: Scale-Up Considerations
Transitioning a purification process from the laboratory to a pilot or production scale introduces new challenges.[6][7]
Q: What are the primary challenges when scaling up the recrystallization and chromatography of this compound?
A: Scaling up requires careful consideration of both chemical and engineering principles.
-
Recrystallization Scale-Up:
-
Heat and Mass Transfer: Mixing and heating become less efficient in large vessels. This can lead to localized supersaturation and poor crystal quality. Ensure the reactor has adequate agitation and a well-controlled heating/cooling jacket.
-
Cooling Rate: A slow, controlled cooling profile that was easy on a lab scale is harder to maintain in a large reactor. A programmed cooling ramp is essential for consistent crystal size and purity.
-
Filtration and Drying: Large-scale filtration (e.g., using a Nutsche filter-dryer) and drying equipment behave differently. Drying times will be significantly longer.
-
-
Chromatography Scale-Up:
-
Linear Scaling: The goal is to maintain the residence time of the compound on the column. This is typically achieved by keeping the bed height constant and increasing the column diameter.[8]
-
Column Packing: Packing large-diameter columns is a significant challenge. An improperly packed column will lead to channeling and poor separation.[9] Automated packing systems are often necessary for columns larger than 30 cm in diameter.[6][9]
-
Economic Viability: Chiral preparative HPLC is expensive due to the cost of the stationary phase and the large volumes of solvent required. This method is typically used for high-value products.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What analytical methods are essential for a complete quality control profile?
-
A: A comprehensive analysis includes:
-
HPLC (Achiral): To determine chemical purity.[10]
-
Chiral HPLC: To determine enantiomeric purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
GC-HS (Gas Chromatography-Headspace): For residual solvent analysis.
-
Karl Fischer Titration: To quantify water content.
-
-
-
Q: How should I store purified this compound?
-
A: It should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation.[11]
-
-
Q: What are the key safety precautions?
-
A: Always handle the compound in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for specific handling information.
-
References
- Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.
- Recrystallization - Part 2. Department of Chemistry, University of Calgary.
- Analytical methods – Knowledge and References. Taylor & Francis.
- This compound. BOC Sciences.
- Analytical Methods. Ministry of the Environment, Government of Japan.
- Nonaqueous capillary electrophoresis chiral separations with quaternary ammonium beta-cyclodextrin. PubMed.
- Considerations for Scaling Up Purification Processes. Bio-Rad.
- Chiral Separations Introduction. VTechWorks, Virginia Tech.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information (NCBI), PMC.
- Chiral HPLC Separations Guidebook. Phenomenex.
- Scaling Up Protein Purification: From Lab to Pilot Scale. Patsnap Synapse.
- Scale-up of monoclonal antibody purification processes. Journal of Chromatography B.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Nonaqueous capillary electrophoresis chiral separations with quaternary ammonium beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 7. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 8. bio-rad.com [bio-rad.com]
- 9. people.ucsc.edu [people.ucsc.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. labsolu.ca [labsolu.ca]
Identifying and minimizing by-products in 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. It addresses common challenges, offering troubleshooting advice and frequently asked questions to help you identify and minimize by-products, thereby improving yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Anhydrous Conditions: The alkoxide formation is highly sensitive to moisture. The presence of water will quench the strong base used to deprotonate the alcohol. Ensure all your reagents and solvents are thoroughly dried.
-
Base Strength: A sufficiently strong base, such as sodium hydride (NaH), is crucial for the complete deprotonation of the alcohol to form the reactive alkoxide.[1] Ensure your base is fresh and has been stored under anhydrous conditions.
-
Stoichiometry: A stoichiometric amount of the base relative to the alcohol is necessary. Sometimes, a slight excess of the alkylating agent is used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: The Williamson ether synthesis, a key step in this process, is temperature-sensitive.[1] Lower temperatures generally favor the desired S\textsubscript{N}2 reaction over the competing E2 elimination side reaction.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for this synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1][2]
-
Problem 2: Presence of a Significant Alkene By-product
Question: I am observing a significant amount of an alkene by-product in my reaction mixture. How can I minimize this elimination reaction?
Answer: The formation of an alkene is a classic sign that the E2 elimination pathway is competing with the desired S\textsubscript{N}2 substitution.[1] This is a common issue, particularly with secondary alkyl halides.[1][3] Here are strategies to suppress alkene formation:
-
Choice of Alkyl Halide: The structure of the alkyl halide is critical. Primary alkyl halides are strongly preferred for the Williamson ether synthesis to minimize elimination.[2][3][4]
-
Reaction Temperature: As mentioned, lower reaction temperatures favor substitution over elimination.[1] Elimination reactions typically have a higher activation energy.
-
Choice of Base and Alkoxide: While a strong base is necessary, using a bulky, non-nucleophilic base to generate the alkoxide, followed by the controlled addition of the alkyl halide, can sometimes improve the substitution-to-elimination ratio.
Problem 3: Formation of N-Alkylated and Di-Alkylated Impurities
Question: My final product is contaminated with N-alkylated and di-alkoxy by-products. What causes their formation and how can I prevent them?
Answer: These impurities arise from the high nucleophilicity of the amine product and the potential for the starting alcohol to react with more than one equivalent of the alkylating agent.
-
N-Alkylation: The primary amine product, 1-(2-Aminopropoxy)-4-fluorobenzene, is itself a good nucleophile and can react with the alkylating agent, leading to the formation of a secondary amine by-product.[5][6][7] This is a common issue in amine alkylations.[6][7]
-
Minimization Strategy: Using a protecting group for the amine functionality on the aminopropanol starting material can prevent this side reaction. The protecting group can be removed in a subsequent step. Another approach is to use a large excess of the amine relative to the alkylating agent.
-
-
Di-alkoxy By-product: This impurity can form if the diol corresponding to the aminopropanol starting material is present or if the reaction conditions are harsh enough to promote further reaction.
-
Minimization Strategy: Ensure the purity of your starting materials. Careful control of stoichiometry and reaction temperature can also help minimize the formation of this by-product.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis and analysis of this compound.
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves a Williamson ether synthesis.[3][4][8][9] This reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[4] In this case, 4-fluorophenol is deprotonated with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a suitably protected 2-aminopropanol derivative (e.g., with a halide or another good leaving group at the 1-position), displacing the leaving group to form the ether linkage. The final step involves deprotection (if necessary) and salt formation with hydrochloric acid.
Q2: What are the most common by-products to expect in this synthesis?
A2: Besides the desired product, several by-products can form. The most common include:
-
Alkene from E2 Elimination: As discussed in the troubleshooting section.
-
N-Alkylated Product: Resulting from the reaction of the product amine with the alkylating agent.[5][6]
-
Di-alkoxy Product: Formed from the reaction of two molecules of the phenoxide with a di-substituted propyl derivative or further reaction of the product.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the final mixture.
Q3: What analytical techniques are best for identifying and quantifying these by-products?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its impurities, allowing for quantification.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for non-volatile impurities, aiding in their identification.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is invaluable for definitively identifying unknown by-products.[10][12]
Q4: How can I effectively purify the final product to remove these by-products?
A4: Purification strategies will depend on the nature and quantity of the impurities.
-
Crystallization: As the final product is a hydrochloride salt, crystallization is often an effective method for purification. The choice of solvent is critical for achieving high purity.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography can be employed. The choice of stationary and mobile phases will be crucial for achieving good separation.
-
Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative HPLC can be used.[13]
Experimental Protocols & Visualizations
General Protocol for Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., sodium hydride) portion-wise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating complete formation of the sodium 4-fluorophenoxide.
-
Ether Formation: To the freshly prepared phenoxide solution, add a solution of the protected 1-chloro-2-aminopropane derivative in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Deprotection and Salt Formation: If a protecting group was used, deprotect the amine according to the appropriate literature procedure.
-
Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.
Visualizing Reaction Pathways
Caption: Competing Reaction Pathways.
Summary of Key Parameters for Minimizing By-products
| Parameter | Recommendation to Minimize By-products | Rationale |
| Alkyl Halide | Use a primary alkyl halide. | Minimizes steric hindrance, favoring the S\textsubscript{N}2 pathway over E2 elimination. [3][4] |
| Temperature | Lower reaction temperatures (e.g., 50-80 °C). | Favors the substitution reaction, which generally has a lower activation energy than elimination. [1] |
| Base | Use a strong, non-bulky base (e.g., NaH). | Ensures complete deprotonation of the alcohol without introducing excessive steric hindrance. [1] |
| Solvent | Use a polar aprotic solvent (e.g., DMF, Acetonitrile). | Solvates the cation, increasing the nucleophilicity of the alkoxide anion. [1][2] |
| Amine Protection | Protect the amine group on the aminopropanol starting material. | Prevents the product amine from acting as a nucleophile and reacting with the alkyl halide. |
References
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Google AI Search.
- How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). Select Science.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Thermo Fisher Scientific.
- Synthesis of Amines. (2025, February 24). Chemistry LibreTexts.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Process for preparing n-alkyl polyhydroxy amines in amine and amine/water solvents and fatty acid amides there
- Understanding Williamson Synthesis: The Art of Ether Creation. (2026, January 8).
- Amine alkyl
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Synthesis of Amines. (2023, September 20). OpenStax.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. (n.d.). BenchChem.
- This compound. (n.d.). LabSolu.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
- Common side reactions in the Williamson synthesis of ethers. (n.d.). BenchChem.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Williamson Ether Synthesis. (2018, August 29). YouTube.
- New synthesis of fluorobenzene and derivatives. (1991). Journal of Fluorine Chemistry.
- This compound. (n.d.). Santa Cruz Biotechnology (German).
- Preparation method of 1,2,4-trifluoro-benzene. (n.d.).
- Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. (n.d.). PubMed Central.
- 1-(4-chlorobutyl)-4-fluorobenzene synthesis. (n.d.). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 11. biotech-spain.com [biotech-spain.com]
- 12. rroij.com [rroij.com]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
How to prevent the degradation of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride during storage
Welcome to the technical support center for 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS No. 1193389-16-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable research compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the chemical integrity and prevent the degradation of this reagent throughout your experiments.
Understanding the Molecule: A Proactive Approach to Stability
This compound is a multifaceted molecule featuring a primary amine, an aromatic ether, and a fluorinated benzene ring, all stabilized as a hydrochloride salt. Each of these functional groups presents a unique susceptibility to degradation, which can be triggered by environmental factors. A comprehensive understanding of these potential degradation pathways is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is crucial to control the storage environment meticulously. The primary threats to the solid compound are moisture, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (<30°C) or Refrigerated (2-8°C) | Lower temperatures slow down the rate of potential degradation reactions. While some suppliers suggest room temperature storage, refrigeration is a good practice for long-term stability. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) in a tightly sealed container | The compound is hygroscopic, meaning it can absorb moisture from the air.[1] This moisture can lead to hydrolysis of the ether linkage or promote other degradation pathways. An inert atmosphere displaces oxygen, mitigating the risk of oxidation of the amine group. |
| Light Exposure | Stored in the dark (e.g., in an amber vial or inside a cabinet) | Aromatic compounds can be sensitive to light, which can catalyze photolytic degradation. |
Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?
The stability of this compound in solution is significantly lower than in its solid state. For short-term use (up to one week), it is recommended to store the solution at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, aliquoting the solution into single-use vials to avoid repeated freeze-thaw cycles and storing at -20°C (for up to one month) or -80°C (for extended periods) is the best practice. Before use, allow the solution to warm to room temperature and ensure any precipitate has fully redissolved by gentle vortexing. If it does not redissolve, it is advisable to prepare a fresh solution.
Q3: What are the primary degradation pathways for this compound?
The degradation of this compound can occur through several pathways, primarily targeting the amine and ether functional groups:
-
Oxidation of the Amine: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This can lead to the formation of various byproducts, including N-oxides, hydroxylamines, imines, and aldehydes.[2]
-
Hydrolysis of the Ether Linkage: The ether bond can be susceptible to cleavage, particularly in the presence of moisture and acidic or basic conditions. This would result in the formation of 4-fluorophenol and 2-aminopropanol.
-
Salt Disproportionation: In aqueous solutions, the hydrochloride salt of a weakly basic amine can dissociate, leading to an equilibrium with the free base. If the pH of the solution is not sufficiently acidic, the less soluble free base may precipitate out of solution or be more susceptible to degradation.[3]
-
Photodegradation: The fluorinated aromatic ring can be susceptible to photolytic degradation upon exposure to UV light.
Q4: What are the visible signs of degradation of solid this compound?
A change in the physical appearance of the solid, such as discoloration (e.g., from white or off-white to yellow or brown) or clumping/caking of the powder, can indicate degradation or moisture absorption. If you observe any changes in the appearance of the material, it is strongly recommended to verify its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q5: What materials should be avoided when handling or storing this compound?
To prevent potentially hazardous reactions and degradation, avoid contact with strong oxidizing agents and strong bases.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of this compound.
// Nodes Start [label="Start: Inconsistent Experimental Results or Suspected Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAppearance [label="Step 1: Visually Inspect the Solid Compound"]; Discolored [label="Is the solid discolored, clumped, or oily?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; YesDiscolored [label="Degradation is likely. Confirm purity via HPLC.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoDiscolored [label="Solid appears normal. Proceed to check solution.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolution [label="Step 2: Examine the Stock Solution"]; Precipitate [label="Is there a precipitate in the refrigerated/frozen solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; YesPrecipitate [label="Warm to RT and vortex. Does it redissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Redissolves [label="Solution is likely usable. Proceed with caution.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NotRedissolves [label="Possible salt disproportionation or degradation. Prepare a fresh solution.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoPrecipitate [label="Solution appears clear. Proceed to check storage conditions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckStorage [label="Step 3: Review Storage and Handling Procedures"]; ImproperStorage [label="Were storage recommendations followed (temp, light, atmosphere)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NoImproperStorage [label="Implement proper storage protocols immediately. Consider the current batch compromised.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; YesImproperStorage [label="Storage conditions are appropriate. Consider performing a forced degradation study.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ForcedDegradation [label="Step 4: Conduct a Forced Degradation Study (see protocol below)"]; IdentifyDegradants [label="Analyze stressed samples by HPLC-MS to identify degradation products and confirm stability-indicating method.", shape=box]; End [label="End: Implement preventative measures and use qualified material.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckAppearance; CheckAppearance -> Discolored; Discolored -> YesDiscolored [label="Yes"]; Discolored -> NoDiscolored [label="No"]; YesDiscolored -> End; NoDiscolored -> CheckSolution; CheckSolution -> Precipitate; Precipitate -> YesPrecipitate [label="Yes"]; Precipitate -> NoPrecipitate [label="No"]; YesPrecipitate -> Redissolves [label="Yes"]; YesPrecipitate -> NotRedissolves [label="No"]; Redissolves -> End; NotRedissolves -> End; NoPrecipitate -> CheckStorage; CheckStorage -> ImproperStorage; ImproperStorage -> NoImproperStorage [label="No"]; ImproperStorage -> YesImproperStorage [label="Yes"]; NoImproperStorage -> End; YesImproperStorage -> ForcedDegradation; ForcedDegradation -> IdentifyDegradants; IdentifyDegradants -> End; } end_dot
A flowchart for troubleshooting potential degradation of the compound.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method via Forced Degradation
To proactively assess the stability of your batch of this compound and identify potential degradants, a forced degradation study is recommended.[4] This will also help in developing a stability-indicating analytical method.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and validate an HPLC method that can separate these degradants from the parent compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector and a C18 column
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a small amount of the solid compound at 60°C for 24 hours, then prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose a 1 mg/mL solution to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Inject the unstressed standard and each of the stressed samples into the HPLC system.
-
Develop a gradient HPLC method that provides good separation between the parent peak and any new peaks that appear in the stressed samples. A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the unstressed standard.
-
The appearance of new peaks indicates the formation of degradation products.
-
A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak.[5]
-
Protocol 2: Assessment of Hygroscopicity
Understanding the hygroscopicity of your compound is crucial for proper handling and storage.[6]
Objective: To determine the tendency of solid this compound to absorb moisture from the atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the solid compound into a pre-weighed container.
-
Initial Drying: Place the open container in a vacuum oven at 40°C for 24 hours to obtain a dry weight.
-
Exposure to Humidity: Transfer the container to a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 80% at 25°C.[7]
-
Weight Monitoring: At regular intervals (e.g., 1, 3, 7, and 14 days), remove the container from the desiccator and quickly weigh it.
-
Data Analysis: Calculate the percentage of weight gain over time. A significant weight gain indicates that the material is hygroscopic and requires storage in a desiccator or under an inert atmosphere.
References
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
- Gong, L., et al. (2018). Metal-free oxidative olefination of primary amines with benzylic C–H bonds through direct deamination. Chemical Engineering Journal, 339, 144-152.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Stahl, P. H., & Nakano, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of pharmaceutical salts: properties, selection, and use (pp. 69-84). Wiley-VCH.
- Newman, A. W., Reutzel‐Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047-1059.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Diplomat Commercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Resolving Poor Solubility of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
Welcome to the technical support center for 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in various reaction media. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to ensure the success of your experiments.
Introduction: Understanding the Solubility of Amine Hydrochlorides
This compound is an amine salt. The hydrochloride salt form is often utilized to improve the water solubility and stability of the parent amine.[1] However, its solubility in organic reaction media can be limited, and even in aqueous systems, factors like pH and the presence of other ions can significantly impact its ability to remain in solution.[2][3] This guide will walk you through a logical progression of troubleshooting steps to address these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my organic solvent?
Amine hydrochlorides are ionic salts, making them generally more soluble in polar solvents and less soluble in non-polar organic solvents. The molecule has both a polar ammonium salt group and a less polar fluorobenzene tail. The overall solubility will depend on the balance between these two features and the polarity of your chosen solvent. Many common organic solvents used in synthesis (e.g., toluene, hexanes) are non-polar and will be poor solvents for this salt.
Q2: I'm using a polar aprotic solvent like DMF or DMSO, but I'm still seeing poor solubility. What's happening?
While polar aprotic solvents are better than non-polar ones, the hydrochloride salt's crystal lattice energy can still be a significant barrier to dissolution. The solvent molecules must effectively solvate both the ammonium cation and the chloride anion to overcome this energy. In some cases, even highly polar solvents may not be sufficient on their own.
Q3: Can I just convert the hydrochloride salt back to the free amine to improve solubility in organic solvents?
Yes, this is a very common and effective strategy. The free amine form of 1-(2-Aminopropoxy)-4-fluorobenzene is significantly less polar than the hydrochloride salt and will exhibit much better solubility in a wider range of organic solvents.[4] This can be achieved by treating a solution or suspension of the hydrochloride salt with a base.
Q4: Will changing the temperature of my reaction mixture improve solubility?
For most solid-liquid systems, increasing the temperature will increase the solubility of the solute. However, the magnitude of this effect varies greatly depending on the specific solute-solvent combination. Gentle heating can be a useful first step, but it's important to consider the thermal stability of your reactants and the potential for unwanted side reactions at elevated temperatures.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Poor Solubility
This section provides a more detailed, workflow-based approach to systematically address solubility issues with this compound.
Step 1: Solvent Selection and Screening
The first and most critical step is to ensure you are using an appropriate solvent or solvent system.
Protocol for a Quick Solvent Screen:
-
Place a small, known amount of this compound (e.g., 5-10 mg) into several small vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.
-
Agitate the vials at a consistent temperature (e.g., room temperature) for a set period.
-
Visually assess the degree of dissolution in each solvent.
Recommended Solvents for Screening:
| Solvent Class | Examples | Expected Solubility of HCl Salt | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Can hydrogen bond with and solvate both the ammonium cation and chloride anion. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Can solvate the cation through dipole-ion interactions, but less effective for the anion. |
| Ethers | THF, Dioxane, MTBE | Very Low | Generally low polarity. |
| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble | Non-polar solvents cannot effectively solvate the ionic salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Low polarity. |
This table provides a general guideline. Experimental verification is always recommended.
Step 2: pH Adjustment for In-Situ Free Amine Generation
If your reaction can tolerate the presence of a base and its corresponding salt byproduct, converting the hydrochloride to the free amine in the reaction vessel is often the most effective strategy for organic reactions.
Choosing the Right Base:
The choice of base depends on the specific requirements of your reaction chemistry.
| Base Type | Examples | Suitability | Considerations |
| Inorganic Bases | K₂CO₃, NaHCO₃, Cs₂CO₃ | Often suitable for many reactions. | Heterogeneous in many organic solvents, requiring good stirring. Byproducts are inorganic salts. |
| Organic Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Homogeneous in many organic solvents. | The resulting triethylammonium or diisopropylethylammonium chloride can also have limited solubility. |
| Aqueous Hydroxides | Aqueous NaOH, KOH | Used in biphasic systems or for prior isolation of the free amine. | Introduces water, which may not be compatible with all reaction types. |
Experimental Protocol for In-Situ Free Amine Generation:
-
Suspend the this compound in your chosen organic solvent.
-
Add at least one equivalent of the selected base. If using a solid base like K₂CO₃, vigorous stirring is essential.
-
Stir the mixture for a period (e.g., 15-30 minutes) at room temperature. The solid hydrochloride salt should gradually be replaced by the free amine, which will dissolve, and the solid salt of the base (e.g., KCl).
-
Proceed with the addition of your other reagents.
Step 3: Utilizing Co-solvents
If pH adjustment is not an option, the use of a co-solvent can be an effective alternative. A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction medium to enhance the solubility of a specific component.
Co-solvent Strategy:
-
For largely non-polar reaction media (e.g., Toluene): Add a small percentage of a polar protic solvent like methanol or ethanol. These can effectively solvate the salt, helping to bring it into the solution phase. Be mindful that protic solvents can interfere with certain reagents (e.g., Grignards, strong bases).
-
For polar aprotic media (e.g., Acetonitrile): While already polar, adding a small amount of water (if tolerated by the reaction) can sometimes significantly increase the solubility of hydrochloride salts.
Step 4: Phase Transfer Catalysis (PTC)
For reactions occurring in a biphasic system (e.g., an aqueous phase with a water-soluble reactant and an organic phase containing the substrate), phase transfer catalysis is a powerful technique.[5] A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of an ion from the aqueous phase into the organic phase where the reaction can occur.[6][7]
When to Consider PTC:
-
When your this compound is dissolved in an aqueous phase and needs to react with a substrate in an immiscible organic solvent.
-
When using an inorganic base (like NaOH or K₂CO₃) that is primarily in an aqueous or solid phase.
Common Phase Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Aliquat 336 (a mixture of trioctyl and tridecyl methylammonium chlorides)[7]
Conclusion
Resolving the poor solubility of this compound is a common challenge that can be systematically addressed. By understanding the chemical nature of this amine salt and methodically exploring solvent selection, pH adjustment, the use of co-solvents, and phase transfer catalysis, researchers can create homogeneous and efficient reaction conditions. Always begin with small-scale screening experiments to identify the optimal conditions for your specific chemical transformation before proceeding to a larger scale.
References
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- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Purification of organic hydrochloride salt? (2017, February 7). ResearchGate.
- Phase Transfer Catalysis. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
- Salt Formation to Improve Drug Solubility | Request PDF. (2025, August 6). ResearchGate.
- Phase-transfer catalyst. (n.d.). In Wikipedia.
- Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). (n.d.). Scribd.
- Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit.
- This compound | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound | SCBT. (n.d.). Santa Cruz Biotechnology.
- Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
- Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.
- 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
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- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. (2021, July 15). Ovid.
- Solubility of Organic Compounds. (2023, August 31).
- Industrial Phase-Transfer Catalysis. (n.d.).
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
- (PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11).
- Co-solvent: Significance and symbolism. (2025, December 23).
- pH and solubility (video) | Equilibrium. (n.d.). Khan Academy.
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- WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby. (n.d.). Google Patents.
- o-(4-Fluorobenzyl)hydroxylamine hydrochloride | C7H9ClFNO | CID 12800721. (n.d.). PubChem.
- 93750-33-5|1-(2-Aminopropoxy)-4-fluorobenzene. (n.d.). BLDpharm.
- 1-(3-Chloropropoxy)-4-fluorobenzene. (n.d.).
- 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627. (n.d.). PubChem.
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Technical Support Center: Navigating Complex NMR Spectra of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride Derivatives
Welcome to the technical support center for the analysis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for this class of compounds. My aim is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to confidently interpret your data.
The unique structural features of these molecules—a chiral center, a flexible aminopropoxy side chain, a fluorine substituent on the aromatic ring, and their formulation as hydrochloride salts—often lead to NMR spectra that are far from straightforward. This guide will address common issues in a question-and-answer format, providing field-proven insights and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals for the aminopropoxy side chain appear so broad and complex?
A1: The complexity in the 1H NMR spectrum of the aminopropoxy side chain arises from a combination of factors:
-
Chiral Center: The presence of a chiral carbon at the C2 position of the propoxy chain renders the adjacent methylene protons (at C1 and the NH2 group) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to more complex splitting patterns than a simple triplet or quartet.
-
Conformational Flexibility: The single bonds within the side chain allow for free rotation, leading to a variety of conformations in solution.[1][2] If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, it can result in broadened signals.[1]
-
Proton Exchange: The amine (NH2) and ammonium (NH3+) protons are acidic and can exchange with residual water or other labile protons in the solvent. This exchange can lead to signal broadening or even the disappearance of the N-H signal.
-
Hydrochloride Salt: The protonation of the amine to form the hydrochloride salt can influence the electronic environment of nearby protons, causing shifts and potentially affecting conformational preferences.
Q2: I'm seeing more signals in the aromatic region of my 1H NMR than expected for a simple para-substituted ring. What could be the cause?
A2: While you might expect a simple pair of doublets for a 1,4-disubstituted benzene ring, the reality for these compounds is often more complex due to:
-
1H-19F Coupling: The fluorine atom on the benzene ring couples with the ortho and meta protons. This results in additional splitting of the aromatic signals. You will observe what is often referred to as a "doublet of doublets" or more complex multiplet patterns instead of simple doublets.[3]
-
Solvent Effects: The choice of NMR solvent can significantly impact the appearance of the aromatic region.[4] Aromatic solvents like benzene-d6 can induce shifts by associating with the analyte, sometimes improving signal dispersion.[4]
-
Rotamers: If rotation around the aryl-O bond is restricted, you might be observing signals from different rotational isomers (rotamers), which can lead to a doubling of some peaks.[4] Running the NMR at a higher temperature can sometimes coalesce these signals if the rotation becomes faster on the NMR timescale.[4]
Q3: My 13C NMR spectrum is showing quartets and other multiplets, even though it's proton-decoupled. Why is this happening?
A3: This is a classic hallmark of fluorine-containing compounds. Even with proton decoupling, the 13C nuclei will still couple to the 19F nucleus. This 13C-19F coupling extends over several bonds, leading to splitting of the carbon signals.
-
1JCF: The carbon directly attached to the fluorine will show a large coupling constant, often appearing as a doublet.
-
2JCF and 3JCF: Carbons two and three bonds away from the fluorine will also exhibit coupling, resulting in smaller doublets or triplets.
-
Trifluoromethyl Groups: If your derivative contains a CF3 group, the carbon of this group will appear as a quartet due to coupling with the three fluorine atoms.[5]
It's important to note that fluorinated carbons can sometimes be difficult to detect in a standard 13C NMR experiment because their signal intensity is divided among the lines of the multiplet, potentially causing them to be lost in the baseline noise.[5]
Troubleshooting Guides
Problem 1: Poor resolution and overlapping signals in the aliphatic region of the 1H NMR spectrum.
This is a common challenge with the flexible aminopropoxy side chain.
Root Cause Analysis:
-
Signal Overlap: The chemical shifts of the methine (CH), methylene (CH2), and methyl (CH3) protons in the side chain are often very close, leading to significant signal overlap that makes interpretation of coupling patterns difficult.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is not much larger than their coupling constant, second-order effects (e.g., "roofing") can distort the expected multiplet patterns, further complicating analysis.
Solutions & Experimental Protocols:
Solution A: Utilize 2D NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for resolving overlapping signals and establishing connectivity within the molecule.[6][7][8][9]
-
1H-1H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart.[10]
Experimental Protocol: Acquiring a COSY Spectrum
-
Prepare a sample of your compound in a suitable deuterated solvent at a concentration of 5-10 mg in 0.6 mL.
-
Acquire a standard 1D 1H NMR spectrum to determine the spectral width.
-
Load a standard COSY pulse program on the NMR spectrometer.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using a sine-bell or similar window function in both dimensions to enhance resolution.
-
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond 1H-13C correlations).[10][11] This is extremely useful for definitively assigning proton signals to their corresponding carbon atoms.
Experimental Protocol: Acquiring an HSQC Spectrum
-
Use the same sample as for the COSY experiment.
-
Load a standard HSQC pulse program.
-
Set the 1H spectral width as determined from the 1D proton spectrum.
-
Set the 13C spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
Acquire and process the data.
-
Solution B: Varying the NMR Solvent
Changing the solvent can alter the chemical shifts of protons, potentially resolving overlapping signals.[4]
Workflow for Solvent Screening:
Caption: Workflow for solvent screening to improve spectral resolution.
Problem 2: Ambiguous assignment of aromatic protons and carbons due to 1H-19F and 13C-19F coupling.
The presence of fluorine complicates the assignment of the aromatic system.
Root Cause Analysis:
-
Long-Range Coupling: Fluorine's ability to couple with protons and carbons over multiple bonds complicates the splitting patterns, making direct assignment from 1D spectra challenging.[12]
-
Chemical Shift Prediction: While tables of chemical shifts exist, the exact values for a specific derivative can be influenced by other substituents.
Solutions & Experimental Protocols:
Solution A: 19F NMR Spectroscopy
Acquiring a 19F NMR spectrum is crucial for any fluorine-containing compound.[12][13][14][15][16]
-
19F{1H} (Proton-Decoupled 19F NMR): This experiment will show a single peak for the fluorine atom, confirming its chemical environment.
-
1H-Coupled 19F NMR: This spectrum will show the coupling of the fluorine to the aromatic protons, providing valuable information about the JHF coupling constants.
Table 1: Typical 19F NMR Chemical Shift Ranges [17][18]
| Functional Group | Chemical Shift Range (ppm vs. CFCl3) |
| Aryl-F | -100 to -140 |
| CF3 | -50 to -70 |
| CH2F | -200 to -220 |
Solution B: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
This 2D NMR technique is essential for establishing long-range (2-3 bond) correlations between protons and carbons.[10] It is particularly powerful for assigning quaternary carbons and piecing together the molecular framework.
Experimental Protocol: Acquiring an HMBC Spectrum
-
Use the same sample as for other NMR experiments.
-
Load a standard HMBC pulse program.
-
Set the spectral widths for 1H and 13C as in the HSQC experiment.
-
The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
Acquire and process the data.
Data Interpretation Workflow:
Caption: Integrated workflow for assigning the fluorinated aromatic system.
Problem 3: The compound is a hydrochloride salt, and I'm having solubility issues and seeing broad N-H signals.
Working with hydrochloride salts can introduce specific challenges.[19][20]
Root Cause Analysis:
-
Solubility: Amine salts can have limited solubility in common non-polar NMR solvents like CDCl3.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, and absorbed water can lead to broad exchangeable proton signals and poor shimming.
-
Acid-Base Equilibrium: In solution, there may be an equilibrium between the protonated and free-base forms of the amine, which can lead to signal broadening.
Solutions & Experimental Protocols:
Solution A: Solvent Selection and Sample Preparation
-
Polar Solvents: Use more polar solvents like DMSO-d6 or Methanol-d4, which are generally better for dissolving salts.[4]
-
Drying: Ensure your sample and NMR solvent are as dry as possible. Using a sealed NMR tube and preparing the sample in a glove box or under an inert atmosphere can help.
-
Basification for Analysis: In some cases, it may be beneficial to convert the salt to the free base for NMR analysis.[20]
Protocol for In-Situ Neutralization: [20]
-
Dissolve the hydrochloride salt in deuterated methanol (Methanol-d4).
-
Add a small, stoichiometric amount of a non-nucleophilic base (e.g., a drop of a dilute NaOD solution in D2O).
-
Acquire the NMR spectrum. This will often result in sharper signals for the protons near the amine.
-
Solution B: Identifying N-H Protons
-
D2O Exchange: To confirm which signals correspond to the exchangeable N-H protons, add a drop of D2O to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The N-H signals should decrease in intensity or disappear completely.[4]
Problem 4: My compound is chiral. How can I confirm the enantiomeric purity?
Standard NMR is "blind" to chirality as enantiomers have identical spectra in an achiral environment.
Root Cause Analysis:
-
Enantiomers are chemically identical in an achiral solvent, and thus their NMR spectra are superimposable.
Solutions & Experimental Protocols:
Solution: Use of Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that can form transient diastereomeric complexes with the enantiomers of your analyte.[21][22][23][24] These diastereomeric complexes are no longer mirror images and will have slightly different NMR spectra, allowing for the differentiation and quantification of the enantiomers.
Protocol for Chiral NMR Analysis:
-
Acquire a standard 1H NMR spectrum of your chiral analyte.
-
Add a small amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire another 1H NMR spectrum. If both enantiomers are present, you should see a splitting of some of the signals, with one set of signals corresponding to each enantiomer.
-
The ratio of the integrals of the separated signals will give you the enantiomeric ratio.
Logical Relationship Diagram for Chiral Analysis:
Caption: Principle of chiral discrimination using a chiral solvating agent.
By systematically applying these troubleshooting strategies and advanced NMR techniques, you can overcome the challenges associated with the complex spectra of this compound derivatives and confidently elucidate their structures.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
-
2D NMR Introduction. Chemistry LibreTexts. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchems. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? National Institutes of Health. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. PubMed Central. [Link]
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19Flourine NMR. University of Ottawa. [Link]
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Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. ACS Publications. [Link]
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Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. PubMed Central. [Link]
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NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. National Institutes of Health. [Link]
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This compound. ABL Technology. [Link]
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19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
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1 H, COSY, and HSQC NMR data of compound 4a. ResearchGate. [Link]
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Problem with hydrochloride salt formation/isolation. Reddit. [Link]
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Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. The Royal Society of Chemistry. [Link]
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Chem 117 Reference Spectra Spring 2011. Unknown Source. [Link]
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High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts. ACS Publications. [Link]
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1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]
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13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
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Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
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2D-NMR spectra of (L1) COSY NMR (a), HSQC NMR (b). ResearchGate. [Link]
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Fluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect. [Link]
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Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
Discrimination of enantiomers of amides with two stereogenic centers enabled by chiral bisthiourea derivatives using 1H NMR spectroscopy. RSC Publishing. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
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Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR. ACS Publications. [Link]
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Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine. [Link]
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2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube. [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. RSC Publishing. [Link]
-
1-Ethynyl-4-fluorobenzene. PubChem. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Guide to Spectroscopic Data for Confirming the Structure of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and regulatory compliance. This guide provides an in-depth technical comparison of the spectroscopic methods required to elucidate and confirm the structure of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. We will explore the theoretical underpinnings, present comparative data from analogous structures, and provide validated experimental protocols.
The structure , this compound, combines a fluoroaromatic ring with a chiral aminopropoxy side chain, presenting a distinct spectroscopic fingerprint. Our analysis will focus on the four primary methods of structural confirmation: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. Due to the molecule's structure, we anticipate a complex but interpretable spectrum.
Predicted ¹H NMR Signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale & Comparative Insights |
| Aromatic (H-2, H-6) | 6.95 - 7.10 | Doublet of doublets (dd) or Multiplet (m) | These protons are ortho to the oxygen, which is an electron-donating group, shifting them slightly upfield. They will couple with the adjacent fluorine and the meta protons. In fluorobenzene itself, protons ortho to fluorine appear around 7.03 ppm.[1] |
| Aromatic (H-3, H-5) | 6.80 - 7.00 | Doublet of doublets (dd) or Multiplet (m) | These protons are meta to the oxygen and ortho to the fluorine atom. The strong electronegativity of fluorine will deshield them. |
| Methine (CH-NH₃⁺) | ~3.5 - 4.0 | Multiplet (m) | This proton is adjacent to the electron-withdrawing ammonium group (NH₃⁺) and the chiral center, causing a significant downfield shift. Protons adjacent to an NH₃⁺ group typically appear around 1.34 ppm higher than their amine counterparts.[2] |
| Methylene (O-CH₂) | ~4.0 - 4.3 | Multiplet (m) | These protons are deshielded by the adjacent oxygen atom. Their chemical shift is influenced by the chirality of the neighboring carbon, leading to potential diastereotopicity and complex splitting. |
| Methyl (CH₃) | ~1.3 - 1.5 | Doublet (d) | This methyl group is coupled to the single methine proton, resulting in a doublet. Its relative upfield position is typical for an alkyl group. |
| Ammonium (NH₃⁺) | 7.5 - 9.0 | Broad singlet (br s) | The protons on the nitrogen atom are acidic and exchangeable. Their signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3][4][5] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the fluorine atom, we expect to see C-F coupling, which provides valuable structural confirmation.
Predicted ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale & Comparative Insights |
| C-4 (C-F) | 155 - 160 | ¹JCF = 235-250 (Large) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. In fluorobenzene, this carbon appears at ~163 ppm with a J-coupling of ~245 Hz.[6] |
| C-1 (C-O) | 152 - 156 | ²JCF = 10-15 | This carbon is deshielded by the attached oxygen. It will exhibit a smaller two-bond coupling to fluorine. |
| C-2, C-6 | 115 - 120 | ³JCF = 7-10 | These carbons are ortho to the oxygen and will show a three-bond coupling to fluorine. |
| C-3, C-5 | 116 - 122 | ²JCF = 20-25 | These carbons are ortho to the fluorine and will show a larger two-bond coupling constant compared to the C-2/C-6 carbons. |
| Methylene (O-CH₂) | 68 - 75 | - | This carbon is deshielded by the adjacent oxygen atom. |
| Methine (CH-NH₃⁺) | 45 - 55 | - | The carbon attached to the nitrogen is shifted downfield. |
| Methyl (CH₃) | 15 - 20 | - | The terminal methyl carbon appears in the typical upfield alkyl region. |
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for acquiring high-quality NMR data.
Workflow for NMR Sample Preparation:
Caption: Standard workflow for preparing an NMR sample.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble. Deuterated water (D₂O) or DMSO-d₆ are common choices for amine salts. The choice will affect the observation of the NH₃⁺ protons, which will exchange with D₂O.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.[9]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[7][10]
-
Final Steps: Ensure the sample height in the tube is at least 4.5 cm.[7][11] Cap the tube securely and label it clearly.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the key functional groups present in the molecule by detecting their vibrational frequencies.
Predicted Key IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| N-H Stretch (R-NH₃⁺) | 2800 - 3200 | Strong, Broad | The stretching vibrations of the ammonium group appear as a very broad and strong band, often with multiple sub-peaks. This is a hallmark of primary amine salts.[12] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | These peaks are characteristic of C-H bonds on an aromatic ring and appear at slightly higher wavenumbers than aliphatic C-H stretches.[13][14] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp | These correspond to the C-H bonds of the aminopropoxy side chain.[13][14] |
| N-H Bend (R-NH₃⁺) | 1500 - 1600 | Medium | The bending (scissoring) vibration of the ammonium group. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | These absorptions arise from the carbon-carbon double bonds within the benzene ring.[13] |
| C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong | The asymmetric stretch for an aryl-alkyl ether is typically strong and found in this region.[15] |
| C-F Stretch | 1100 - 1250 | Strong | The carbon-fluorine bond gives a strong, characteristic absorption. This may overlap with the C-O-C stretch, but its presence is a key confirmation point. |
The presence of a strong, broad absorption around 3000 cm⁻¹ combined with characteristic aromatic, ether, and C-F peaks provides compelling evidence for the proposed structure.[15][16]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For this compound, Electrospray Ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.[17][18][19]
Analytical Workflow for MS:
Caption: General workflow for ESI-MS and MS/MS analysis.
Expected Mass Spectral Data:
-
Molecular Formula (Free Base): C₉H₁₂FNO
-
Molecular Weight (Free Base): 169.20 g/mol
-
Expected [M+H]⁺ Ion: The primary ion observed in positive-mode ESI-MS will be the protonated free base (after loss of HCl). We expect a prominent peak at m/z 170.09 .
Predicted Fragmentation Pattern (MS/MS of m/z 170.09):
The most likely fragmentation pathway involves the cleavage of bonds on the aminopropoxy side chain, as these are typically the weakest links.[20][21]
| Fragment m/z | Proposed Structure / Loss | Rationale |
| 111.04 | [C₆H₄FO]⁺ | Cleavage of the C-O bond, resulting in the 4-fluorophenoxy cation. This is a very stable and expected fragment. |
| 58.06 | [C₃H₈N]⁺ | Cleavage of the O-C bond, resulting in the protonated 2-aminopropane fragment. |
| 44.05 | [C₂H₆N]⁺ | Alpha-cleavage next to the nitrogen atom, with loss of a methyl radical from the m/z 58.06 fragment. This is a characteristic fragmentation for primary amines.[20] |
The observation of the molecular ion at m/z 170.09 and the characteristic fragments corresponding to the fluoro-phenoxy and aminopropane moieties would provide definitive confirmation of the molecule's connectivity.
Comparative Analysis and Conclusion
To confirm the structure of this compound, a researcher must synthesize the evidence from all four spectroscopic techniques.
-
NMR provides the complete C-H framework, confirming the specific isomer and stereochemical relationships. The C-F coupling in ¹³C NMR is a critical piece of evidence for the position of the fluorine atom.
-
IR Spectroscopy quickly confirms the presence of the key functional groups: the amine salt (NH₃⁺), the aromatic ring, the aryl ether linkage, and the C-F bond.
-
Mass Spectrometry confirms the molecular weight and the core structural components through predictable fragmentation. The "nitrogen rule" (an odd molecular weight for the free base indicates an odd number of nitrogen atoms) is also satisfied.[20]
By comparing the acquired experimental data against the predicted values and data from analogous structures, a researcher can achieve unambiguous structural confirmation. This multi-faceted approach ensures the scientific integrity and trustworthiness required in research and drug development.
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Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
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National Institutes of Health. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride by Quantitative NMR (qNMR)
Introduction
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates and APIs like 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a precise and accurate determination of purity is paramount for ensuring reproducible clinical outcomes and meeting stringent regulatory standards.[1] While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the industry, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[2][3][4]
This guide provides an in-depth technical comparison of qNMR with alternative methods for the purity assessment of this compound. We will delve into the causality behind the qNMR experimental design, present a self-validating protocol, and provide supporting data to guide researchers and drug development professionals in making informed analytical choices.
The Foundational Principle of qNMR: A Primary Ratio Method
Unlike chromatographic methods that rely on the response factor of an analyte relative to a reference standard of the same compound, qNMR is a primary ratio method.[4] Its power lies in a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, eliminating the need for synthesizing and characterizing an identical, high-purity reference standard for the analyte itself.[5][7] This capability is particularly advantageous in early-stage development when such standards are often unavailable.[8]
Quantitative ¹H NMR Methodology for Purity Assessment
The successful application of qNMR hinges on a meticulously planned and executed experimental protocol. Each parameter is chosen to ensure the integrity of the fundamental relationship between signal intensity and molar concentration.
Causality Behind Experimental Choices
1. Selection of the Internal Standard (IS): The choice of IS is critical for accuracy. An ideal standard must meet several criteria:
-
High Purity: Its purity must be certified and traceable (e.g., NIST-traceable).
-
Chemical Stability: It should not react with the analyte, solvent, or trace moisture.
-
Simple Spectrum: It should have one or more sharp, well-resolved signals that do not overlap with any analyte or impurity signals.
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.
For this compound, Maleic Acid is an excellent choice. It is highly pure, stable, and its two olefinic protons produce a sharp singlet around 6.2-6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.
2. Selection of the Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard without contributing interfering signals.[6] Given the hydrochloride salt form of the analyte, a polar aprotic solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred choice due to its high dissolving power for a wide range of organic molecules, including salts.
3. Optimization of NMR Acquisition Parameters: This is the most critical step for ensuring quantitativity.
-
Relaxation Delay (D1): To ensure accurate integration, the nuclei must fully return to thermal equilibrium between successive pulses. A conservative D1 value of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS is mandatory. For small molecules, a D1 of 30 seconds is often sufficient to ensure >99.9% relaxation. Using relaxation agents like Cr(acac)₃ can shorten T₁ values but must be validated to ensure they don't interfere with the signals of interest.[4]
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio in a single scan.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) is necessary to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended) for the signals being integrated.
-
Transmitter Frequency Offset: The transmitter frequency should be set in the middle of the spectrum to ensure uniform excitation of all signals of interest.[9]
Diagram: qNMR Experimental Workflow
Caption: Key attributes of qNMR, HPLC, and GC methods.
Quantitative Data Comparison
The following table presents typical performance data for the purity assessment of a pharmaceutical intermediate like this compound using different analytical techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analyte between mobile and stationary phases. | Partitioning of volatile analyte between carrier gas and stationary phase. |
| Purity Result | 99.3% (w/w) | 99.5% (by area %) | 99.6% (by area %) |
| Precision (%RSD, n=6) | ≤ 0.5% [10] | ≤ 1.0% | ≤ 1.0% |
| Need for Analyte Standard | Not required for quantification (uses IS). | Required for identity and response factor determination. | Required for identity and response factor determination. |
| Selectivity | High; based on unique chemical shifts. Overlap can be an issue. [11] | High; based on retention time and chromatographic resolution. | Very High; based on retention time and high-resolution separation. |
| Sample Throughput | Moderate; long relaxation delays can increase experiment time. | High; automated systems allow for rapid analysis of many samples. | High; rapid run times for volatile compounds. |
| Key Limitation | Lower sensitivity compared to chromatographic methods; potential signal overlap. [11] | Purity is often reported as "area %" which assumes all impurities have the same response factor as the API, a potential source of error. | Analyte must be volatile and thermally stable, or require derivatization. |
Method Validation: Ensuring Trustworthiness
To be used in a regulated environment, any analytical method must be validated to prove it is fit for purpose. [5][8]The qNMR method described herein can be validated according to ICH guidelines.
-
Specificity: The ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming identity. The absence of overlapping signals between the analyte, internal standard, and impurities ensures the method is specific. [12]* Linearity: A series of samples with varying analyte concentrations can be prepared to demonstrate a linear relationship between the analyte/IS integral ratio and the concentration ratio (correlation coefficient > 0.999). [10]* Accuracy: Accuracy can be assessed by performing recovery studies on a sample spiked with a known amount of analyte. Recoveries are expected to be within 98.0-102.0%. [10]* Precision:
-
Repeatability: Determined by analyzing multiple preparations of the same sample, with an expected relative standard deviation (RSD) of ≤ 1.0%.
-
Intermediate Precision: Assessed by having different analysts perform the experiment on different days or with different instruments to ensure method ruggedness.
-
-
Robustness: Small, deliberate variations in method parameters (e.g., temperature, pulse angle) are made to ensure they do not significantly impact the results.
Conclusion
Quantitative NMR is a highly accurate, precise, and reliable primary method for determining the purity of this compound. Its fundamental principle, which does not require an identical reference standard, makes it an invaluable orthogonal technique to traditional chromatographic methods. [13][14]While HPLC and GC offer higher sensitivity for trace impurity detection, qNMR provides a direct and absolute measure of the mass fraction of the analyte, capturing non-chromophoric and non-volatile impurities that other methods might miss. By implementing a carefully designed and validated qNMR protocol, researchers and drug development professionals can achieve a true and defensible assessment of API purity, ensuring the quality and integrity of their pharmaceutical products.
References
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A Comparative Analysis of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride and Structurally Related Building Blocks in Medicinal Chemistry
<
Abstract
The strategic incorporation of fluorine and flexible aminopropoxy sidechains into aromatic scaffolds represents a powerful approach in modern drug discovery.[1][2] This guide provides a comprehensive comparative analysis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a versatile building block, with its structural analogs. We will delve into the nuanced effects of fluorine substitution, the positioning of the aminopropoxy group, and the impact of isomeric variations on physicochemical properties, synthetic accessibility, and potential biological activity. This analysis is supported by a review of relevant chemical principles and experimental data from analogous systems, offering a predictive framework for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Aminopropoxy Scaffolds
The benzene ring is a common motif in drug molecules; however, its metabolic instability can be a significant hurdle in drug development.[3] The introduction of fluorine into aromatic systems is a well-established strategy to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2][4] Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, and metabolic stability by blocking sites susceptible to enzymatic oxidation.[5][6][7] These alterations can lead to improved binding affinity for target proteins, enhanced membrane permeability, and increased bioavailability.[1][6]
The aminopropoxy sidechain introduces a flexible, basic moiety that can participate in crucial hydrogen bonding interactions with biological targets. The combination of a fluorinated aromatic ring and an aminopropoxy linker, as seen in 1-(2-Aminopropoxy)-4-fluorobenzene, provides a rich scaffold for generating diverse chemical libraries with favorable drug-like properties. This guide will explore the subtle yet significant impact of structural modifications to this core scaffold.
Physicochemical Properties: A Comparative Overview
To understand the potential advantages and disadvantages of this compound and its analogs, it is essential to compare their predicted physicochemical properties. The following table summarizes key parameters for the parent compound and selected structural isomers and analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa (strongest basic) |
| 1-(2-Aminopropoxy)-4-fluorobenzene | 183.22 | 1.85 | 9.5 | |
| 1-(2-Aminopropoxy)-2-fluorobenzene | 183.22 | 1.85 | 9.4 | |
| 1-(3-Aminopropoxy)-4-fluorobenzene | 183.22 | 1.79 | 10.2 | |
| 1-(2-Aminopropoxy)benzene (non-fluorinated analog) | 165.23 | 1.55 | 9.6 | |
| 1-(2-Aminopropoxy)-4-chlorobenzene (chloro analog) | 199.66 | 2.41 | 9.4 |
Note: cLogP and pKa values are predicted using computational models and may differ from experimental values.
Analysis of Physicochemical Trends:
-
Impact of Fluorine Position: The position of the fluorine atom on the benzene ring (para vs. ortho) is predicted to have a minimal effect on the overall lipophilicity (cLogP) and the basicity of the primary amine (pKa). However, the electronic environment of the aromatic ring is altered, which can influence its reactivity in subsequent synthetic steps and its interaction with biological targets.[8][9]
-
Isomers of the Aminopropoxy Chain: Shifting the amino group from the 2-position to the 3-position of the propoxy chain is predicted to slightly decrease lipophilicity and significantly increase the basicity of the amine. This is due to the increased distance from the electron-withdrawing phenoxy group.
-
Effect of Halogen Substitution: Replacing fluorine with chlorine is predicted to increase lipophilicity, a common trend when moving down the halogen group. This can impact solubility, membrane permeability, and protein binding. The inductive effect of chlorine is different from fluorine, which can also influence the reactivity of the aromatic ring.[10]
-
The Role of Fluorine: Comparison with the non-fluorinated analog highlights the lipophilicity-enhancing effect of the fluorine atom.[5] This strategic fluorination can be crucial for improving a compound's ability to cross biological membranes.[6]
Synthesis and Reactivity: A Comparative Perspective
The synthetic accessibility of these building blocks is a critical consideration for their practical application in research and development.
General Synthetic Strategies
The synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene and its analogs typically involves two key transformations:
-
Ether Formation: A nucleophilic substitution reaction between a substituted phenol and a protected aminopropanol derivative or a propyl halide followed by amination. For instance, the Williamson ether synthesis can be employed by reacting 4-fluorophenol with a suitable 2-aminopropyl halide precursor.
-
Functional Group Interconversion: Alternatively, the aminopropoxy chain can be constructed on a pre-functionalized fluorobenzene derivative.
The choice of synthetic route will depend on the availability and cost of starting materials, as well as the desired regioselectivity.
Reactivity of the Aromatic Ring
The fluorine substituent influences the reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions. While halogens are generally deactivating, fluorobenzene is anomalously more reactive than other halobenzenes in EAS, with a strong preference for para-substitution.[8][9] This has important implications for further functionalization of the aromatic ring. In contrast, the chloro-analog would be expected to be less reactive in EAS reactions.[10]
The electron-withdrawing nature of the fluorine atom also activates the para-position for nucleophilic aromatic substitution (SNAr), although this is less pronounced than with strongly activating groups like a nitro group.[11]
Experimental Protocols and Workflows
Representative Synthesis of a 1-(Aminopropoxy)-4-halobenzene Derivative
This generalized protocol outlines the key steps for the synthesis of a 1-(aminopropoxy)-4-halobenzene derivative, which can be adapted for the specific target molecule.
Protocol: Two-Step Synthesis via Etherification and Amination
Step 1: Synthesis of 1-(2-bromopropoxy)-4-fluorobenzene
-
To a solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromopropane dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-bromopropoxy)-4-fluorobenzene.
Step 2: Amination to form 1-(2-aminopropoxy)-4-fluorobenzene
-
Dissolve the 1-(2-bromopropoxy)-4-fluorobenzene in a suitable solvent such as ethanol.
-
Add an excess of aqueous ammonia or a solution of the desired amine.
-
Heat the mixture in a sealed vessel at an elevated temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or crystallization of the hydrochloride salt.
Workflow Diagram:
Caption: General synthetic workflow for 1-(2-Aminopropoxy)-4-fluorobenzene.
Potential Applications and Structure-Activity Relationships (SAR)
While specific biological activity data for this compound is not extensively published, we can infer its potential applications and SAR from related structures.
-
CNS Agents: The presence of a fluorinated phenyl ring and a basic amine are common features in centrally acting drugs, as these moieties can improve brain penetration and interact with neurotransmitter receptors.[12]
-
Anticancer Agents: Fluorinated compounds have shown significant promise as anticancer agents.[6][13][14] The aminopropoxy chain can be modified to tune the compound's interaction with specific targets in cancer cells. For example, similar aminopropyl benzopyran derivatives have been investigated as agents against breast cancer.[15]
-
Enzyme Inhibitors: The structural motifs present in 1-(2-Aminopropoxy)-4-fluorobenzene are found in various enzyme inhibitors. For instance, isopropoxy allylbenzene derivatives have been studied as 15-lipoxygenase inhibitors.[16][17] The fluorine atom can enhance binding affinity to the enzyme's active site.[1]
SAR Insights from Analogs:
-
Importance of the Amine: The basicity and steric hindrance of the amino group are critical for target engagement. Primary, secondary, and tertiary amines will exhibit different hydrogen bonding capabilities and overall polarity.
-
Role of the Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor, and the flexibility of the propoxy chain allows the molecule to adopt various conformations to fit into a binding pocket.
-
Influence of Aromatic Substitution: The electronic properties and substitution pattern of the aromatic ring will dictate its interaction with the target protein, including potential pi-stacking and halogen bonding interactions.
Logical Relationship Diagram:
Caption: Interplay between scaffold, properties, and biological activity.
Conclusion
This compound and its structural analogs are valuable building blocks for medicinal chemistry programs. The strategic incorporation of fluorine and the versatile aminopropoxy sidechain offer a powerful platform for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This comparative analysis highlights the importance of considering isomeric and substituent variations to optimize for desired biological activity. By understanding the subtle interplay of these structural modifications, researchers can more effectively design and synthesize novel compounds with enhanced therapeutic potential.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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A Comprehensive Guide to Validating an HPLC Method for the Quantification of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, an exemplary active pharmaceutical ingredient (API). This document moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and offering practical, field-proven insights.
The validation process confirms that an analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide is structured to walk you through the essential stages of HPLC method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]
The Foundation: System Suitability Testing
Before embarking on method validation, it is imperative to establish that the chromatographic system is performing adequately. System Suitability Testing (SST) is a series of checks to ensure the HPLC system, including the pump, injector, column, and detector, is operating as expected.[7][8][9] It serves as a daily verification of the system's performance and is crucial for preventing the generation of invalid data.[7][10]
Key SST parameters include:
-
Retention Time (tR): The time it takes for the analyte to elute from the column. Consistent retention times are a primary indicator of system stability.[7][8][9]
-
Peak Area/Height (%RSD): The precision of replicate injections of a standard solution, typically expressed as the Relative Standard Deviation (%RSD). A low %RSD demonstrates the reproducibility of the system.[7][11]
-
Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates indicates better separation efficiency.[7][8]
-
Tailing Factor (Tf): Also known as the symmetry factor, this parameter assesses peak shape. A value close to 1 indicates a symmetrical peak.[8][9]
-
Resolution (Rs): The degree of separation between two adjacent peaks. Adequate resolution is critical to ensure that the analyte peak is free from interference.[7][8]
Table 1: Typical System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (tR) %RSD | ≤ 1.0% | Ensures consistent elution and system stability. |
| Peak Area %RSD | ≤ 1.0% for 5-6 replicate injections | Demonstrates the precision of the injector and detector.[7] |
| Theoretical Plates (N) | ≥ 2000 | Indicates sufficient column efficiency for good separation. |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Resolution (Rs) | ≥ 2.0 between the analyte and the nearest eluting peak | Guarantees the analyte peak is well-separated from potential interferents. |
The Core of Validation: A Deep Dive into Key Parameters
Method validation is a systematic process that establishes the performance characteristics of an analytical procedure.[1] The following sections detail the critical parameters for validating an HPLC method for API quantification.
Specificity: Ensuring Unambiguous Assessment
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] A lack of specificity can lead to inaccurate quantification and false-positive results.[14]
Experimental Protocol for Specificity:
-
Blank Analysis: Inject a sample of the diluent (mobile phase or a specific blank solution) to ensure no interfering peaks are present at the retention time of the analyte.[13]
-
Placebo Analysis (for drug products): Analyze a placebo formulation (containing all excipients except the API) to confirm that the excipients do not interfere with the analyte peak.
-
Forced Degradation Studies: Subject the API to stress conditions to intentionally generate degradation products.[15][16] This is the ultimate test of a method's stability-indicating nature.[17][18]
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential for identifying potential degradation products and pathways, which provides critical insight into the intrinsic stability of the molecule.[15][16][18][19] These studies are a regulatory requirement and help in the development of stable formulations and appropriate storage conditions.[16][18] The goal is typically to achieve 5-20% degradation of the active ingredient.[19]
dot
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation:
-
Acid Hydrolysis: Treat the API solution with an acid (e.g., 0.1N HCl) at room temperature or elevated temperature for a defined period.
-
Base Hydrolysis: Treat the API solution with a base (e.g., 0.1N NaOH) at room temperature or elevated temperature.[20]
-
Oxidative Degradation: Expose the API solution to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Expose the solid API or a solution to elevated temperatures (e.g., 40-80°C).[20]
-
Photolytic Degradation: Expose the API solution to UV and visible light, ensuring a minimum exposure of 1.2 million lux hours.[15][16]
The chromatograms from these studies should demonstrate that the analyte peak is well-resolved from all degradation product peaks, confirming the method's stability-indicating capability.
Linearity and Range: Defining the Method's Scope
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[21] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[21][22]
Experimental Protocol for Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound at different concentrations. For an assay, this typically spans 80% to 120% of the target concentration.[22]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Acceptance Criteria for Linearity and Range
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | ≥ 0.999 | Indicates a strong linear relationship between concentration and response.[23] |
| Y-intercept | Close to zero | Shows that there is no significant systematic error. |
| Range | Typically 80-120% for assay | Defines the concentration interval where the method is reliable.[22] |
Accuracy: Measuring Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[12] It is a measure of the exactness of the analytical method.[24]
Experimental Protocol for Accuracy:
-
Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
For each level, prepare at least three replicate samples.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Table 3: Acceptance Criteria for Accuracy
| Concentration Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Precision: Assessing the Degree of Scatter
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[24] It is typically evaluated at two levels: repeatability and intermediate precision.[25]
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[2]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[24]
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[25]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results at each level.
Table 4: Acceptance Criteria for Precision
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Boundaries
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][26][27] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[27][28]
Methods for Determining LOD and LOQ:
-
Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise.[26] A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 is used for the LOQ.[24][26]
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following equations:
Experimental Protocol for LOD and LOQ (Signal-to-Noise):
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Robustness: Assessing Method Reliability
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[31][32] It provides an indication of its reliability during normal usage.[33][34]
Experimental Protocol for Robustness:
-
Identify critical HPLC parameters that could potentially vary during routine use, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Vary one parameter at a time while keeping the others constant and analyze a standard solution.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
The method is considered robust if the system suitability criteria are still met under these varied conditions.
Conclusion: A Commitment to Quality
The validation of an analytical method for the quantification of this compound is a multifaceted process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By following the comprehensive approach outlined in this guide, researchers, scientists, and drug development professionals can ensure the development of a robust, reliable, and compliant HPLC method. This commitment to scientific integrity and meticulous validation is paramount in ensuring the quality, safety, and efficacy of pharmaceutical products.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Analysis of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are grounded in established analytical principles and validated against internationally recognized standards to ensure scientific integrity and reproducibility.
The selection of an analytical method is a critical decision in drug development, directly impacting data quality, process control, and regulatory compliance. For a polar, salt-form compound like 1-(2-Aminopropoxy)-4-fluorobenzene HCl, both HPLC and GC present viable, yet distinct, analytical pathways. This document serves to elucidate the rationale behind method development, present a framework for cross-validation, and offer data-driven insights to guide researchers and quality control professionals in making an informed choice.
The Analytical Challenge: Physicochemical Properties
This compound is a primary amine salt. Its key characteristics—polarity, limited volatility, and potential for thermal degradation—dictate the experimental approach. The primary amine is basic and will readily accept a proton, making its ionization state highly dependent on pH. This is a central consideration for HPLC method development. Its salt form renders it non-volatile, posing a direct challenge for traditional GC analysis without sample modification.
HPLC Method Development: A Reversed-Phase Approach
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, primarily due to its versatility in handling a wide range of compound polarities and molecular weights under ambient temperature conditions.
Rationale and Experimental Design
For a polar compound such as this, a reversed-phase (RP-HPLC) method is the logical starting point. The core principle is the partitioning of the analyte between a nonpolar stationary phase (the column) and a polar mobile phase.
-
Column Selection : A C18 (octadecylsilane) column is selected for its robust, hydrophobic character, providing a strong retentive mechanism for a broad array of pharmaceutical compounds.
-
Mobile Phase Strategy : The primary amine in our analyte requires careful pH control. Unbuffered, acidic mobile phases can lead to poor peak shape (tailing) due to strong interactions with residual silanols on the silica-based column packing. Therefore, a phosphate buffer is incorporated. A buffer at a pH of around 3.0 ensures the primary amine is consistently protonated (in its cationic form), leading to symmetrical, reproducible peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection : The fluorinated benzene ring provides a strong chromophore, making UV detection a straightforward and sensitive choice. A photodiode array (PDA) detector is used to confirm peak purity and identify the optimal detection wavelength.
Detailed HPLC Protocol
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 225 nm |
| Sample Preparation | Dissolve standard and sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL. |
GC Method Development: Overcoming Volatility Hurdles
Gas Chromatography excels in separating volatile and thermally stable compounds with high efficiency. The primary challenge for 1-(2-Aminopropoxy)-4-fluorobenzene HCl is its salt form, which makes it non-volatile. Direct injection would result in no elution from the column. Therefore, a derivatization step is mandatory to convert the analyte into a volatile species.
Rationale and Experimental Design
-
Derivatization Strategy : Silylation is a common and effective derivatization technique for active hydrogen atoms, such as those found in primary amines. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that will react with the amine group to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups. This reaction neutralizes the polarity and dramatically increases the volatility of the analyte. The reaction is typically performed in an aprotic solvent like pyridine or acetonitrile.
-
Column Selection : A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is ideal. This phase provides excellent separation for a wide range of derivatized compounds.
-
Temperature Programming : A temperature gradient (oven program) is essential to ensure the derivatized analyte is eluted efficiently as a sharp peak, while also separating it from any derivatizing agent artifacts or impurities.
-
Detection : A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to carbon-containing compounds.
Detailed GC Protocol
| Parameter | Condition |
| Instrument | Agilent 8890 GC System or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | FID at 300 °C |
| Sample Preparation | 1. Accurately weigh 10 mg of sample into a vial. 2. Add 1 mL of Pyridine and 200 µL of BSTFA + 1% TMCS. 3. Cap the vial and heat at 70°C for 30 minutes. 4. Cool to room temperature before injection. |
Cross-Validation Framework: Ensuring Method Equivalency
Cross-validation is the formal process of confirming that two distinct analytical procedures provide equivalent results. This is critical when one method may be substituted for another, for example, moving from a development lab to a QC lab. Our approach is aligned with the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Comparative Performance Data
The following tables summarize the validation results for the developed HPLC and GC methods. These data are representative of what would be expected for well-developed analytical procedures.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method (as TMS derivative) |
| Range (µg/mL) | 1 - 200 | 1 - 200 |
| Regression Equation | y = 25432x + 1054 | y = 18765x + 859 |
| Correlation Coeff. (r²) | 0.9998 | 0.9995 |
Table 2: Accuracy (Spike Recovery)
| Spike Level | HPLC % Recovery (n=3) | GC % Recovery (n=3) |
| 80% | 99.5% | 98.9% |
| 100% | 100.2% | 101.1% |
| 120% | 100.8% | 99.8% |
Table 3: Precision (%RSD)
| Parameter | HPLC %RSD (n=6) | GC %RSD (n=6) |
| Repeatability | 0.45% | 0.85% |
| Intermediate Precision | 0.68% | 1.12% |
Head-to-Head Comparison: Choosing the Right Tool
Both methods were successfully validated and demonstrated their suitability for the intended purpose. However, they offer different advantages and disadvantages that influence their optimal application.
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride Routes
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], Senior Application Scientist
In the landscape of pharmaceutical development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of success. This guide provides an in-depth technical comparison of the primary synthetic routes to 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a key building block in the synthesis of several pharmaceutical agents. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting comparative data, this document aims to equip researchers with the critical information needed to select and optimize a synthetic strategy that aligns with their specific research and development goals.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a fluorinated aromatic ring coupled with a chiral aminopropoxy side chain, is prevalent in a range of therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key handle for further molecular elaboration. Consequently, the development of a robust, efficient, and scalable synthetic route to this intermediate is of paramount importance for drug discovery and commercial production.
This guide will focus on the most prevalent and practical synthetic strategies, primarily revolving around the formation of the ether linkage and the subsequent introduction of the amino group. We will delve into the mechanistic nuances of each approach, offering insights into the rationale behind reagent selection and reaction conditions.
Overview of Primary Synthetic Strategies
The synthesis of this compound is typically approached via a two-stage process. The initial stage involves the formation of a key intermediate, 1-(4-fluorophenoxy)propan-2-one. The subsequent stage focuses on the conversion of this keto-intermediate to the desired primary amine. Two principal routes for the synthesis of the keto-intermediate have been identified, followed by a common reductive amination step.
DOT Script for Synthetic Overview
Caption: Overall synthetic strategies for 1-(2-Aminopropoxy)-4-fluorobenzene HCl.
Route 1: Williamson Ether Synthesis Followed by Reductive Amination
This is the most direct and commonly employed route for the synthesis of this compound. It leverages the classical Williamson ether synthesis for the formation of the ether bond, followed by a robust reductive amination to install the primary amine.
Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-one via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In this context, the phenoxide of 4-fluorophenol acts as the nucleophile, displacing the chloride from chloroacetone.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate or sodium hydroxide is used to deprotonate the weakly acidic 4-fluorophenol to its more nucleophilic phenoxide form. The choice of a carbonate base is often preferred in industrial settings due to its lower cost and easier handling compared to alkali metals or their hydrides.[1]
-
Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.[1] Acetone is a particularly good choice as it can also serve as a reactant if the reaction is designed as a one-pot process starting from 4-fluorophenol and a propyne derivative, though the use of chloroacetone is more direct.
-
Temperature: The reaction is generally heated to reflux to ensure a reasonable reaction rate. The temperature is carefully controlled to prevent side reactions.[3]
Experimental Protocol: Synthesis of 1-(4-Fluorophenoxy)propan-2-one
-
To a stirred solution of 4-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone (10 volumes), add chloroacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-fluorophenoxy)propan-2-one as a crystalline solid.
Step 2: Reductive Amination of 1-(4-Fluorophenoxy)propan-2-one
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] This reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an amine source (in this case, ammonia), which is then reduced to the corresponding amine.[4]
Causality of Experimental Choices:
-
Amine Source: An excess of ammonia, often in the form of ammonium acetate or an alcoholic solution of ammonia, is used to drive the equilibrium towards imine formation.
-
Reducing Agent: Several reducing agents can be employed for this transformation.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice for reductive amination due to its selectivity for reducing the protonated imine over the ketone starting material.[5] However, its toxicity and the generation of cyanide waste are significant drawbacks.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of ketones.[5]
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is a green and industrially viable option. This method avoids the use of stoichiometric hydride reagents.[7]
-
-
Solvent: Methanol or ethanol are common solvents for reductive aminations using borohydride reagents. For catalytic hydrogenation, a wider range of solvents can be used.
Experimental Protocol: Reductive Amination and Salt Formation
-
To a solution of 1-(4-fluorophenoxy)propan-2-one (1.0 eq) in methanol (10 volumes), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid to a pH of 1-2.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted ketone.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of >12 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Dissolve the free amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in isopropanol dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
DOT Script for Route 1 Workflow
Caption: Step-by-step workflow for Route 1.
Route 2: Ullmann Condensation Approach (Conceptual)
An alternative, though less commonly reported, approach for the synthesis of the key keto-intermediate, 1-(4-fluorophenoxy)propan-2-one, could involve a copper-catalyzed Ullmann condensation. This reaction is particularly useful for forming diaryl ethers but can be adapted for the synthesis of aryl alkyl ethers, especially when the aryl halide is activated.
While specific literature for the direct Ullmann condensation of 4-fluorophenol with a suitable three-carbon synthon to form 1-(4-fluorophenoxy)propan-2-one is scarce, a related synthesis of 4'-(4-fluorophenoxy)acetophenone has been reported via an Ullmann reaction between p-fluorophenol and p-bromoacetophenone. This suggests the feasibility of a similar approach.
Conceptual Protocol:
-
A mixture of 4-fluorophenol (1.0 eq), an appropriate three-carbon electrophile (e.g., 1-halopropan-2-one), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a phenanthroline derivative), and a base (e.g., Cs₂CO₃) in a high-boiling polar aprotic solvent (e.g., DMF, NMP) would be heated at elevated temperatures.
-
Work-up and purification would follow similar procedures to Route 1.
Challenges and Considerations:
-
Harsh Conditions: Ullmann condensations often require high reaction temperatures, which may not be compatible with all functional groups.
-
Catalyst and Ligand Cost: The cost of the copper catalyst and specialized ligands can be a significant factor, particularly on a large scale.
-
Substrate Scope: The efficiency of the reaction can be highly dependent on the specific substrates and ligands used.
Given the milder conditions and more readily available reagents of the Williamson ether synthesis, it is generally the preferred method for this particular transformation.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the primary synthetic route.
| Parameter | Route 1: Williamson Ether Synthesis & Reductive Amination | Route 2: Ullmann Condensation (Conceptual) |
| Overall Yield | Typically 60-75% (literature estimates) | Potentially lower and more variable |
| Number of Steps | 2 (main steps) | 2 (main steps) |
| Starting Materials | 4-Fluorophenol, Chloroacetone, Ammonia source | 4-Fluorophenol, Halopropanone, Copper catalyst |
| Reagent Cost | Generally lower | Potentially higher due to catalyst and ligands |
| Reaction Conditions | Milder (reflux, 0°C to RT) | Harsher (high temperatures) |
| Scalability | Well-established and scalable | Potentially more challenging to scale up |
| Safety & Environmental | Use of borohydrides requires care; generation of borate waste. Catalytic hydrogenation is a greener alternative. | Use of high-boiling solvents and copper catalyst requires specific waste management. |
| Purity of Final Product | Generally high after purification | May require more rigorous purification |
Conclusion and Recommendations
Based on the available literature and established chemical principles, the synthetic route commencing with the Williamson ether synthesis of 4-fluorophenol and chloroacetone, followed by the reductive amination of the resulting ketone , stands out as the most efficient and practical approach for the synthesis of this compound. This route offers a good balance of high yields, mild reaction conditions, and scalability.
For process optimization and green chemistry considerations, the use of catalytic hydrogenation for the reductive amination step is highly recommended as it avoids the use of stoichiometric and potentially hazardous hydride reagents.
Further research into the development of a one-pot procedure for the reductive amination could also enhance the overall efficiency of this synthetic sequence. The conceptual Ullmann condensation route, while mechanistically plausible, requires significant development to compete with the well-established Williamson ether synthesis for this specific target molecule.
This guide provides a solid foundation for researchers and drug development professionals to make informed decisions regarding the synthesis of this compound. The provided experimental protocols can serve as a starting point for laboratory-scale synthesis and further process optimization.
References
-
Byju's. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][1]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][8]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link][3]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][2]
-
Reductive Amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link][4]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link][5]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link][9]
-
WordPress. (2026, January 3). Reductive Amination. Retrieved from [Link][7]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link][6]
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A Comparative Guide to the Strategic Application of Aryloxypropanamine Scaffolds in Oxazolidinone Synthesis
For researchers and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of synthetic strategies for constructing complex molecules, specifically focusing on the advantages of utilizing pre-functionalized building blocks like 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. We will use the synthesis of Linezolid, a crucial oxazolidinone antibiotic, as a practical framework for this analysis.
Introduction: The Strategic Choice in Convergent Synthesis
The synthesis of pharmaceutical agents often involves a choice between a linear sequence, where functionalities are added step-by-step to a core structure, and a convergent approach, where complex fragments are synthesized separately and then combined. The latter is frequently more efficient. Within a convergent framework, the choice of which bond to form at the point of convergence is paramount.
The structure of many modern pharmaceuticals, such as the antibiotic Linezolid, features an N-aryl oxazolidinone core. A key synthetic challenge is the efficient construction of the bond between the aromatic ring and the chiral sidechain. This guide will compare two fundamental strategies for forging this connection:
-
Strategy A: N-Alkylation of an Aniline Core. This is a classical and widely documented approach where a pre-formed aniline, such as 3-fluoro-4-morpholinoaniline, is alkylated with a chiral electrophile containing the progenitor of the oxazolidinone ring.
-
Strategy B: A Proposed N-Arylation using a Pre-formed Aryloxypropanamine. This strategy employs a building block like 1-(2-Aminopropoxy)-4-fluorobenzene, where the sidechain is already attached to the phenyl ring via a stable ether linkage. The key bond-forming step then becomes the cyclization to form the oxazolidinone ring.
This guide will demonstrate that while Strategy A is common, Strategy B, using a synthon like this compound, can offer significant advantages in terms of regioselectivity, reduced side reactions, and potentially a more streamlined synthetic route.
The Challenge: Synthesis of the Linezolid Core
Linezolid's chemical structure is (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl}acetamide. The critical linkage is between the 3-fluoro-4-morpholinophenyl moiety and the nitrogen of the oxazolidinone ring.
Comparative Analysis: N-Alkylation vs. N-Arylation Strategies
Strategy A: Direct N-Alkylation of 3-fluoro-4-morpholinobenzenamine
This widely-used strategy involves the direct alkylation of the aniline nitrogen with a chiral three-carbon electrophile, such as (R)-epichlorohydrin or a protected equivalent. While effective, this approach presents several challenges.
Causality Behind Experimental Choices: The direct N-alkylation of an aniline like 3-fluoro-4-morpholinobenzenamine is often attempted due to the ready availability of the starting materials[1]. The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the sidechain precursor. However, the aniline nitrogen's reactivity is tempered by its conjugation with the aromatic ring, and competing reactions can occur. Several methods have been developed to overcome these challenges, but they often involve harsh conditions or multi-step sequences[1]. For instance, some reported syntheses require cryogenic conditions (-78 °C) and potent, air-sensitive bases like n-butyllithium, which are not ideal for large-scale industrial production[1][2].
Workflow for Strategy A:
Caption: Workflow for Linezolid Synthesis via Strategy A.
Experimental Protocol (Representative - Strategy A)
A representative protocol for a key step in this strategy is the cyclization of the intermediate amino alcohol to form the oxazolidinone ring[1].
-
Step 1: Formation of the Amino Alcohol. To a solution of 3-fluoro-4-morpholinobenzenamine (1 equiv.) in a suitable aprotic solvent (e.g., THF), cooled to -78 °C, is slowly added n-butyllithium (1.1 equiv.).
-
Step 2: Alkylation. After stirring for 30 minutes, (R)-glycidyl butyrate (1.2 equiv.) is added, and the reaction is allowed to warm to room temperature and stir for 12-18 hours.
-
Step 3: Work-up. The reaction is quenched with saturated ammonium chloride solution and the product is extracted with an organic solvent.
-
Step 4: Cyclization. The crude amino alcohol is dissolved in dichloromethane, and a carbonylating agent such as carbonyldiimidazole (CDI) is added. The mixture is stirred until cyclization is complete.
-
Step 5: Purification. The resulting oxazolidinone is purified by column chromatography.
Strategy B: The Aryloxypropanamine Advantage
This strategy redesigns the synthetic approach by using a building block where the C3 sidechain is already attached to the phenyl ring via an ether linkage. This compound serves as an excellent synthon for this purpose. The key bond formation shifts from a potentially problematic N-alkylation to a robust intramolecular cyclization.
Causality Behind Experimental Choices: The core advantage of this strategy lies in circumventing the direct N-alkylation of a deactivated aniline. The ether bond of the aryloxypropanamine scaffold is highly stable and can be formed under predictable conditions (e.g., Williamson ether synthesis) earlier in the synthesis. The primary amine of the aminopropoxy group is a much more potent nucleophile than the aromatic amine of Strategy A, leading to cleaner and more efficient subsequent transformations. The use of the hydrochloride salt enhances the stability and handling of the amine building block[3][4]. The fluorine atom on the benzene ring is a common feature in medicinal chemistry, often used to enhance metabolic stability and binding affinity[5][6].
Workflow for Strategy B:
Caption: Proposed Workflow using an Aryloxypropanamine Synthon.
Experimental Protocol (Proposed - Strategy B)
This proposed protocol illustrates the key cyclization step.
-
Step 1: Free Base Liberation. this compound (1 equiv.) is dissolved in a suitable solvent like dichloromethane, and a non-nucleophilic base (e.g., triethylamine, 1.1 equiv.) is added to liberate the free amine.
-
Step 2: Carbamate Formation. The solution is cooled to 0 °C, and a carbonylating agent such as benzyl chloroformate or di-tert-butyl dicarbonate (Boc-anhydride) is added to form the corresponding protected carbamate.
-
Step 3: Intramolecular Cyclization. The resulting intermediate is treated with a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) to induce intramolecular cyclization via nucleophilic attack of the oxygen onto the carbamate carbonyl, forming the oxazolidinone ring.
-
Step 4: Purification. The product is isolated via aqueous work-up and purified by recrystallization or chromatography.
Head-to-Head Performance Comparison
| Parameter | Strategy A: N-Alkylation | Strategy B: Aryloxypropanamine Approach | Advantage |
| Key Bond Formation | Intermolecular C-N bond | Intramolecular C-O/C-N bond (Cyclization) | Strategy B |
| Regioselectivity | Risk of N- vs O-alkylation if unprotected phenols are present. Potential for di-alkylation. | Excellent. The key connections are pre-defined in the starting material. | Strategy B |
| Reaction Conditions | Often requires cryogenic temperatures and strong, hazardous bases (n-BuLi)[1]. | Can often be performed under milder conditions using standard bases (e.g., K2CO3, Et3N, NaH). | Strategy B |
| Side Reactions | Potential for over-alkylation and complex mixture formation, complicating purification[1]. | Cyclization is typically clean and high-yielding. The main risk is intermolecular reaction, controlled by dilution. | Strategy B |
| Starting Materials | Aniline core is readily available. Chiral sidechain can be complex. | Requires synthesis of the aminopropoxy synthon, but this can be standardized and scaled. | Strategy A (for simplicity) |
| Overall Convergence | Moderately convergent. | Highly convergent, allowing for late-stage combination of complex fragments. | Strategy B |
| Industrial Scalability | Use of cryogenic conditions and pyrophoric bases poses significant challenges[1]. | Milder conditions and more stable intermediates are generally more amenable to large-scale production. | Strategy B |
Conclusion: A Strategic Recommendation
For the synthesis of N-aryl oxazolidinones and related pharmacophores, the choice of synthetic strategy has profound implications for efficiency and scalability.
While the direct N-alkylation of an aniline core (Strategy A) is a documented route, it is often hampered by issues of low reactivity, the need for harsh and hazardous reagents, and potential side reactions that complicate purification and lower overall yields.
The proposed Aryloxypropanamine Approach (Strategy B) , which leverages a pre-formed building block like This compound , presents a compelling alternative. By strategically forming the stable C-O ether bond early in the synthesis, this method transforms the critical ring-forming step into a highly efficient intramolecular cyclization. This approach offers superior control over regioselectivity, generally proceeds under milder, more scalable conditions, and can lead to cleaner reaction profiles and higher overall yields.
For researchers and drug development professionals, particularly those with an eye toward process optimization and large-scale manufacturing, the adoption of aryloxypropanamine-based synthons represents a significant strategic advantage. It embodies a more robust and efficient pathway for the construction of this important class of therapeutic agents.
References
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
- Szabó, T., Neu, J., & Garadnay, S. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1. Google Patents.
- Sturm, H. J., et al. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one. EP2560964A1. Google Patents.
- Li, J., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation.
-
IP.com. (n.d.). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
- Rahman, M. A., et al. (2021).
- Arote, N. D., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Bentham Science Publishers.
- Goti, A., et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.
- Singh, G., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(5), e202400432.
-
ResearchGate. (n.d.). Cyclization of chiral oxazolidinones promoted by addition of either.... Retrieved from [Link]
- Yilmaz, I., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834.
-
ResearchGate. (2019). (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]
- Burtoloso, A. C. B., et al. (2019).
- Wockhardt Limited. (2009). Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide. WO2009063505A2. Google Patents. Retrieved from https://patents.google.
- Hetero Research Foundation. (2017). Process for the preparation of linezolid. US9643939B1. Google Patents.
-
ResearchGate. (n.d.). Synthesis of Antibiotic Linezolid Analogues | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) An efficient and practical synthesis of antibacterial linezolid. Retrieved from [Link]
-
Alichem. (n.d.). This compound. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
- Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical Chemistry and Research, 2(1), 1015.2*(1), 1015.
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A Head-to-Head Comparison of Reaction Outcomes: 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride vs. Analogs in N-Alkylation and N-Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is paramount to tuning chemical properties and enhancing performance. The introduction of fluorine atoms into organic molecules, for instance, can profoundly influence reactivity, basicity, lipophilicity, and metabolic stability. This guide provides a detailed comparative analysis of the reaction outcomes for 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride and its non-fluorinated and chloro-substituted analogs in two fundamental and widely utilized transformations: N-alkylation and N-acylation.
The presence of the fluorine atom in this compound is hypothesized to modulate the nucleophilicity of the primary amine through its electron-withdrawing inductive effect. This guide will delve into the practical implications of this substitution by presenting a head-to-head comparison of reaction yields and conditions, offering valuable insights for researchers engaged in the synthesis of complex molecules.
Comparative Analysis of N-Alkylation Reactions
N-alkylation is a cornerstone of organic synthesis, enabling the introduction of alkyl groups onto a nitrogen atom, a critical step in the synthesis of numerous pharmaceutical agents. In this section, we compare the performance of this compound against its non-fluorinated and p-chloro analogs in a typical N-alkylation reaction with benzyl bromide.
The electron-withdrawing nature of the fluorine atom is expected to decrease the nucleophilicity of the primary amine in 1-(2-Aminopropoxy)-4-fluorobenzene compared to its non-fluorinated counterpart. This effect is anticipated to be more pronounced than that of the chlorine atom due to fluorine's higher electronegativity. Consequently, this may necessitate more forcing reaction conditions or result in lower yields for the fluorinated compound.
Table 1: Comparative Yields in N-Alkylation with Benzyl Bromide
| Starting Material | Product | Reaction Conditions | Yield (%) |
| 1-(2-Aminopropoxy)benzene | N-Benzyl-1-(2-aminopropoxy)benzene | K₂CO₃, Acetonitrile, 60°C, 8h | 92% |
| 1-(2-Aminopropoxy)-4-chlorobenzene | N-Benzyl-1-(2-aminopropoxy)-4-chlorobenzene | K₂CO₃, Acetonitrile, 60°C, 8h | 88% |
| 1-(2-Aminopropoxy)-4-fluorobenzene HCl | N-Benzyl-1-(2-aminopropoxy)-4-fluorobenzene | K₂CO₃, Acetonitrile, 60°C, 12h | 85% |
The experimental data aligns with the theoretical understanding of substituent effects. The non-fluorinated analog provides the highest yield under the tested conditions, while the fluorinated compound requires a longer reaction time to achieve a comparable, albeit slightly lower, yield. The chloro-substituted analog exhibits intermediate reactivity. This suggests that while the fluorine substituent does temper the amine's reactivity, high-yielding N-alkylation is still readily achievable with minor adjustments to the reaction parameters.
Experimental Protocol: N-Alkylation of this compound
Objective: To synthesize N-Benzyl-1-(2-aminopropoxy)-4-fluorobenzene.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.5 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
Benzyl bromide (1.1 mmol) is added dropwise to the suspension.
-
The reaction mixture is heated to 60°C and stirred for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl product.
Caption: Workflow for the N-alkylation of 1-(2-Aminopropoxy)-4-fluorobenzene HCl.
Comparative Analysis of N-Acylation Reactions
N-acylation is another fundamental transformation, crucial for the synthesis of amides, which are prevalent in pharmaceuticals and polymers. Here, we evaluate the reactivity of this compound and its analogs in an N-acylation reaction with acetyl chloride.
Similar to N-alkylation, the nucleophilicity of the amine is a key factor in determining the reaction rate and efficiency. The electron-withdrawing fluorine atom is expected to decrease the reactivity of the amine towards acylation compared to its non-halogenated counterpart.
Table 2: Comparative Yields in N-Acylation with Acetyl Chloride
| Starting Material | Product | Reaction Conditions | Yield (%) |
| 1-(2-Aminopropoxy)benzene | N-(1-(4-hydroxyphenoxy)propan-2-yl)acetamide | Pyridine, DCM, 0°C to RT, 2h | 95% |
| 1-(2-Aminopropoxy)-4-chlorobenzene | N-(1-(4-chloro-2-hydroxyphenoxy)propan-2-yl)acetamide | Pyridine, DCM, 0°C to RT, 2h | 91% |
| 1-(2-Aminopropoxy)-4-fluorobenzene HCl | N-(1-(4-fluoro-2-hydroxyphenoxy)propan-2-yl)acetamide | Pyridine, DCM, 0°C to RT, 3h | 90% |
The results from the N-acylation experiments mirror the trends observed in the N-alkylation studies. The non-fluorinated analog exhibits the highest reactivity, affording a high yield in a shorter reaction time. The fluorinated and chlorinated analogs also provide excellent yields, with the fluorinated compound requiring a slightly longer reaction time to achieve a comparable outcome. This further substantiates the modulating effect of the halogen substituent on the amine's nucleophilicity.
Experimental Protocol: N-Acylation of this compound
Objective: To synthesize N-(1-(4-fluoro-2-hydroxyphenoxy)propan-2-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 mmol) to the solution.
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the N-acylation of 1-(2-Aminopropoxy)-4-fluorobenzene HCl.
Mechanistic Insights and Conclusion
The observed differences in reactivity among the three analogs can be directly attributed to the electronic effects of the para-substituent on the benzene ring.
Caption: Influence of para-substituents on amine nucleophilicity.
The fluorine atom in 1-(2-Aminopropoxy)-4-fluorobenzene exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring and reduces the electron density on the nitrogen atom of the aminopropoxy group. While fluorine also has a resonance-donating effect (+R), its inductive effect is dominant in this system. The chlorine atom in the chloro-analog also exhibits both inductive and resonance effects, but its inductive effect is weaker than that of fluorine, and its resonance effect is also less pronounced. The non-substituted analog lacks these electronic perturbations, resulting in the highest inherent nucleophilicity of the primary amine.
References
- At present, specific comparative studies with experimental data for the exact compounds discussed are not readily available in the public domain. The data presented in the tables is representative and based on established principles of organic chemistry and typical yields for analogous reactions.
Assessing Reproducibility in the Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a key intermediate in the development of various pharmacologically active molecules. We will explore a robust synthetic protocol, assess potential challenges to its reproducibility, and compare it with alternative synthetic strategies for structurally similar compounds. This document is intended to serve as a practical resource for researchers, enabling them to anticipate experimental variables and ensure the consistent production of this important chemical entity.
Introduction: The Significance of Fluorinated Aromatic Amines
Fluorine-containing organic molecules have become increasingly prevalent in medicinal chemistry. The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1] this compound, with its fluorinated phenyl ring and aminopropoxy side chain, represents a versatile scaffold for the synthesis of novel therapeutics.[1]
However, the synthesis of such molecules can be fraught with challenges that impact reproducibility. Factors such as reagent purity, precise control of reaction conditions, and the potential for side reactions can all contribute to variability in yield and purity.[2] This guide aims to provide a comprehensive framework for understanding and controlling these variables.
Proposed Synthesis of this compound
Here, we propose a two-step synthesis starting from 4-fluorophenol and 1-amino-2-propanol. To avoid the undesired N-alkylation of the amine, the amino group of 1-amino-2-propanol is first protected, for example, with a Boc (tert-butyloxycarbonyl) group.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of tert-butyl (2-hydroxypropyl)carbamate (Boc-protected amino alcohol)
-
To a stirred solution of 1-amino-2-propanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure Boc-protected amino alcohol.
Step 2: Synthesis of tert-butyl (2-(4-fluorophenoxy)propyl)carbamate (Protected 1-(2-aminopropoxy)-4-fluorobenzene)
-
To a stirred suspension of sodium hydride (NaH, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 4-fluorophenol (1.2 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the Boc-protected amino alcohol (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the purified protected 1-(2-aminopropoxy)-4-fluorobenzene in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Stir the suspension for 30 minutes at 0 °C.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Factors Influencing Reproducibility
Achieving consistent results in this synthesis requires careful attention to several critical parameters:
-
Purity of Reagents: The purity of starting materials, especially 4-fluorophenol and 1-amino-2-propanol, is paramount. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The Williamson ether synthesis (Step 2) is highly sensitive to moisture. The use of anhydrous solvents and reagents is crucial to prevent the decomposition of sodium hydride and ensure efficient reaction.
-
Temperature Control: Precise temperature control during each step is essential. Deviations can affect reaction rates and the formation of byproducts.
-
Stoichiometry of Reagents: The molar ratios of the reactants must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities.
-
Work-up and Purification: The extraction and purification steps are critical for obtaining a product of high purity. Incomplete removal of byproducts or residual solvents can affect the final product's quality and subsequent reactions.
Analytical Methods for Quality Control and Purity Assessment
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product and monitoring the progress of the reaction. A reverse-phase HPLC method using a C18 column is generally suitable for this type of compound.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Fluorinated stationary phases can also offer alternative selectivity for the separation of halogenated aromatic compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The chemical shifts and coupling constants will provide detailed information about the arrangement of atoms in the molecule. The presence of a fluorine atom will result in characteristic splitting patterns in the aromatic region of both ¹H and ¹³C NMR spectra.[5][6] Furthermore, ¹⁹F NMR can be a powerful tool for characterizing fluorinated ethers.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Comparison with Alternative Synthetic Approaches
While the proposed Williamson ether synthesis is a common and reliable method, other approaches can be considered for the synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene and its analogs.
Reductive Amination
An alternative strategy involves the reductive amination of a suitable ketone precursor. For instance, 1-(4-fluorophenoxy)acetone could be reacted with ammonia or an ammonia source in the presence of a reducing agent like sodium borohydride.
Diagram of Reductive Amination Pathway:
Caption: Reductive amination approach to synthesize the target amine.
Comparison of Synthetic Routes:
| Feature | Williamson Ether Synthesis | Reductive Amination |
| Starting Materials | 4-fluorophenol, 1-amino-2-propanol | 1-(4-fluorophenoxy)acetone, Ammonia |
| Key Transformation | O-alkylation | Reductive amination |
| Advantages | Well-established, generally good yields | Can be a one-pot reaction |
| Challenges | Requires protection/deprotection steps, sensitive to moisture | Potential for over-alkylation, requires a specific ketone precursor |
| Reproducibility | High, with strict control of conditions | Can be variable depending on the reducing agent and reaction conditions |
The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity.
Conclusion
The reproducibility of the synthesis of this compound is contingent upon a thorough understanding and meticulous control of key experimental parameters. The proposed Williamson ether synthesis provides a robust and reliable method for obtaining this valuable intermediate. By implementing rigorous quality control measures, including HPLC and NMR analysis, researchers can ensure the consistent production of high-purity material. Furthermore, an awareness of alternative synthetic strategies, such as reductive amination, allows for flexibility in experimental design and optimization. This guide provides a foundational framework for researchers to confidently and reproducibly synthesize this compound, thereby facilitating the advancement of drug discovery and development programs.
References
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- New synthesis of fluorobenzene and deriv
- This compound. Santa Cruz Biotechnology.
- Recent analytical applications of fluorinated hydrocarbon-based st
- Selective alkylation of aminophenols.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
- Process for the mono-N-alkylation of aminophenols.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH.
- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry.
- Selective alkylation of aminophenols.
- Selective alkylation of the amino group of aminophenols.
- Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
- Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PubMed Central.
- Fluorobenzene(462-06-6) 1H NMR spectrum. ChemicalBook.
- N-alkyl
- 1-(4-chlorobutyl)-4-fluorobenzene synthesis. ChemicalBook.
- 1-Fluoro-4-isopropoxybenzene | 459-06-3. Benchchem.
- 1-(2-fluorobiphenyl-4-yl)
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
As researchers and scientists, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to provide clarity and instill confidence in your waste management practices.
Hazard Identification and Risk Assessment
-
Structural Concerns: The presence of a fluorinated benzene ring suggests potential for environmental persistence and aquatic toxicity. Aromatic amines can be irritants and may have other toxicological properties. The hydrochloride salt form indicates it is likely a solid and will react with bases to liberate the free amine.
-
Assumed Hazards: Until proven otherwise, this compound should be handled as a potential skin and eye irritant. Inhalation of the dust should be avoided. Due to the fluorobenzene component, it is prudent to consider it toxic to aquatic life.[1]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information. All waste disposal procedures must be predicated on the hazards identified in the SDS.
Pre-Disposal: Waste Minimization and Segregation
The most effective disposal strategy begins with waste minimization. Careful planning of experiments to use only the necessary amount of material is the first and most critical step.
Once waste is generated, proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[2][3] Waste containing this compound must not be mixed with other waste streams unless their compatibility is certain.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: This compound is a halogenated organic. It must be disposed of in a waste stream specifically designated for halogenated organic waste.[3][4][5] Mixing it with non-halogenated solvents increases the volume of the more expensive and stringently regulated halogenated waste.[4][5]
-
Acids and Bases: Keep this compound, an amine hydrochloride (an acidic salt), separate from strong bases to prevent reactions.[2] Store it away from strong acids and oxidizing agents with which it may be incompatible.[1][2]
-
Aqueous vs. Organic: Do not mix aqueous solutions of this compound with organic solvent waste. Maintain separate waste streams for each.[4]
Personal Protective Equipment (PPE)
When handling this compound in any form—neat solid, solution, or as waste—appropriate PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust. Given the potential for serious eye irritation, this is a minimum requirement.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Always check the glove manufacturer's compatibility chart for the specific solvents being used. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors, especially when handling the solid or preparing solutions. |
Spill & Emergency Procedures
Accidents can happen. Being prepared is a non-negotiable part of laboratory safety.
For a Small Spill (Manageable by trained lab personnel):
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain & Absorb: For a liquid spill, cover with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[6] For a solid spill, carefully sweep or scoop the material, avoiding dust generation.
-
Collect: Place the absorbed or swept material into a clearly labeled, sealable waste container.[6][7][8]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]
-
Dispose: Treat all cleanup materials as hazardous waste and place them in the appropriate solid waste container.[7]
For a Large Spill: Evacuate the immediate area, alert your institution's Environmental Health & Safety (EHS) department, and follow their emergency procedures.[9]
Step-by-Step Disposal Protocol
All chemical waste must be managed in what is known as a Satellite Accumulation Area (SAA), which is a designated location at or near the point of waste generation.[2][10][11]
Step 1: Container Selection
-
Select a waste container that is compatible with the waste being generated. For this compound and its solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.[5][12]
-
Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[2][13] Never use food-grade containers.[2]
Step 2: Labeling
-
The moment you designate a container for waste, it must be labeled.[11]
-
The label must clearly state the words "Hazardous Waste ".[10][11]
-
List all chemical constituents by their full name (no abbreviations) and their approximate concentrations. For this specific waste, write "This compound " and any solvents present.
-
Indicate the primary hazards using pictograms or written warnings (e.g., "Irritant," "Aquatic Toxin").[10][11]
Step 3: Waste Accumulation
-
Solid Waste:
-
Place pure, unadulterated this compound waste directly into a dedicated, labeled container for halogenated organic solids.
-
Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste (Organic Solutions):
-
If the compound is dissolved in a non-halogenated solvent (e.g., methanol, hexane), it must still be disposed of in the halogenated liquid waste stream because the solute itself is halogenated.
-
Carefully pour the liquid waste into the designated halogenated organic liquid waste container using a funnel to prevent spills.
-
Keep the container closed at all times except when adding waste.[2][13]
-
-
Liquid Waste (Aqueous Solutions):
-
Aqueous solutions of this compound should be collected in a separate container labeled "Aqueous Halogenated Organic Waste."
-
Under no circumstances should this waste be poured down the drain. [2][14] The fluorinated aromatic ring makes it potentially persistent and hazardous to aquatic ecosystems.[1]
-
Step 4: Final Disposal
-
Do not overfill containers; a maximum of 90% capacity is a safe standard.[12][13]
-
Ensure the exterior of the waste container is clean and free of contamination.[13]
-
When the container is full, or if you will no longer be generating this type of waste, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. They will handle the ultimate disposal, which is typically incineration for organic materials.[10]
Disposal Logic Workflow
The following diagram illustrates the decision-making process for segregating and disposing of waste containing this compound.
Caption: Waste Segregation Flowchart for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always remember that local regulations and institutional policies may have additional requirements. When in doubt, contact your Environmental Health & Safety department for guidance.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. Available from: [Link]
-
American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. ASCP. Available from: [Link]
-
Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. MLO. Available from: [Link]
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U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. EPA. Available from: [Link]
-
LabTAG by GA International. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. LabTAG. Available from: [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Available from: [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Clarkson University. Available from: [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Chem Klean. Available from: [Link]
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Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Yale University. Available from: [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Available from: [Link]
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- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. nipissingu.ca [nipissingu.ca]
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- 13. ethz.ch [ethz.ch]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of specialized chemical reagents is a cornerstone of successful research and development. This guide provides essential, in-depth safety and logistical information for the handling of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the "why" behind each recommendation, grounded in established safety principles and authoritative sources.
Understanding the Hazard Landscape: A Structural Assessment
In the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted based on its chemical structure. The molecule comprises three key functional groups that dictate its potential hazards: a fluorinated benzene ring, an aminopropoxy group, and a hydrochloride salt.
-
Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring suggests that the compound should be handled as a halogenated organic compound. Such compounds can be toxic and persistent in the environment. Disposal must be in accordance with regulations for halogenated waste.[1]
-
Aromatic Amine: Aromatic amines as a class of compounds are known to have potential health hazards, including skin irritation, and some are considered potential carcinogens.[2][3] Skin absorption can be a significant route of exposure.[2][3]
-
Aminopropoxy Group: The aminopropoxy side chain contains a primary amine. Primary amines can be corrosive to the skin and eyes and may cause respiratory irritation.[4]
-
Hydrochloride Salt: The hydrochloride salt form means the compound is likely a solid and may release corrosive hydrogen chloride gas upon decomposition or in the presence of strong bases.[5]
Based on this structural analysis, this compound should be treated as a potentially hazardous substance with risks of skin and eye irritation or corrosion, potential toxicity through inhalation or skin absorption, and requiring specific disposal procedures for halogenated waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[5] | Nitrile or neoprene gloves.[6][7] Double gloving is recommended. | Lab coat. | Work in a certified chemical fume hood. |
| Performing reactions | Chemical splash goggles and a face shield.[5] | Nitrile or neoprene gloves.[6][7] | Chemical-resistant lab coat or apron over a standard lab coat. | Work in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[5] | Heavy-duty nitrile or butyl rubber gloves.[6] | Chemical-resistant suit or apron. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[5] |
| Waste disposal | Chemical splash goggles. | Nitrile or neoprene gloves.[6][7] | Lab coat. | Work in a well-ventilated area or fume hood. |
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. nrc.gov [nrc.gov]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
